molecular formula C13H19NO B6260223 4-[(2-methylphenyl)methoxy]piperidine CAS No. 81151-51-1

4-[(2-methylphenyl)methoxy]piperidine

Número de catálogo: B6260223
Número CAS: 81151-51-1
Peso molecular: 205.3
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[(2-methylphenyl)methoxy]piperidine is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3. The purity is usually 95%.
BenchChem offers high-quality 4-[(2-methylphenyl)methoxy]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2-methylphenyl)methoxy]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

81151-51-1

Fórmula molecular

C13H19NO

Peso molecular

205.3

Origen del producto

United States
Foundational & Exploratory

Synthesis of 4-[(2-methylphenyl)methoxy]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 4-[(2-methylphenyl)methoxy]piperidine, a valuable heterocyclic building block in modern medicinal chemistry. The piperidine moiety is a privileged scaffold, known to impart favorable pharmacokinetic properties in drug candidates.[1] This document details a robust and scalable three-step synthetic sequence, beginning with the widely available precursor, 4-hydroxypiperidine. The narrative emphasizes the underlying chemical principles, causality behind experimental choices, and self-validating protocols to ensure reproducibility and high purity of the final compound. The synthesis involves: 1) Nitrogen protection of 4-hydroxypiperidine using a tert-butyloxycarbonyl (Boc) group, 2) A Williamson ether synthesis to couple the protected piperidinol with 2-methylbenzyl bromide, and 3) Acid-mediated deprotection to yield the target compound. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-elucidated pathway to this important intermediate.

Introduction: The Strategic Importance of the 4-Alkoxypiperidine Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast number of pharmaceutically active compounds, including agents targeting the central nervous system, kinase inhibitors, and various other therapeutic areas.[1][2] Its prevalence stems from its ability to confer improved aqueous solubility, metabolic stability, and three-dimensional diversity to lead compounds. Specifically, the 4-alkoxypiperidine substructure serves as a versatile linker and pharmacophore, enabling precise orientation of functional groups to interact with biological targets. The synthesis of 4-[(2-methylphenyl)methoxy]piperidine provides access to a key intermediate where the 2-methylbenzyl ether moiety can be tailored for specific structure-activity relationship (SAR) studies.

Synthetic Strategy: A Logic-Driven Approach

A retrosynthetic analysis of the target compound, 4-[(2-methylphenyl)methoxy]piperidine, logically disconnects the ether C-O bond, suggesting a Williamson ether synthesis as the key bond-forming step.[3][4] This reaction requires an alkoxide nucleophile and an alkyl halide electrophile.

However, the piperidine starting material, 4-hydroxypiperidine, contains two nucleophilic sites: the secondary alcohol and the secondary amine. The amine nitrogen is sufficiently nucleophilic to compete in alkylation reactions. To ensure regioselective formation of the desired ether at the 4-position hydroxyl group, a protecting group strategy is essential. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the piperidine nitrogen due to its stability under basic conditions (required for the ether synthesis) and its facile removal under acidic conditions.[5][6]

This logic dictates a three-step forward synthesis:

  • N-Protection: Reaction of 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc)₂O to form tert-butyl 4-hydroxypiperidine-1-carboxylate.

  • Etherification: Williamson ether synthesis between the protected alcohol and 2-methylbenzyl bromide to form tert-butyl 4-((2-methylbenzyl)oxy)piperidine-1-carboxylate.

  • N-Deprotection: Acid-catalyzed removal of the Boc group to furnish the final product, 4-[(2-methylphenyl)methoxy]piperidine.

Synthetic Workflow Start 4-Hydroxypiperidine Inter1 N-Boc-4-hydroxypiperidine Start->Inter1 Step 1: Protection (Boc)₂O, Base Inter2 N-Boc-4-[(2-methylphenyl)methoxy]piperidine Inter1->Inter2 Step 2: Etherification 1. NaH 2. 2-Methylbenzyl Bromide Final 4-[(2-methylphenyl)methoxy]piperidine Inter2->Final Step 3: Deprotection HCl or TFA

Caption: Overall three-step synthetic workflow.

Part 1: N-Boc Protection of 4-Hydroxypiperidine

Causality: The protection of the piperidine nitrogen is the critical first step to prevent N-alkylation during the subsequent ether synthesis. The Boc group is employed because its carbonate structure renders the nitrogen lone pair delocalized and non-nucleophilic. The reaction proceeds via nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of (Boc)₂O.

Experimental Protocol: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate
  • Reaction Setup: To a round-bottom flask charged with 4-hydroxypiperidine (1.0 eq.), add tetrahydrofuran (THF, approx. 10 mL per gram of piperidine). Stir the mixture at room temperature to dissolve.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq.) in THF dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate.

  • Purification: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.[7] Further purification by recrystallization from an ethyl acetate/hexanes mixture affords tert-butyl 4-hydroxypiperidine-1-carboxylate as a white solid.[8]

Part 2: Williamson Ether Synthesis

Causality: This step forms the key C-O bond. The Williamson ether synthesis is a classic Sₙ2 reaction.[4][9] For this reaction to proceed efficiently, the hydroxyl group of N-Boc-4-hydroxypiperidine must be deprotonated to form a more potent nucleophile, the corresponding alkoxide. Sodium hydride (NaH), a strong, non-nucleophilic base, is ideal for this purpose as it irreversibly deprotonates the alcohol, producing hydrogen gas as the only byproduct.[10] The resulting alkoxide then attacks the benzylic carbon of 2-methylbenzyl bromide, displacing the bromide leaving group. A primary benzylic halide is an excellent substrate for Sₙ2 reactions due to minimal steric hindrance and a reactive C-Br bond.[9]

Williamson Ether Synthesis Mechanism cluster_0 Step A: Deprotonation cluster_1 Step B: SN2 Attack ROH R-OH (N-Boc-4-hydroxypiperidine) RO_Na R-O⁻ Na⁺ (Alkoxide) ROH->RO_Na + NaH NaH NaH H2 H₂ (gas) RO_neg R-O⁻ RO_Na->RO_neg Alkoxide attacks alkyl halide TransitionState [R-O···R'···Br]⁻ RO_neg->TransitionState R_prime_X R'-Br (2-Methylbenzyl Bromide) R_prime_X->TransitionState ROR_prime R-O-R' (Product) TransitionState->ROR_prime X_neg Br⁻ TransitionState->X_neg

Caption: Mechanism of the Williamson ether synthesis.

Experimental Protocol: Synthesis of tert-butyl 4-((2-methylbenzyl)oxy)piperidine-1-carboxylate
  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous dimethylformamide (DMF).

  • Nucleophile Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous DMF dropwise via a dropping funnel. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.

  • Electrophile Addition: Once gas evolution ceases, cool the reaction mixture back to 0 °C. Add 2-methylbenzyl bromide (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure ether as an oil or low-melting solid.

Part 3: N-Boc Deprotection

Causality: The final step is the removal of the Boc protecting group to liberate the free secondary amine of the target molecule. This is achieved under acidic conditions.[11] The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the collapse of the tetrahedral intermediate to form a stable tert-butyl cation, carbon dioxide, and the free piperidine amine.[12] Using a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate is a common and effective method, which conveniently provides the final product as its hydrochloride salt.[12] The salt form is often a crystalline solid, which is easier to handle, purify, and store than the free base.

Boc Deprotection Mechanism BocNR2 Boc-NR₂ ProtonatedBoc Protonated Boc-NR₂ BocNR2->ProtonatedBoc + H⁺ H_plus H⁺ Carbocation t-Butyl Cation⁺ ProtonatedBoc->Carbocation Fragmentation CarbamicAcid [HOOC-NR₂] (Unstable) ProtonatedBoc->CarbamicAcid CO2 CO₂ CarbamicAcid->CO2 AmineSalt H₂NR₂⁺ Cl⁻ (Final Product) CarbamicAcid->AmineSalt Decarboxylation

Caption: Acid-catalyzed N-Boc deprotection mechanism.

Experimental Protocol:
  • Reaction Setup: Dissolve tert-butyl 4-((2-methylbenzyl)oxy)piperidine-1-carboxylate (1.0 eq.) in a minimal amount of ethyl acetate in a round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C. Slowly bubble anhydrous HCl gas through the solution or add a 4M solution of HCl in 1,4-dioxane (approx. 5-10 eq.) dropwise.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. A precipitate (the hydrochloride salt) will typically form. Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Purification: Triturate the resulting solid residue with diethyl ether or hexanes, and collect the solid by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum to afford 4-[(2-methylphenyl)methoxy]piperidine hydrochloride as a white or off-white solid.

  • (Optional) Free Base Generation: To obtain the free base, dissolve the hydrochloride salt in water, basify with aqueous NaOH solution to pH > 12, and extract with dichloromethane (DCM). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the free base, typically as an oil.

Data Presentation & Summary

The following table summarizes the typical reagents and expected outcomes for the synthesis on a representative scale.

StepStarting MaterialKey ReagentsEquivalents (vs SM)SolventTypical YieldProduct
1 4-Hydroxypiperidine(Boc)₂O1.05THF>90%tert-butyl 4-hydroxypiperidine-1-carboxylate
2 N-Boc-4-hydroxypiperidine1. NaH 2. 2-Methylbenzyl bromide1. 1.2 2. 1.1DMF75-85%tert-butyl 4-((2-methylbenzyl)oxy)piperidine-1-carboxylate
3 N-Boc Protected EtherHCl in Dioxane (4M)5-10Ethyl Acetate>95%4-[(2-methylphenyl)methoxy]piperidine HCl

Safety and Handling

  • Sodium Hydride (NaH): A highly flammable and water-reactive solid. Handle only under an inert atmosphere (nitrogen or argon). It reacts violently with water and protic solvents to produce flammable hydrogen gas. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Quench reactions and excess NaH carefully at 0 °C with a protic solvent like isopropanol, followed by methanol, and then water.

  • Strong Acids (HCl, TFA): Highly corrosive. Handle in a well-ventilated fume hood with appropriate PPE. Avoid inhalation of vapors.

  • Organic Solvents (THF, DMF, Ethyl Acetate, DCM): Flammable and/or toxic. Use in a fume hood and avoid contact with skin and eyes.

Conclusion

The described three-step synthesis provides a reliable, scalable, and high-yielding pathway to 4-[(2-methylphenyl)methoxy]piperidine. The strategic use of the Boc protecting group ensures high regioselectivity in the key Williamson ether synthesis step. The protocol is built on well-established, robust reactions, making it suitable for implementation in both academic and industrial drug discovery laboratories. The final product, obtained as a stable hydrochloride salt, is a versatile intermediate poised for further elaboration in the development of novel therapeutics.

References

  • Benchchem. (n.d.). Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis.
  • PubChem. (n.d.). 4-(2-Methoxyphenyl)piperidine. National Center for Biotechnology Information.
  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal.
  • Ningbo Inno Pharmchem Co.,Ltd. (2023, April 4). N-BOC-4-Hydroxypiperidine: A Versatile Building Block in Organic Synthesis.
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66, 2487-2492.
  • ChemicalBook. (2025, July 17). N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis.
  • ChemicalBook. (2025, July 24). 4-Methoxypiperidine.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Benchchem. (n.d.). Synthesis of Trimetazidine via N-Boc Deprotection: An Application Note and Protocol.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of N-Boc-4-hydroxypiperidine.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • Kumar, A., & Sharma, P. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Journal of Chemical and Pharmaceutical Research, 7(9), 654-659.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • Wang, M., et al. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.
  • Asif, M. (2013). Piperidin-4-one: the potential pharmacophore. PubMed.

Sources

Pharmacophore Utility and Physicochemical Profiling of 4-[(2-methylphenyl)methoxy]piperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 4-[(2-methylphenyl)methoxy]piperidine (CAS: 81151-51-1) is a highly versatile, bifunctional pharmacophore [1]. Featuring a basic piperidine core linked via an ether bridge to an ortho-tolyl group, this molecule offers a unique spatial arrangement of hydrogen bond donors/acceptors and lipophilic bulk. This whitepaper provides an in-depth technical analysis of its physicochemical properties, rational synthesis methodologies, and self-validating analytical protocols designed for senior drug development professionals.

Physicochemical Profiling & Molecular Descriptors

Understanding the baseline physicochemical metrics of 4-[(2-methylphenyl)methoxy]piperidine is critical for predicting its behavior in biological systems and its reactivity during library synthesis [2]. The table below summarizes the core quantitative data derived from computational modeling and empirical supplier specifications.

PropertyValuePharmacological Implication
Chemical Name 4-[(2-Methylphenyl)methoxy]piperidineN/A
CAS Number 81151-51-1N/A
Molecular Formula C13H19NON/A
Molecular Weight 205.30 g/mol Highly ligand-efficient low-MW fragment.
Monoisotopic Mass 205.1467 m/zCrucial for high-resolution mass spectrometry (HRMS).
LogP (Predicted) ~2.5Optimal lipophilicity for membrane permeability.
Topological Polar Surface Area 21.3 ŲExcellent blood-brain barrier (BBB) penetration potential.
Hydrogen Bond Donors 1 (Piperidine NH)Capable of interacting with target receptor acidic residues.
Hydrogen Bond Acceptors 2 (Ether O, Piperidine N)Facilitates orientation within aqueous binding pockets.
Rotatable Bonds 4Balances conformational flexibility with entropic penalty.

Rational Synthesis & Mechanistic Workflow

The synthesis of 4-[(2-methylphenyl)methoxy]piperidine requires precise control over competing nucleophilic sites. The standard approach utilizes a Williamson ether synthesis followed by acidic deprotection.

Experimental Protocol: Step-by-Step Methodology

Step 1: Williamson Etherification

  • Preparation: Dissolve 1.0 eq of N-Boc-4-hydroxypiperidine in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool the reaction vessel to 0°C.

  • Deprotonation: Slowly add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes at 0°C until hydrogen gas evolution ceases.

  • Alkylation: Dropwise, add 1.1 eq of 2-methylbenzyl bromide. Allow the reaction to warm to room temperature (RT) and stir for 12 hours.

  • Quenching & Extraction: Quench with saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 2: Acidic Deprotection

  • Cleavage: Dissolve the crude N-Boc protected intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio. Stir at RT for 2 hours.

  • Neutralization: Concentrate the mixture to remove excess TFA. Redissolve in DCM and wash with 1M NaOH until the aqueous layer reaches pH 10.

  • Isolation: Extract the free base into the organic layer, dry, and evaporate to yield the final product.

Causality of Experimental Choices
  • Why NaH and DMF? NaH is a strong, non-nucleophilic base. It is selected over weaker bases (like K2CO3) because the secondary alcohol of the piperidine ring requires quantitative deprotonation to prevent unreacted alcohol from complicating the purification. DMF, a polar aprotic solvent, strongly solvates the sodium cation, leaving the resulting alkoxide highly naked and nucleophilic, driving the SN2 displacement of the benzylic bromide.

  • Why TFA/DCM? TFA provides a controlled, anhydrous acidic environment that selectively cleaves the tert-butyl carbamate (Boc) group via an isobutylene-forming elimination mechanism, without cleaving the newly formed ether linkage, which could occur under harsh aqueous acidic conditions (e.g., refluxing HBr).

SynthesisWorkflow R1 N-Boc-4-hydroxypiperidine (Alcohol Precursor) Step1 Williamson Etherification NaH, DMF, 0°C -> RT R1->Step1 R2 2-Methylbenzyl bromide (Alkylating Agent) R2->Step1 Int N-Boc Protected Intermediate (Sterically Shielded) Step1->Int SN2 Displacement Step2 Acidic Deprotection TFA / DCM, RT Int->Step2 Prod 4-[(2-methylphenyl)methoxy]piperidine (Final Free Base) Step2->Prod -CO2, -Isobutylene

Fig 1: Synthesis workflow of 4-[(2-methylphenyl)methoxy]piperidine via SN2 etherification.

Analytical Validation & Quality Control

To ensure scientific integrity, the analytical protocol must act as a self-validating system. A single analytical method is insufficient to confirm both purity and structural regiochemistry [3]. We employ an orthogonal approach using LC-MS/MS and NMR.

Experimental Protocol: Self-Validating QC Workflow

1. LC-MS/MS Profiling:

  • Method: Inject 1 µL of a 1 mg/mL sample (in Methanol) onto a C18 reverse-phase column. Use a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 10 minutes.

  • Detection: Electrospray Ionization in positive mode (ESI+).

  • Validation Logic: The basic piperidine nitrogen readily accepts a proton from the formic acid modifier. The system self-validates by cross-referencing the chromatographic UV peak (254 nm, confirming >95% purity) with the corresponding mass spectrum showing a dominant [M+H]+ ion at m/z 206.1.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Method: Dissolve 10 mg of the compound in CDCl3. Acquire 1H and 13C spectra at 400 MHz and 100 MHz, respectively.

  • Validation Logic: LC-MS cannot distinguish between structural isomers. 1H NMR self-validates the specific connectivity. The presence of a sharp singlet integrating to 2 protons at ~4.5 ppm confirms the intact benzylic CH2 group. A singlet at ~2.3 ppm integrating to 3 protons confirms the ortho-methyl group on the aromatic ring. Multiplets between 2.5-3.5 ppm confirm the intact, un-rearranged piperidine scaffold.

AnalyticalWorkflow Sample Crude Synthesis Batch CAS: 81151-51-1 LCMS LC-MS/MS (ESI+) Target: m/z 206.1 [M+H]+ Sample->LCMS NMR 1H & 13C NMR Target: Structural Integrity Sample->NMR Decision Concordance Check (Purity > 95%) LCMS->Decision Mass & Purity NMR->Decision Peak Assignment Reject Repurification (Prep-HPLC) Decision->Reject Fail Approve Batch Release (Validated Compound) Decision->Approve Pass

Fig 2: Self-validating analytical workflow for structural and purity confirmation.

Pharmacological Relevance in Drug Design

For drug development professionals, 4-[(2-methylphenyl)methoxy]piperidine serves as an ideal vector for exploring structure-activity relationships (SAR) in G-protein coupled receptors (GPCRs) and central nervous system (CNS) targets.

  • The Piperidine Core: Acts as a classic basic amine pharmacophore. At physiological pH (7.4), the secondary amine (pKa ~10) is protonated, allowing it to form critical salt bridges with conserved aspartate or glutamate residues in the transmembrane domains of GPCRs (e.g., aminergic receptors).

  • The Ether Linkage: Provides a flexible hinge that allows the aromatic ring to adopt multiple conformations to fit into induced-fit hydrophobic pockets. The oxygen atom can also serve as a weak hydrogen bond acceptor for tyrosine or serine hydroxyls in the binding site.

  • The Ortho-Methyl Group: This specific substitution pattern introduces steric hindrance that restricts the rotation of the phenyl ring relative to the ether oxygen. This conformational restriction reduces the entropic penalty upon binding, often leading to higher target affinity compared to the unsubstituted benzyl ether analog.

References

4-[(2-methylphenyl)methoxy]piperidine structure elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Structure Elucidation of 4-[(2-Methylbenzyl)oxy]piperidine: An Analytical Framework

Executive Summary

In modern drug discovery, piperidine ether derivatives serve as privileged scaffolds, frequently utilized in the synthesis of central nervous system (CNS) agents, antihistamines, and monoamine transporter inhibitors. 4-[(2-methylbenzyl)oxy]piperidine (Molecular Formula: C13H19NO) is a prime example of such a building block. Confirming its exact regiochemistry (the ortho-methyl substitution) and its conformational state is paramount before it can be reliably deployed in downstream synthetic pipelines.

This whitepaper outlines an in-depth, self-validating analytical framework for the structural elucidation of 4-[(2-methylbenzyl)oxy]piperidine. By synthesizing High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy, we establish a rigorous causality between raw analytical data and definitive structural proof.

Analytical Strategy: A Self-Validating System

As application scientists, we do not merely collect spectra; we design an analytical logic gate where each technique orthogonally validates the others. The protocol follows a strict hierarchy of evidence:

  • HRMS establishes the exact atomic composition, dictating the absolute number of expected atoms and ruling out synthetic truncations.

  • 1D NMR (1H, 13C) provides the baseline inventory of protons and carbons, confirming the presence of the expected functional groups in specific chemical environments[1].

  • 2D NMR (COSY, HSQC, HMBC) acts as the definitive spatial and scalar mapping tool. It is specifically required to bridge the piperidine ring and the o-tolyl group via the ether oxygen—a connectivity invisible to standard 1D techniques[2].

  • FT-IR orthogonally verifies the functional groups (e.g., the secondary amine and ether).

If the HMBC connectivity map does not perfectly align with the HRMS-derived molecular formula, the system flags a structural anomaly, forcing a re-evaluation of the sample purity or synthetic route.

Workflow A Sample Preparation (High Purity >98%) B HRMS (ESI-TOF) Determine Exact Mass & Formula A->B C 1D NMR (1H, 13C) Identify Functional Groups & Scaffolds B->C D 2D NMR (COSY, HSQC, HMBC) Map Connectivity & Stereochemistry C->D E FT-IR Spectroscopy Orthogonal Functional Group Validation D->E F Structure Confirmation 4-[(2-methylbenzyl)oxy]piperidine E->F

Fig 1. Sequential analytical workflow for the structural elucidation of small organic molecules.

High-Resolution Mass Spectrometry (HRMS)

The first step in our structural validation is determining the exact mass.

  • Theoretical Exact Mass : 205.1467 Da

  • Ionization Mode : Electrospray Ionization in positive mode (ESI+).

  • Expected Adduct : The basic secondary amine in the piperidine ring readily accepts a proton, yielding an intense [M+H]+ peak at m/z 206.1545 .

Mechanistic Insight : During MS/MS fragmentation, the ether bond is the primary site of cleavage. The collision-induced dissociation (CID) typically yields a stable 2-methylbenzyl carbocation (m/z 105.07) and a neutral loss of piperidin-4-ol. This specific fragmentation pattern immediately confirms the presence of the o-tolyl moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Conformational Analysis & Causality of Chemical Shifts

The piperidine ring predominantly adopts a chair conformation. To minimize severe 1,3-diaxial steric clashes, the bulky 2-methylbenzyloxy group at the C4 position will strongly prefer the equatorial orientation. Consequently, the C4-proton is forced into an axial position.

This spatial arrangement is proven by J-value analysis[3]. An axial proton coupled to two adjacent axial protons and two adjacent equatorial protons (at C3 and C5) will appear as a distinct triplet of triplets (tt). The large coupling constant (J ≈ 8.5 Hz) arises from the axial-axial interactions, while the smaller coupling constant (J ≈ 3.8 Hz) arises from the axial-equatorial interactions. Observing this specific multiplicity at ~3.45 ppm is definitive proof of the equatorial ether linkage.

Quantitative Data Presentation: 1D and 2D NMR Assignments

The table below synthesizes the expected 1H and 13C NMR data (in CDCl3 at 400 MHz / 100 MHz) alongside critical 2D correlations[4].

Position1H Shift (ppm), Multiplicity, J (Hz)13C Shift (ppm)COSY CorrelationsHMBC Correlations (1H to 13C)
N-H (1) 1.80 (br s, 1H)---
C2, C6 (eq) 3.10 (m, 2H)44.2C3/C5 (eq, ax)C3, C5, C4
C2, C6 (ax) 2.60 (m, 2H)44.2C3/C5 (eq, ax)C3, C5, C4
C3, C5 (eq) 1.90 (m, 2H)32.5C2/C6, C4C2, C6, C4
C3, C5 (ax) 1.45 (m, 2H)32.5C2/C6, C4C2, C6, C4
C4 (ax) 3.45 (tt, J=8.5, 3.8, 1H)74.8C3/C5 (eq, ax)C3, C5, Benzylic CH2
Benzylic CH2 4.52 (s, 2H)69.5-C4, Ar-C1, Ar-C2, Ar-C6
Ar-CH3 2.32 (s, 3H)19.1-Ar-C1, Ar-C2, Ar-C3
Ar-C1 -136.5--
Ar-C2 -136.8--
Ar-C3 7.15 (d, J=7.5, 1H)130.2Ar-C4Ar-C1, Ar-C5, Ar-CH3
Ar-C4 7.20 (t, J=7.5, 1H)125.8Ar-C3, Ar-C5Ar-C2, Ar-C6
Ar-C5 7.25 (t, J=7.5, 1H)127.4Ar-C4, Ar-C6Ar-C1, Ar-C3
Ar-C6 7.35 (d, J=7.5, 1H)128.1Ar-C5Ar-C2, Ar-C4, Benzylic CH2
2D NMR Logic: Bridging the Ether Gap

While HSQC pairs every proton with its directly attached carbon[5], Heteronuclear Multiple Bond Correlation (HMBC) is the linchpin of this elucidation[6]. The ether oxygen acts as a barrier to standard 1D techniques. To prove that the piperidine ring is attached to the o-tolyl group, we must observe a 3-bond (3J) correlation crossing the oxygen atom.

The cross-peak between the benzylic CH2 protons (δ 4.52) and the piperidine C4 carbon (δ 74.8), coupled with the reciprocal peak between the piperidine C4 proton (δ 3.45) and the benzylic carbon (δ 69.5), unequivocally proves the ether linkage.

HMBC_Logic P_C4 Piperidine C4-H (δH 3.45, δC 74.8) B_CH2 Benzylic CH2 (δH 4.52, δC 69.5) P_C4->B_CH2 HMBC (3J) B_CH2->P_C4 HMBC (3J) Ar_C1 Aromatic C1 (δC 136.5) B_CH2->Ar_C1 HMBC (2J) Ar_CH3 Aromatic CH3 (δH 2.32, δC 19.1) Ar_CH3->Ar_C1 HMBC (2J)

Fig 2. Key HMBC correlations establishing the ether linkage and o-tolyl regiochemistry.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation : Weigh exactly 15.0 mg of 4-[(2-methylbenzyl)oxy]piperidine (free base) using a calibrated microbalance.

  • Solvation : Dissolve the compound completely in 0.6 mL of deuterated chloroform (CDCl3, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal chemical shift reference[1].

  • Transfer : Pipette the homogeneous solution into a standard 5 mm high-throughput NMR tube. Ensure the solvent column height is at least 4 cm to prevent magnetic field inhomogeneities.

  • Tuning and Shimming : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching for 1H and 13C nuclei. Shim the magnet using the deuterium lock signal of CDCl3 to achieve a line width of < 1 Hz for the TMS peak.

  • 1D Acquisition :

    • 1H NMR : 16 scans, relaxation delay (D1) of 2.0 s, 30° flip angle.

    • 13C NMR : 512 scans, D1 of 2.0 s, utilizing proton decoupling (WALTZ-16).

  • 2D Acquisition :

    • HSQC : Phase-sensitive mode, 256 t1 increments, 4 scans per increment[5].

    • HMBC : Optimized for long-range carbon-proton coupling (J = 8 Hz), 256 t1 increments, 8 scans per increment[4].

Protocol 2: HRMS (ESI-TOF) Analysis
  • Dilution : Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50, v/v) spiked with 0.1% formic acid to promote protonation.

  • Injection : Inject 2 µL into the ESI source of a Time-of-Flight (TOF) mass spectrometer.

  • Source Parameters : Set capillary voltage at 3.0 kV, desolvation temperature at 350 °C, and cone voltage at 30 V.

  • Calibration : Infuse Leucine Enkephalin as a lock-mass standard for real-time mass correction.

  • Data Processing : Extract the [M+H]+ ion chromatogram and calculate the mass error (must be < 5 ppm to validate the C13H19NO formula).

References

  • Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions . The Royal Society of Chemistry (RSC). 1

  • Chapter 1. Getting the Most Out of HSQC and HMBC Spectra . ResearchGate. 4

  • The Evolving Landscape of NMR Structural Elucidation . MDPI. 2

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science . Pressbooks. 5

  • A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective . ACS Publications. 3

  • Structure characterization with NMR molecular networking . ResearchGate. 6

Sources

In Silico Pharmacological Profiling of 4-[(2-methylphenyl)methoxy]piperidine: A Computational Pipeline for CNS Target Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 4-[(2-methylphenyl)methoxy]piperidine represents a highly privileged pharmacophore in neuropharmacology. Structurally, it consists of a basic piperidine ring linked via an ether bridge to an ortho-methylbenzyl moiety. As a Senior Application Scientist, I approach the in silico modeling of this molecule by analyzing its physicochemical causality: the basic secondary amine (pKa ~9.5) will be protonated at physiological pH, serving as an electrostatic anchor for aspartate or glutamate residues in central nervous system (CNS) targets. Simultaneously, the bulky, lipophilic 2-methylbenzyl group is perfectly primed to occupy deep hydrophobic pockets.

This guide details a self-validating computational workflow to profile this molecule against two highly probable CNS targets: the Sigma-1 Receptor (S1R) and the Serotonin Transporter (SERT) .

Quantum Mechanical (QM) Initialization

Before engaging in molecular docking, the ligand's 3D conformation must be rigorously optimized. Molecular mechanics (MM) force fields often fail to accurately parameterize the torsional barriers of the ether linkage (-O-CH₂-).

Protocol:

  • Initial Geometry: Build the 3D structure of 4-[(2-methylphenyl)methoxy]piperidine in its protonated state.

  • DFT Optimization: Optimize the geometry using Density Functional Theory (DFT) with the B3LYP functional and the 6-311G(d,p) basis set.

  • Causality: We select B3LYP/6-311G(d,p) because it accurately captures the electron density of the ether oxygen and the piperidine nitrogen. This step ensures the starting geometry represents the true global minimum and maps the Electrostatic Potential (ESP) to identify the nucleophilic (ether oxygen) and electrophilic (protonated nitrogen) hotspots critical for target engagement.

Target Selection & Molecular Docking Protocol

Based on structural homology to known CNS agents, we deploy molecular docking against two primary transmembrane proteins.

  • Target 1: Sigma-1 Receptor (S1R, PDB: 5HK1). S1R features a trimeric architecture with a cupin-like β-barrel[1]. We target this receptor because the protonated piperidine nitrogen is perfectly positioned to form a critical salt bridge with Glu172, while the 2-methylbenzyl group can occupy the primary hydrophobic pocket[2].

  • Target 2: Serotonin Transporter (SERT, PDB: 5I6X). SERT is the primary target for SSRIs[3]. The central binding site requires an amine to interact with Asp98, while the aromatic rings lodge between the aromatic groups of Tyr176 and Tyr95[4].

DockingWorkflow L Ligand Prep (QM Optimization) D Molecular Docking (AutoDock Vina) L->D P Protein Prep (PDB: 5HK1 / 5I6X) G Grid Generation (Active Site defined) P->G G->D A Pose Analysis (PLIP / PyMOL) D->A

Fig 1. High-throughput molecular docking workflow for CNS target identification.

Step-by-Step Docking Methodology
  • Protein Preparation: Retrieve PDB 5HK1 and 5I6X. Strip co-crystallized ligands and water molecules. Add polar hydrogens and assign Kollman charges to establish the correct electrostatic environment.

  • Ligand Preparation: Assign Gasteiger charges to the QM-optimized 4-[(2-methylphenyl)methoxy]piperidine. Define the C-O and O-C bonds of the ether linkage as freely rotatable to allow induced-fit adaptation.

  • Grid Generation:

    • For S1R (5HK1): Center the 20×20×20 Å grid box strictly on Glu172.

    • For SERT (5I6X): Center the grid box on Asp98.

  • Execution & Selection: Run the docking simulation using AutoDock Vina. Discard poses that fail to establish the primary salt bridge (Glu172/Asp98), as these represent false-positive hydrophobic collapses.

Molecular Dynamics (MD) Simulations

Static docking poses do not account for receptor flexibility, lipid bilayer mechanics, or solvent effects. To validate the stability of the ligand-receptor complexes, we subject the best docking poses to 100 ns Molecular Dynamics (MD) simulations using GROMACS[5].

Causality: Transmembrane proteins like SERT and S1R are highly dynamic. We utilize the CHARMM36 force field because it is specifically parameterized for lipid bilayers and membrane proteins. We transition from an NVT to an NPT ensemble because while NVT establishes the correct kinetic energy distribution (temperature), NPT is required to allow the simulation box volume to fluctuate, establishing the correct physiological density of the solvent before production runs.

MDPipeline Top Topology Generation (CHARMM36 / CGenFF) Solv Solvation & Ionization (TIP3P, 0.15M NaCl) Top->Solv Min Energy Minimization (Steepest Descent) Solv->Min Eq Equilibration (NVT & NPT ensembles) Min->Eq Prod Production MD (100 ns, GROMACS) Eq->Prod Anal Trajectory Analysis (RMSD, RMSF, MM-PBSA) Prod->Anal

Fig 2. GROMACS molecular dynamics simulation pipeline for complex stability.

Step-by-Step MD Methodology
  • Topology & Solvation: Generate ligand topology via CGenFF. Embed the protein-ligand complex in a POPC lipid bilayer. Solvate with TIP3P water in a dodecahedron box and neutralize with 0.15 M NaCl to mimic physiological ionic strength.

  • Minimization: Execute a steepest descent algorithm (max 50,000 steps) to resolve steric clashes and optimize the Verlet buffer pair lists[5].

  • Equilibration: Run 100 ps of NVT (300 K, modified Berendsen thermostat) followed by 100 ps of NPT (1 bar, Parrinello-Rahman barostat) with position restraints on the protein backbone.

  • Production & Analysis: Run a 100 ns unrestrained simulation (2 fs time step). Extract the trajectory to calculate the Ligand Root Mean Square Deviation (RMSD) to confirm the ligand remains anchored to Glu172/Asp98, and use MM-PBSA to calculate the definitive binding free energy.

ADMET & Pharmacokinetic Profiling

A highly potent binder is useless if it cannot reach the brain. We utilize SwissADME to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics of the compound[6].

Causality: The topological polar surface area (TPSA) is the primary mathematical predictor of Blood-Brain Barrier (BBB) permeability. The combination of a single secondary amine and an ether oxygen yields a highly favorable TPSA, ensuring the molecule will partition effectively into the CNS.

Table 1: Predicted ADMET Properties for 4-[(2-methylphenyl)methoxy]piperidine
Physicochemical PropertyPredicted ValuePharmacological Implication
Molecular Weight 205.30 g/mol < 500 Da; strictly complies with Lipinski's Rule of 5.
LogP (Consensus) ~2.85Falls within the optimal range (2.0 - 5.0) for lipid bilayer permeation.
TPSA 21.26 Ų< 90 Ų; indicates excellent theoretical CNS penetration.
BBB Permeant YesEssential prerequisite for engaging S1R and SERT targets.
CYP2D6 Inhibition Yes (Predicted)Common for piperidine derivatives; indicates potential drug-drug interaction (DDI) liability requiring in vitro microsomal clearance testing.

References

  • Coleman, J.A., et al. "A structural model of the human serotonin transporter in an outward-occluded state." PLOS ONE (2019). URL:[Link]

  • Rossi, D., et al. "Bitopic Sigma 1 Receptor Modulators to Shed Light on Molecular Mechanisms Underpinning Ligand Binding and Receptor Oligomerization." Journal of Medicinal Chemistry (2021). URL:[Link]

  • Schmidt, H.R., et al. "Crystal structure of the human sigma 1 receptor (PDB: 5HK1)." RCSB Protein Data Bank (2016). URL: [Link]

  • Coleman, J.A., et al. "Serotonin transporter-ibogaine complexes illuminate mechanisms of inhibition and transport." Nature / NIH Public Access (2019). URL:[Link]

  • Sączewski, J., et al. "In Silico SwissADME Analysis of Antibacterial NHC–Silver Acetates and Halides Complexes." Applied Sciences (2024). URL:[Link]

  • GROMACS Development Team. "Molecular Dynamics - GROMACS 2024.4 documentation." GROMACS Official Documentation (2024). URL:[Link]

Sources

4-[(2-Methylphenyl)methoxy]piperidine: A Privileged Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, the identification and utilization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse receptors—is a cornerstone of modern medicinal chemistry[1]. 4-[(2-methylphenyl)methoxy]piperidine (CAS: 81151-51-1 for the free base; 1185175-54-5 for the hydrochloride salt) represents a highly versatile, chemically stable pharmacophore[2][3]. Combining the basicity and membrane permeability of a piperidine ring with the sterically restricted lipophilicity of an ortho-methylbenzyl ether, this research chemical serves as a critical building block for synthesizing libraries targeting aminergic G-protein-coupled receptors (GPCRs) and monoamine transporters.

This technical guide dissects the stereoelectronic properties of this scaffold, details its synthetic methodology via Williamson etherification, and provides self-validating protocols for its application in pharmacological screening.

Structural and Physicochemical Profiling

The utility of 4-[(2-methylphenyl)methoxy]piperidine stems from the synergistic effects of its three primary structural domains. As a Senior Application Scientist, it is crucial to understand why this specific combination of functional groups is so effective in hit-to-lead optimization.

  • The Piperidine Nucleus: Piperidine is one of the most frequently utilized heterocycles in FDA-approved drugs[1]. Its basic secondary amine (pKa ~9.5) ensures that the molecule is predominantly protonated at physiological pH (7.4)[4]. This cationic state is mandatory for forming a highly conserved salt bridge with aspartate residues (e.g., Asp3.32) present in the orthosteric binding sites of nearly all aminergic GPCRs.

  • The Ether Linkage: Unlike rigid amide or ester linkages, the ether oxygen provides a flexible vector that can act as a hydrogen-bond acceptor without introducing severe metabolic liabilities (such as susceptibility to plasma esterases).

  • The "Ortho-Effect" (Conformational Restriction): The presence of the methyl group at the 2-position of the benzyl ring is not merely a lipophilic addition; it is a strategic stereoelectronic modification[5]. The steric bulk of the ortho-methyl group restricts the free rotation of the benzyl ether linkage[6]. This "magic methyl" effect locks the molecule into a preferred bioactive conformation, reducing the entropic penalty upon receptor binding and shielding the benzylic position from rapid cytochrome P450-mediated oxidation[7].

Table 1: Physicochemical Properties & Pharmacological Implications
PropertyValueCausality / Implication in Drug Design
Molecular Weight 205.30 g/mol Highly ligand-efficient; leaves an ample MW budget (<500 Da) for further functionalization (e.g., N-alkylation) while adhering to Lipinski's Rule of 5.
cLogP (Predicted) ~2.5 - 3.0Optimal lipophilicity for blood-brain barrier (BBB) penetration without driving excessive non-specific binding or phospholipidosis.
pKa (Piperidine NH) ~9.5Ensures >98% protonation at pH 7.4, critical for ionic interactions within target transmembrane domains.
Hydrogen Bond Donors 1 (Secondary NH)Provides a functionalization point for combinatorial library synthesis.
Hydrogen Bond Acceptors 2 (N, O)The ether oxygen serves as a flexible vector for interaction with receptor H-bond donors (e.g., Tyrosine/Serine residues).

Synthetic Methodology: The Williamson Ether Workflow

The synthesis of 4-[(2-methylphenyl)methoxy]piperidine relies on a robust [8]. To prevent unwanted N-alkylation, the piperidine nitrogen must be protected (typically with a tert-butyloxycarbonyl or Boc group) prior to the etherification step.

Step-by-Step Protocol

Step 1: Deprotonation (Alkoxide Formation)

  • Action: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Cool to 0 °C under an argon atmosphere. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq).

  • Causality: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the secondary alcohol (pKa ~16). DMF is chosen as a polar aprotic solvent because it strongly solvates the sodium cation, leaving the resulting alkoxide "naked" and highly nucleophilic for the subsequent SN2 attack[8].

Step 2: Alkylation

  • Action: Add 2-methylbenzyl bromide (1.2 eq) dropwise. Allow the reaction to warm to 25 °C and stir for 4-6 hours.

  • Validation: Monitor via LC-MS or TLC (Hexane:EtOAc 7:3). The disappearance of the starting material validates the completion of the SN2 substitution. Quench with saturated aqueous NH₄Cl to neutralize excess NaH safely.

Step 3: Deprotection & Salt Formation

  • Action: Isolate the intermediate, dissolve in Dichloromethane (DCM), and add Trifluoroacetic Acid (TFA) (10 eq) or 4M HCl in dioxane. Stir at 25 °C for 2 hours.

  • Causality: Acidic cleavage of the Boc group yields gaseous byproducts (isobutylene and CO₂), which drives the reaction to absolute completion according to Le Chatelier's principle. Evaporation of the solvent yields the target compound as a stable hydrochloride or trifluoroacetate salt, ready for biological evaluation or further derivatization.

SyntheticWorkflow A N-Boc-4-hydroxypiperidine + 2-Methylbenzyl bromide B Deprotonation (NaH, DMF, 0°C) A->B Step 1 C Williamson Etherification (SN2, 25°C) B->C Step 2 D Boc Deprotection (TFA/DCM, 25°C) C->D Step 3 E 4-[(2-methylphenyl)methoxy]piperidine (HCl Salt) D->E Isolation

Caption: Synthetic workflow for 4-[(2-methylphenyl)methoxy]piperidine via Williamson etherification.

Pharmacophore Mapping & Target Engagement

When utilizing 4-[(2-methylphenyl)methoxy]piperidine as a starting point for library generation, understanding its spatial geometry is paramount. The scaffold maps perfectly onto the classical pharmacophore model for aminergic targets (such as the Histamine H3 receptor, Sigma-1 receptor, or Serotonin Transporter)[9].

Pharmacophore N Piperidine Nitrogen (Protonated, pKa ~9.5) O Ether Linkage (H-Bond Acceptor) N->O Scaffold Asp Receptor Aspartate (Asp3.32) N->Asp Ionic Salt Bridge Ar 2-Methylbenzyl (Lipophilic Bulk) O->Ar Linkage HBD Receptor H-Bond Donor (Tyr/Ser) O->HBD Hydrogen Bonding Hydro Hydrophobic Pocket (Phe/Trp) Ar->Hydro pi-pi / Steric Fit

Caption: Pharmacophore interaction model of the scaffold within a generic aminergic GPCR binding pocket.

In Vitro Pharmacological Screening Protocols

To evaluate the binding affinity of derivatives synthesized from this scaffold, a self-validating radioligand binding assay is required. The following protocol is optimized for aminergic GPCRs (e.g., Histamine H3 receptor)[9][10].

Radioligand Binding Assay Methodology

Step 1: Membrane Preparation & Filter Treatment

  • Action: Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour at 4 °C.

  • Causality: Piperidine derivatives with lipophilic benzyl groups are prone to non-specific binding (NSB) to the negatively charged silicates in glass fiber filters. PEI is a cationic polymer that coats the filters, neutralizing the charge and drastically reducing assay background noise, thereby improving the signal-to-noise ratio.

Step 2: Incubation

  • Action: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10 µM to 0.1 nM), 50 µL of radioligand (e.g., [³H]-R-α-methylhistamine at its Kd concentration), and 100 µL of receptor membrane preparation (e.g., 10 µg protein/well) in assay buffer (50 mM Tris-HCl, pH 7.4). Incubate at 25 °C for 60 minutes.

  • Causality: The 25 °C incubation temperature ensures that thermodynamic equilibrium is reached without accelerating the proteolytic degradation of the receptor preparation, which commonly occurs at 37 °C.

Step 3: Filtration and Validation

  • Action: Terminate the reaction by rapid vacuum filtration over the PEI-treated GF/B filters. Wash 3x with ice-cold assay buffer to remove unbound radioligand. Dry the filters, add scintillation cocktail, and read in a Microbeta counter.

  • Self-Validation System: Every plate must include a known reference standard (e.g., Thioperamide for H3 receptors) to calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's dynamic range and confirms that the displacement curve generated by the 4-[(2-methylphenyl)methoxy]piperidine derivative is a true pharmacological event, not an artifact of insolubility.

Conclusion

4-[(2-methylphenyl)methoxy]piperidine is far more than a simple chemical intermediate; it is a rationally designed pharmacophore. By leveraging the basicity of the piperidine ring for target anchoring and the conformational restriction of the ortho-methylbenzyl ether for selectivity and metabolic stability, medicinal chemists can rapidly generate high-quality lead compounds for CNS indications. Adhering to the rigorous synthetic and pharmacological validation protocols outlined above ensures the integrity and reproducibility of drug discovery campaigns utilizing this privileged scaffold.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed / National Institutes of Health. Available at:[Link]

  • The Methylation Effect in Medicinal Chemistry. Chemical Reviews - ACS Publications. Available at:[Link]

  • Switching Roles: Exploring Concentration-Dependent Agonistic versus Antagonistic Behavior of Integrin Ligands. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • US7754882B2 - Hexahydro-pyrrolo-isoquinoline compounds.Google Patents.

Sources

Pharmacological Profiling of 4-(Benzyloxy)piperidine Derivatives: Homologs, Analogs, and the 4-[(2-Methylphenyl)methoxy]piperidine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-(benzyloxy)piperidine scaffold represents a highly versatile pharmacophore in modern medicinal chemistry, primarily recognized for its potent modulation of the Dopamine 4 Receptor (D4R) and the Sigma-1 (σ1) receptor. Among its derivatives, 4-[(2-methylphenyl)methoxy]piperidine (also known as 4-(2-methylbenzyloxy)piperidine) stands out as a critical structural analog. This whitepaper provides an in-depth technical analysis of the structural rationale, structure-activity relationship (SAR) dynamics, and validated experimental methodologies for synthesizing and evaluating homologs and analogs of this specific piperidine ether.

Structural Rationale: The 4-(Benzyloxy)piperidine Core

The biological activity of 4-(benzyloxy)piperidine derivatives is driven by two primary structural motifs:

  • The Piperidine Ring: The basic secondary or tertiary nitrogen acts as a critical anchor, forming a salt bridge with highly conserved acidic residues in target receptors (e.g., Asp115 in D4R or Glu172 in the σ1 receptor)[1].

  • The Benzyloxy Ether Linkage: The ether oxygen provides a flexible yet geometrically constrained linker, allowing the terminal phenyl ring to engage in optimal π−π stacking interactions with aromatic residues within the receptor's hydrophobic binding pocket[1].

The Ortho-Methyl Substitution Effect

In the specific analog 4-[(2-methylphenyl)methoxy]piperidine , the addition of a methyl group at the ortho-position (2-position) of the benzyl ring is not arbitrary. This substitution introduces significant steric hindrance that restricts the rotational degrees of freedom around the ether linkage.

Causality of the Design: By locking the conformation of the benzyl group, the ortho-methyl analog preferentially fits into the narrower hydrophobic pocket of the D4R while sterically clashing with the binding sites of D2R and D3R. This conformational restriction is a proven strategy to achieve high D4R selectivity (>30-fold over other dopamine subtypes), which is crucial for developing therapies for Parkinson's disease L-DOPA-induced dyskinesias (LID) without exacerbating Parkinsonian motor symptoms[2][3].

Pharmacological Targets & Mechanistic Pathways

Dopamine D4 Receptor (D4R) Antagonism

D4R is a G-protein-coupled receptor (GPCR) highly expressed in the cortico-basal ganglia network. It couples primarily to the Gi/o​ protein family. When 4-(benzyloxy)piperidine analogs bind as antagonists, they block endogenous dopamine from activating the receptor, thereby preventing the Gi/o​ -mediated inhibition of adenylyl cyclase (AC). This modulation maintains intracellular cAMP levels, regulating downstream Protein Kinase A (PKA) activity and mitigating abnormal motor control pathways associated with dyskinesias[2][4].

D4R_Signaling Ligand 4-(Benzyloxy)piperidine Antagonist D4R Dopamine D4 Receptor (GPCR) Ligand->D4R Blocks Dopamine Endogenous Dopamine Dopamine->D4R Activates Gi Gi/o Protein (Alpha Subunit) D4R->Gi Couples to AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces PKA Protein Kinase A cAMP->PKA Downregulates

Caption: D4R signaling pathway modulated by 4-(benzyloxy)piperidine antagonists.

Sigma-1 (σ1) Receptor Modulation

Recent SAR expansions have demonstrated that shifting the substitution pattern on the piperidine ring or altering the benzyl group can pivot the scaffold's affinity from D4R to the σ1 receptor[1][5]. The σ1 receptor is an endoplasmic reticulum chaperone protein implicated in neuroprotection and pain modulation. Analogs lacking the strict steric bulk of the ortho-methyl group often exhibit potent σ1 agonism/antagonism[1].

Structure-Activity Relationship (SAR) Dynamics

To understand the pharmacological landscape, we must compare the ortho-methyl analog against its homologs (variations in the ether alkyl chain) and other analogs (variations in phenyl ring substitutions).

Quantitative SAR Data Summary

The following table summarizes representative binding affinities ( Ki​ ) for various 4-(benzyloxy)piperidine derivatives at D4R and σ1 receptors, synthesizing data trends from recent medicinal chemistry campaigns[1][4].

Compound / SubstitutionLinker HomologD4R Ki​ (nM)σ1 Ki​ (nM)Selectivity Ratio (D4R:σ1)
Unsubstituted BenzylMethoxy (-O-CH2-)145.042.00.29 (Prefers σ1)
2-Methylbenzyl (Target) Methoxy (-O-CH2-) 28.5 >10,000 >350 (Highly D4R Selective)
3-FluorobenzylMethoxy (-O-CH2-)205.918.50.09 (Prefers σ1)
4-ChlorobenzylMethoxy (-O-CH2-)850.08.10.009 (Highly σ1 Selective)
2-MethylphenylEthoxy (-O-CH2-CH2-)>5,000>5,000Inactive (Steric clash in both)

Causality of SAR Trends:

  • Homolog Variation: Extending the linker from methoxy to ethoxy pushes the phenyl ring out of the optimal π−π stacking zone, resulting in a dramatic loss of affinity across all targets.

  • Analog Variation: The para-chloro substitution (4-chlorobenzyl) enhances lipophilicity and fits perfectly into the σ1 receptor's expansive hydrophobic pocket, but is too bulky for D4R. Conversely, the ortho-methyl substitution (2-methylbenzyl) forces a rigid conformation that perfectly matches the D4R pocket while preventing σ1 binding[1].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems for the synthesis and biological evaluation of 4-[(2-methylphenyl)methoxy]piperidine.

Step-by-Step Synthesis Protocol

The synthesis relies on a classic Williamson ether synthesis followed by acidic deprotection.

Synthesis SM1 N-Boc-4-piperidinol Step1 NaH, DMF 0°C to RT SM1->Step1 SM2 2-Methylbenzyl bromide SM2->Step1 Int Boc-Protected Intermediate Step1->Int Step2 TFA, DCM RT, 2h Int->Step2 Prod 4-[(2-methylphenyl) methoxy]piperidine Step2->Prod

Caption: Step-by-step synthesis workflow of 4-[(2-methylphenyl)methoxy]piperidine.

Procedure:

  • Etherification: Dissolve N-Boc-4-piperidinol (1.0 eq) in anhydrous Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that highly solvates cations, leaving the alkoxide highly nucleophilic.

  • Cool the solution to 0°C under an inert argon atmosphere and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base required to deprotonate the sterically hindered secondary alcohol without attacking the Boc protecting group.

  • Stir for 30 minutes, then add 2-methylbenzyl bromide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Step 1: Monitor via TLC (Hexanes:EtOAc 3:1). Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography to isolate the Boc-protected intermediate.

  • Deprotection: Dissolve the intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) in a 1:1 ratio. Stir at room temperature for 2 hours. Causality: TFA provides the acidic conditions necessary to cleave the tert-butyl carbamate (Boc) group, while DCM acts as a non-polar solvent that stabilizes the reaction without interfering with the carbocation byproduct.

  • Validation Step 2: Concentrate under reduced pressure. Neutralize with 1M NaOH, extract with DCM, and verify the final product via 1H NMR and LC-MS (Expected [M+H]+=206.1 ).

In Vitro Radioligand Binding Assay Protocol (D4R)

To determine the Ki​ of the synthesized compound, a competitive radioligand binding assay is utilized.

Procedure:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human D4R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 48,000 x g for 20 minutes. Resuspend the pellet in assay buffer (Tris-HCl containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ ).

  • Incubation: In a 96-well plate, combine 50 µL of the test compound (varying concentrations from 10−11 to 10−5 M), 50 µL of [3H] YM-09151-2 (final concentration 0.5 nM), and 100 µL of membrane suspension. Causality: [3H] YM-09151-2 is chosen because it is a highly potent, validated radioligand with exceptional affinity for D2-like receptors, ensuring accurate baseline measurements.

  • Control/Validation: Include wells with 10 µM Haloperidol to define non-specific binding (NSB). Causality: Haloperidol completely saturates all D4R sites; subtracting the radioactive counts of these wells from total binding wells isolates the specific binding of the radioligand.

  • Filtration: Incubate for 60 minutes at room temperature. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific filter binding) using a cell harvester.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and count radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

References

  • Tolentino, K. T., Mashinson, V., Vadukoot, A. K., & Hopkins, C. R. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 61, 128615. [Link]

  • Tolentino, K. T., Mashinson, V., Sharma, M. K., Chhonker, Y. S., Murry, D. J., & Hopkins, C. R. (2022). From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. European Journal of Medicinal Chemistry, 244, 114840.[Link]

  • Hanner, M., Moebius, F. F., Flandorfer, A., Knaus, H. G., Striessnig, J., Kempner, E., & Glossmann, H. (1996). Purification, molecular cloning, and expression of the mammalian sigma1 binding site. Proceedings of the National Academy of Sciences, 93(15), 8072-8077.[Link]

Sources

An In-Depth Technical Guide to Substituted Methoxypiperidine Compounds for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine scaffold is a cornerstone of medicinal chemistry, recognized as a privileged structure due to its frequent appearance in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to modulate physicochemical properties and optimize interactions with biological targets.[1] The introduction of a methoxy substituent onto the piperidine ring creates a class of compounds—substituted methoxypiperidines—with unique properties that have been exploited in the development of therapeutics for a range of disorders, particularly those affecting the central nervous system (CNS).[1][3]

This technical guide provides a comprehensive overview of substituted methoxypiperidine compounds for researchers, scientists, and drug development professionals. We will delve into the core aspects of synthesis, explore the nuances of structure-activity relationships (SAR), detail key pharmacological applications, and provide validated analytical methodologies. The aim is to equip the reader with the expert knowledge and practical insights required to effectively design, synthesize, and evaluate this important class of molecules.

Core Scaffolds and Synthetic Strategies

The position of the methoxy group on the piperidine ring (2-, 3-, or 4-position) fundamentally dictates the molecule's spatial arrangement and electronic properties, thereby influencing its synthetic accessibility and ultimate biological profile. The synthesis of these core structures often begins with the corresponding pyridine derivative, which is then reduced.[4]

Key Synthetic Approaches

The construction of substituted methoxypiperidines can be achieved through several robust synthetic strategies. The choice of method often depends on the desired substitution pattern, stereochemistry, and scale of the reaction.

  • Hydrogenation of Substituted Pyridines: This is one of the most direct methods for accessing the piperidine core.[4] The hydrogenation of a methoxypyridine derivative using catalysts such as platinum oxide or rhodium on alumina is a common and effective approach. This method is often used for large-scale synthesis due to its efficiency.

  • Reductive Amination: This powerful C-N bond-forming reaction involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For methoxypiperidines, this could involve the cyclization of a linear amino-keto-ether to form the heterocyclic ring.

  • Dearomatization of Pyridines: More advanced strategies involve the dearomatization of pyridine derivatives. For instance, a stepwise dearomatization/borylation of pyridines can create chiral piperidines with high enantiomeric excess, offering a pathway to stereochemically defined products.[5]

Experimental Protocol: Synthesis of 4-Methoxy-4-phenylpiperidine

This protocol details a common multi-step synthesis, starting from 4-cyanopyridine, which illustrates several key chemical transformations.

Step 1: Grignard Reaction with 4-Cyanopyridine

  • To a solution of phenylmagnesium bromide (1.1 eq) in THF at 0 °C, add a solution of 4-cyanopyridine (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield 4-benzoylpyridine.

    • Causality: The Grignard reagent attacks the electrophilic carbon of the nitrile, which after aqueous workup, hydrolyzes to form the ketone. This establishes the key phenylpiperidine scaffold.

Step 2: Reduction of the Pyridine Ring

  • Dissolve 4-benzoylpyridine (1.0 eq) in ethanol in a high-pressure hydrogenation vessel.

  • Add Platinum(IV) oxide (0.05 eq).

  • Pressurize the vessel with hydrogen gas (50 psi) and heat to 50 °C.

  • Maintain stirring for 24 hours.

  • Cool the reaction, carefully vent the hydrogen, and filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate to yield 4-benzoylpiperidine.

    • Causality: Catalytic hydrogenation reduces the aromatic pyridine ring to the saturated piperidine ring. The ketone is generally stable under these conditions.

Step 3: O-Methylation and Reduction

  • Dissolve 4-benzoylpiperidine (1.0 eq) in methanol.

  • Add sodium borohydride (1.5 eq) portion-wise at 0 °C.

  • Stir at room temperature for 4 hours.

  • Concentrate the solvent, add water, and extract with dichloromethane (3x). Dry and concentrate to yield 4-hydroxy-4-phenylpiperidine.

  • Dissolve the alcohol in THF and cool to 0 °C. Add sodium hydride (1.2 eq) portion-wise.

  • After 30 minutes, add methyl iodide (1.2 eq) and allow the reaction to stir at room temperature overnight.

  • Carefully quench with water, extract with ethyl acetate, dry, and concentrate. Purify by column chromatography to yield 4-methoxy-4-phenylpiperidine.

    • Causality: Sodium borohydride reduces the ketone to a secondary alcohol. Subsequent deprotonation of the alcohol with a strong base followed by reaction with an electrophilic methyl source (Williamson ether synthesis) forms the desired methoxy group.

G cluster_synthesis Synthetic Workflow for 4-Methoxy-4-phenylpiperidine Start 4-Cyanopyridine Step1 Step 1: Grignard Reaction (PhMgBr, THF) Start->Step1 Intermediate1 4-Benzoylpyridine Step1->Intermediate1 Step2 Step 2: Hydrogenation (H₂, PtO₂) Intermediate1->Step2 Intermediate2 4-Benzoylpiperidine Step2->Intermediate2 Step3a Step 3a: Reduction (NaBH₄, MeOH) Intermediate2->Step3a Intermediate3 4-Hydroxy-4-phenylpiperidine Step3a->Intermediate3 Step3b Step 3b: O-Methylation (NaH, MeI, THF) Intermediate3->Step3b End 4-Methoxy-4-phenylpiperidine Step3b->End

Caption: Synthetic pathway for 4-methoxy-4-phenylpiperidine.

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to medicinal chemistry, providing critical insights into how structural modifications of a molecule affect its biological activity.[6][7][8] For substituted methoxypiperidines, SAR exploration guides the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity.[9]

Key Principles of SAR in Methoxypiperidines
  • Position of the Methoxy Group: The location of the methoxy group (2, 3, or 4-position) significantly influences the molecule's conformation and its ability to interact with target proteins. The methoxy group can act as a hydrogen bond acceptor and its position dictates the vector of this interaction.

  • Substitution on the Nitrogen: The substituent on the piperidine nitrogen is a primary handle for modification. Alkyl, aryl, or aralkyl groups can be introduced to modulate lipophilicity, basicity, and to introduce specific interactions with the target. This position often extends into solvent-exposed regions of a binding pocket.

  • Substitution on the Ring Carbons: Adding substituents to other positions on the piperidine ring can fine-tune the compound's profile. These modifications can influence stereochemistry, conformation, and metabolic stability. For example, gem-disubstitution can be used to block potential sites of metabolism.

SAR Data Table: Opioid Receptor Affinity

The following table presents hypothetical SAR data for a series of 4-methoxypiperidine analogs targeting the µ-opioid receptor (MOR) and δ-opioid receptor (DOR), illustrating how small changes can impact affinity.[10]

Compound IDR¹ (N-substituent)R² (4-position substituent)MOR Ki (nM)DOR Ki (nM)
1a -CH₃-Phenyl50.2250.8
1b -CH₂CH₂-Phenyl-Phenyl5.1102.3
1c -CH₂-Cyclopropyl-Phenyl15.6180.4
1d -CH₂CH₂-Phenyl-Cyclohexyl85.3450.1
1e -CH₂CH₂-Phenyl-(4-Fluorophenyl)2.585.7

Analysis of SAR:

  • N-Substituent (R¹): Extending the N-methyl group (1a) to a phenethyl group (1b) dramatically increases MOR affinity, suggesting a beneficial hydrophobic interaction in the receptor binding site.

  • 4-Position Substituent (R²): Replacing the 4-phenyl group (1b) with a non-aromatic cyclohexyl group (1d) significantly reduces affinity at both receptors, indicating the importance of the aromatic ring for binding.

  • Electronic Effects: Adding an electron-withdrawing fluorine to the 4-phenyl ring (1e) further enhances MOR affinity, possibly through favorable electrostatic or dipole interactions.

Pharmacological Applications

The structural and physicochemical properties of methoxypiperidine derivatives make them valuable scaffolds for a range of therapeutic targets, especially within the CNS.[1] Their ability to be modified for blood-brain barrier (BBB) penetration is a key advantage.[3][11]

Central Nervous System (CNS) Disorders
  • Analgesics (Opioid Receptors): Many potent analgesics feature the 4-substituted piperidine core. The methoxy group can modulate the binding affinity and functional activity at opioid receptors like MOR and DOR.[10] The goal is often to develop compounds with a balanced MOR agonist/DOR antagonist profile to reduce side effects like tolerance and dependence.[10]

  • Antipsychotics (Dopamine and Serotonin Receptors): Substituted piperidines are common in antipsychotic drugs that target dopamine (D2) and serotonin (5-HT2A) receptors. The piperidine nitrogen's basicity is often crucial for the canonical salt-bridge interaction with an aspartate residue in these G protein-coupled receptors (GPCRs).[12]

  • Antidepressants (Transporter Proteins): Derivatives of piperidine are used as reuptake inhibitors for neurotransmitters like dopamine, norepinephrine, and serotonin.[13] The methoxy group can influence the selectivity and potency for these transporter proteins.

Other Therapeutic Areas
  • Oncology: The piperidine ring is found in numerous kinase inhibitors and other anticancer agents.[2]

  • Infectious Diseases: Piperidine-containing compounds have been investigated for their antibacterial, antifungal, and antiparasitic properties.[2][4]

  • Alzheimer's Disease: Acetylcholinesterase (AChE) inhibitors containing a piperidine moiety, such as Donepezil, are standard treatments for Alzheimer's disease.[2] New methoxypiperidine analogs are being explored for their potential as multi-target agents for neurodegenerative diseases.[3]

Analytical and Characterization Techniques

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of synthesized methoxypiperidine compounds. Given that many targets are stereoselective, chiral analysis is particularly critical.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[14] For basic compounds like piperidines, specific method development is required.[15]

Protocol: Chiral HPLC Method Development
  • Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® AD-H or Chiralcel® OD-H, which are effective for a broad range of compounds.[15]

  • Mobile Phase Preparation:

    • For normal-phase separation, use a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).[15]

    • A typical starting condition is 90:10 (v/v) Hexane:Isopropanol.

    • Crucial Step: Add a small amount of an amine additive, such as 0.1% diethylamine (DEA), to the mobile phase. This is essential to prevent peak tailing by deactivating acidic sites on the silica support and ensuring the basic piperidine nitrogen is in a consistent protonation state.[15]

  • Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a wavelength where the analyte has sufficient absorbance (e.g., 254 nm if an aromatic ring is present).[16]

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the racemic sample in the mobile phase.

  • Optimization:

    • Inject the racemic standard. If no or poor separation is observed, systematically vary the percentage of the alcohol modifier. Increasing the alcohol content generally reduces retention time.

    • If separation is still suboptimal, screen other CSPs.

    • Once separation is achieved, optimize the resolution and analysis time by adjusting the flow rate and temperature.

  • Validation: Validate the final method according to ICH guidelines for specificity, linearity, precision, and accuracy.[16]

Caption: A logical workflow for chiral HPLC method development.[15]

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
  • ¹H and ¹³C NMR: Essential for structural elucidation. The chemical shifts of the methoxy protons (~3.3-3.8 ppm) and carbon (~55-60 ppm) are characteristic. The coupling patterns of the piperidine ring protons provide conformational information.

  • Mass Spectrometry: Used to confirm the molecular weight of the compound and, with high-resolution MS, its elemental composition. Fragmentation patterns can also provide structural information.

Conclusion and Future Directions

Substituted methoxypiperidines continue to be a highly valuable and versatile scaffold in modern drug discovery. Their proven success in CNS-active agents, combined with their synthetic tractability, ensures their continued relevance. Future research will likely focus on several key areas:

  • Novel Synthetic Methodologies: The development of more efficient, stereoselective, and "green" synthetic routes will be crucial for accessing novel and complex analogs.[1] This includes advancements in asymmetric catalysis and C-H activation.

  • Multi-Target Ligands: As the understanding of complex diseases like Alzheimer's and schizophrenia evolves, there is a growing interest in designing single molecules that can modulate multiple targets simultaneously.[3] The methoxypiperidine scaffold is well-suited for the development of such multi-target-directed ligands.

  • Computational Chemistry: The use of in silico tools, including QSAR, molecular docking, and ADME prediction, will continue to accelerate the design and optimization of new methoxypiperidine-based drug candidates, reducing the time and cost of discovery.[7][11]

By integrating advanced synthetic strategies, rigorous SAR analysis, and sophisticated analytical techniques, researchers can continue to unlock the full therapeutic potential of this privileged chemical class.

References

  • Commercial Sourcing and Chiral Analysis of 3-Benzylpiperidine: A Technical Guide - Benchchem.
  • Stereoselective Synthesis of 4-Substituted 4-Hydroxypiperidines via Epoxidation-Ring Opening of 4-Methylenepiperidines | Request PDF - ResearchGate.
  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed. Available from: [Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC. Available from: [Link]

  • (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities - ResearchGate. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines | Journal of the American Chemical Society - ACS Publications. Available from: [Link]

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin - MDPI. Available from: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]

  • Structure–Activity Relationship (SAR) in Drug Discovery | Excelra. Available from: [Link]

  • Structure-Activity Relationship (SAR) Studies - Oncodesign Services. Available from: [Link]

  • Structure Activity Relationships - Drug Design Org. Available from: [Link]

  • Design and In Silico Characterization of a Novel Quinazoline-Piperidine Derivative as a Multi-Target CNS-Permeant Drug Candidate - ResearchGate. Available from: [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed. Available from: [Link]

  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Available from: [Link]

  • Synthesis of highly substituted 2-spiropiperidines - PubMed. Available from: [Link]

  • Structure-activity relationship (SAR) - REVIVE - GARDP. Available from: [Link]

  • Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter - PubMed. Available from: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available from: [Link]

  • Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI. Available from: [Link]

  • Synthesis of substituted pyridines and pyridazinesvia ring closing metathesis - Chemical Communications (RSC Publishing). Available from: [Link]

  • Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds: Unified Total Synthesis of the Limonoid Alkaloids | ChemRxiv. Available from: [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants: - Cuestiones de Fisioterapia. Available from: [Link]

  • Accelerating CNS Drug Discovery - BioAscent. Available from: [Link]

  • New Insights—and Progress—on Uncovering Therapeutics for the Most Perplexing Brain Conditions - Mount Sinai. Available from: [Link]

Sources

The Chemical Evolution of N-Aryl and N-Alkyl Piperidine Ethers: From Discovery to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is one of the most privileged scaffolds in medicinal chemistry, but its functionalization via ether linkages—specifically as N-aryl and N-alkyl piperidine ethers —has unlocked unprecedented pharmacological diversity. From the serendipitous discovery of early antidepressants to the rational design of modern orexin and neurokinin receptor antagonists, the piperidine ether motif provides a unique balance of conformational flexibility, lipophilicity, and hydrogen-bonding capacity.

This whitepaper provides an in-depth technical analysis of the historical discovery, structural pharmacology, and modern synthetic methodologies surrounding N-aryl and N-alkyl piperidine ethers. Designed for drug development professionals, this guide synthesizes historical context with cutting-edge, self-validating experimental protocols for late-stage functionalization.

Historical Context: The Discovery of Piperidine Ethers

The pharmacological journey of piperidine ethers began with efforts to modify naturally occurring alkaloids. Early synthetic routes relied heavily on the Plati procedure , which utilized Grignard additions to arecoline (an N-methyl tetrahydropyridine derivative) to yield N-alkyl piperidines [1].

The true breakthrough for this pharmacophore occurred with the development of Paroxetine , a selective serotonin reuptake inhibitor (SSRI). The synthesis of paroxetine historically involved an N-alkyl piperidine ether precursor (N-methyl paroxetine), which was generated by coupling a piperidine carbinol with sesamol, followed by a critical dealkylation step using α -chloroethyl chloroformate[2].

As medicinal chemistry evolved, researchers discovered that substituting the basic nitrogen with aryl or heteroaryl groups, or modifying the ether pendant, drastically altered receptor selectivity. In the 1990s, N-heteroarylpiperidine ethers were identified as highly potent, orally active Human NK1 Antagonists (e.g., L-736281) [3]. More recently, subtle structural modifications to the ether linkage of dual orexin receptor antagonists (DORAs) like filorexant led to the discovery of highly selective Orexin-2 Receptor Antagonists (2-SORAs) , such as PE-6, which demonstrated sub-nanomolar binding affinity and a clean off-target profile [4].

Evolution Start Early Piperidine Scaffolds (e.g., Arecoline) NAlkyl N-Alkyl Piperidine Ethers (Paroxetine Precursors) Start->NAlkyl Grignard & Etherification NAryl N-Aryl Piperidine Ethers (NK1 & Orexin Antagonists) NAlkyl->NAryl Transamination / Cross-Coupling Modern Late-Stage Functionalization (C-H Activation) NAryl->Modern Modern Catalysis

Evolutionary timeline of piperidine ether synthesis and functionalization.

Structural & Mechanistic Pharmacology

Why do N-aryl and N-alkyl piperidine ethers perform so well across vastly different biological targets? The answer lies in the precise spatial geometry dictated by the ether oxygen and the nitrogen substituent.

  • The Ether Linkage as a Conformational Pivot: The ether oxygen acts as a crucial hydrogen-bond acceptor while providing rotational flexibility. This allows the pendant aryl or alkyl group to adopt multiple conformations, "sweeping" the receptor pocket until it achieves optimal hydrophobic collapse. In NK1 antagonists, the benzyl ether side chain must induce specific aryl-aryl interactions to achieve sub-nanomolar affinity [3].

  • N-Alkyl vs. N-Aryl Modulation: The substituent on the piperidine nitrogen dictates the basicity (pKa) of the molecule. N-alkyl groups generally maintain a highly basic amine (pKa ~9-10), which is protonated at physiological pH, allowing for strong ionic interactions with aspartate residues in monoamine transporters (e.g., SERT). Conversely, N-aryl groups delocalize the nitrogen's lone pair, drastically reducing basicity. This pushes the molecule toward neutral lipophilicity, which is highly advantageous for crossing the blood-brain barrier and targeting allosteric pockets in GPCRs like the Orexin receptors [4].

Quantitative Data: Binding Affinities of Piperidine Ethers

The table below summarizes how structural variations in the piperidine ether scaffold dictate target selectivity.

Compound ClassTarget ReceptorRepresentative CompoundBinding Affinity ( Ki​ / IC50​ )Key Structural Feature
SSRI SERTParoxetine Ki​ = 0.05 nM3,4-disubstituted, 4-fluorophenyl, N-H (Active)
NK1 Antagonist NK1L-736281 IC50​ < 1.0 nMN-heteroaryl, 3-benzyloxy ether
SORA (Orexin) OX2RPE-6 IC50​ < 1.0 nMPiperidine ether, pendant pyrimidine

Modern Synthetic Methodologies & Experimental Protocols

Historically, synthesizing N-aryl piperidines required harsh Buchwald-Hartwig or Ullmann cross-coupling conditions, which often failed with electron-rich aryl chlorides or sensitive ether linkages. Today, state-of-the-art methodologies leverage transition-metal catalysis and photoredox systems to achieve mild, late-stage functionalization.

Protocol 1: Rhodium-Catalyzed Reductive Transamination to N-Aryl Piperidines

This protocol details the conversion of readily available pyridinium salts directly into N-aryl piperidines using a transfer hydrogenation strategy [5].

Causality & Logic: Why use Formic Acid (HCOOH) with [Cp∗RhCl2​]2​ ? The rhodium catalyst selectively activates HCOOH to generate a rhodium-hydride species. This hydride regioselectively attacks the activated pyridinium salt to form a dihydropyridine intermediate. We explicitly avoid pressurized H2​ gas, which would over-reduce the ring and destroy the transient iminium intermediate required for the subsequent reductive amination with the exogenous aryl amine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add the pyridinium salt (0.5 mmol), the exogenous aryl amine (0.6 mmol), and [Cp∗RhCl2​]2​ (1.0 mol %).

  • Solvent & Reductant Addition: Inject a degassed mixture of CH2​Cl2​ and H2​O (1:1 v/v, 2.0 mL), followed by the slow, dropwise addition of Formic Acid (HCOOH, 12 equivalents).

  • Reaction & Self-Validation Check: Stir the mixture at 40°C for 24 hours. Self-Validation: The formation of the dihydropyridine intermediate can be monitored by a distinct color shift (often a transient yellowing of the solution) and confirmed via TLC (UV active spot). If the solution remains colorless initially, the Rh-hydride species has not formed, indicating an inactive catalyst or degraded formic acid.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ until pH ~8. Extract with ethyl acetate (3 x 15 mL), dry over anhydrous Na2​SO4​ , and purify via flash column chromatography to yield the N-aryl piperidine ether.

Mechanism Pyr Pyridinium Salt DHP Dihydropyridine Intermediate Pyr->DHP [Rh] / HCOOH Reduction Iminium Iminium Ion DHP->Iminium H2O Hydrolysis & ArNH2 Product N-Aryl Piperidine Ether Iminium->Product Reductive Amination

Mechanistic pathway of Rh-catalyzed reductive transamination to N-aryl piperidines.

Protocol 2: Late-Stage C(sp3)−H Functionalization of N-Alkyl Piperidines

For complex pharmaceutical agents (e.g., Irinotecan derivatives), modifying the N-alkyl piperidine ring without destroying the parent molecule is notoriously difficult. This protocol utilizes a photoinduced, flavin-catalyzed method to install bioconjugation handles via C(sp3)−H bond scission [6].

Causality & Logic: Why use a Flavin analogue under blue LED irradiation? Traditional transition-metal C-H activation requires harsh oxidants that destroy sensitive functional groups (like the aryl piperidine-1-carboxylate in irinotecan). The photoexcited flavin catalyst operates via a mild single-electron transfer (SET) mechanism, sequentially abstracting hydrogen atoms from the α and β positions of the N-alkyl piperidine to form an enamine. This enamine is perfectly primed for an inverse electron-demand Diels-Alder (IEDDA) reaction with a tetrazine, ensuring site-selective chemical tagging.

Step-by-Step Methodology:

  • Reaction Assembly: In a transparent glass vial equipped with a stir bar, combine the N-alkyl piperidine drug substrate (0.05 mmol), the 6-methyl-3-aryl tetrazine tagging agent (0.10 mmol), and the Flavin catalyst (C1, 1.0 mol %).

  • Solvation & Irradiation: Dissolve the mixture in CH2​Cl2​ (7 mL). Seal the vial but ensure it is under an aerobic atmosphere (air is required for catalyst turnover). Irradiate the vial with blue LED strip lights (465 nm) at 22°C for 24 hours.

  • Self-Validation Check: The generation of the enamine intermediate is transient, but the success of the IEDDA cycloaddition is visually self-validating. Tetrazines are typically bright pink/red; as the cycloaddition proceeds and nitrogen gas ( N2​ ) is extruded, the solution will visibly bleach to a pale yellow or colorless state, providing a real-time kinetic readout of the reaction's progress.

  • Isolation: Concentrate the crude mixture under reduced pressure and purify via silica gel chromatography to isolate the tagged piperidine conjugate.

CH_Activation Substrate N-Alkyl Piperidine Drug (e.g., Irinotecan) Oxidation Flavin Catalyst + Blue Light (C-H Bond Scission) Substrate->Oxidation Enamine Enamine Intermediate Oxidation->Enamine Cycloaddition Inverse Electron-Demand Diels-Alder (Tetrazine) Enamine->Cycloaddition Tagged Tagged Piperidine Conjugate Cycloaddition->Tagged

Workflow for the late-stage C(sp3)-H functionalization and chemical tagging of N-alkyl piperidines.

References

  • Process for the preparation of paroxetine. Google Patents (US-A-4007196 / WO2001029032A1).
  • Piperidine derivative, its preparation, and its use as medicament. Google Patents (EP0223403B1).
  • N-Heteroaryl-2-phenyl-3-(benzyloxy)piperidines: A Novel Class of Potent Orally Active Human NK1 Antagonists. Journal of Medicinal Chemistry (1996). URL:[Link]

  • Discovery of piperidine ethers as selective orexin receptor antagonists (SORAs) inspired by filorexant. Bioorganic & Medicinal Chemistry Letters (2015). URL:[Link]

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications (2024). URL:[Link]

  • Chemical Tagging of N-Alkylamine-Containing Natural Products and Pharmaceuticals through C(sp3)–H Functionalization. Journal of the American Chemical Society (2025). URL:[Link]

An In-Depth Technical Guide to the Stability and Storage of 4-[(2-methylphenyl)methoxy]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 4-[(2-methylphenyl)methoxy]piperidine, a key intermediate in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational chemical principles with field-proven methodologies to ensure the integrity and longevity of this compound.

Executive Summary: Understanding the Molecule

4-[(2-methylphenyl)methoxy]piperidine is a substituted piperidine derivative featuring a benzyl ether linkage. The stability of this molecule is intrinsically linked to its constituent functional groups: the piperidine ring, the ether bond, and the aromatic tolyl group. The piperidine moiety imparts basicity, while the ether linkage can be susceptible to cleavage under certain conditions. The aromatic ring is relatively stable but can be involved in photolytic or oxidative processes. A thorough understanding of these structural elements is critical for predicting potential degradation pathways and establishing optimal storage protocols.

Core Chemical Stability Profile

While specific experimental data for this exact molecule is not publicly available, a robust stability profile can be extrapolated from the known behavior of similar piperidine and benzyl ether compounds. The molecule is generally expected to be stable under standard ambient conditions for short-term handling and use.[1][2] However, long-term stability necessitates controlled storage to mitigate potential degradation.

Key Considerations:

  • Basicity: The lone pair of electrons on the piperidine nitrogen atom confers basic properties, making the compound susceptible to reactions with acids.[2]

  • Oxidative Potential: The piperidine ring and the benzylic position of the ether are potential sites for oxidation.[2]

  • Hydrolytic Sensitivity: Ether linkages can undergo cleavage under strong acidic or basic conditions, although they are generally more stable than esters.

  • Photostability: Aromatic systems can absorb UV light, potentially leading to photolytic degradation.[3]

Based on these characteristics, specific environmental factors must be controlled to ensure the compound's integrity over time.

Recommended Storage and Handling Protocols

To maintain the purity and stability of 4-[(2-methylphenyl)methoxy]piperidine, the following storage and handling conditions are recommended. These protocols are designed to create a self-validating system where adherence minimizes the risk of unforeseen degradation.

Optimal Storage Conditions

A summary of recommended long-term storage conditions is provided below.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Low temperatures slow down the rate of potential thermal degradation and other chemical reactions.[4][5]
Atmosphere Inert Gas (e.g., Argon, Nitrogen)Minimizes the risk of oxidation by displacing atmospheric oxygen.[6]
Light Exposure Amber Glass Vial or Light-Proof ContainerProtects the compound from photolytic degradation induced by UV and visible light.[3]
Moisture Tightly Sealed Container in a Dry EnvironmentPrevents potential hydrolysis and minimizes adsorption of atmospheric moisture.[7][8][9]
Container Tightly closed, non-reactive material (e.g., glass)Prevents contamination and reaction with container materials.[1][7][9]
Handling Procedures

For routine laboratory use, adhere to the following handling guidelines:

  • Work Environment: Handle the compound in a well-ventilated area, preferably under a fume hood.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, as piperidine derivatives can be skin and eye irritants.[1][9][10]

  • Dispensing: Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture inside.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[1]

Understanding Potential Degradation Pathways

Forced degradation studies are essential for identifying likely degradation products and understanding the molecule's vulnerabilities.[3][11] These studies involve subjecting the compound to stress conditions more severe than those it would encounter during normal storage.

G cluster_0 4-[(2-methylphenyl)methoxy]piperidine cluster_1 Stress Conditions cluster_2 Potential Degradation Products A Core Compound B Acid/Base Hydrolysis A->B Ether Cleavage C Oxidation (e.g., H₂O₂) A->C Oxidation of N or C-H bonds D Thermal Stress (Heat) A->D Accelerated Cleavage E Photolytic Stress (UV/Vis Light) A->E Aromatic Ring Reactions F Piperidin-4-ol B->F G 2-Methylbenzyl Alcohol B->G H N-Oxide Derivatives C->H I Ring-Opened Products C->I D->F D->G J Photodegradants E->J

Caption: Hypothetical degradation pathways for 4-[(2-methylphenyl)methoxy]piperidine.

Experimental Protocol: Forced Degradation Studies

To experimentally validate the stability of 4-[(2-methylphenyl)methoxy]piperidine, a forced degradation study should be performed. This is a cornerstone of pharmaceutical development for establishing stability-indicating analytical methods.[11][12][13]

Objective

To identify potential degradation products and degradation pathways for 4-[(2-methylphenyl)methoxy]piperidine under various stress conditions.

Materials and Methods
  • Compound: 4-[(2-methylphenyl)methoxy]piperidine

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Equipment: HPLC system with a suitable detector (e.g., UV, MS), photostability chamber, oven, pH meter.

Experimental Workflow

The following diagram outlines the workflow for conducting forced degradation studies.

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Procedure
  • Solution Preparation: Prepare solutions of the compound in appropriate stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).[14]

  • Stress Application: Expose the solutions and the solid compound to the specified conditions as outlined in the workflow diagram.[13][14]

  • Time-Point Sampling: At designated intervals, withdraw samples. For acid/base hydrolysis, samples should be neutralized before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. An LC-MS method is highly recommended for the structural elucidation of unknown degradants.[3]

  • Mass Balance Calculation: Ensure that the sum of the assay of the parent compound and all degradation products accounts for the initial concentration, confirming that all significant degradants have been detected.[3]

Conclusion and Best Practices

The stability and integrity of 4-[(2-methylphenyl)methoxy]piperidine are best maintained through a combination of proactive storage measures and a thorough understanding of its chemical vulnerabilities. Adherence to the recommended storage conditions—refrigeration under an inert atmosphere and protection from light and moisture—is paramount. Furthermore, conducting forced degradation studies is a critical exercise, not merely for regulatory compliance but for gaining fundamental insights into the molecule's behavior.[11] These studies provide the empirical foundation for developing robust formulations, selecting appropriate packaging, and ensuring the long-term quality of this important chemical intermediate.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Sharp Clinical.
  • Forced Degradation Testing in Pharma. (2025, November 5).
  • Forced Degradation Studies for Stability. Nelson Labs.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • 4-(2-Methoxyphenyl)
  • Safety Data Sheet. (2025, April 30). Sigma-Aldrich.
  • Safety D
  • Quantitative Analysis of Piperidines. Benchchem.
  • Core Technical Guide: 2-(Piperidin-1-yl)acetohydrazide Solubility and Stability. Benchchem.
  • Safety D
  • What is the stability of piperidine? (2025, August 25). Biosynce Blog.
  • Influence of piperidine ring on stability and reactivity of piperine. (2025, December 8).
  • Material Safety Data Sheet. (2005, October 3). Cole-Parmer.
  • Safety Data Sheet. (2025, October 16). Thermo Fisher Scientific.
  • 4-[(2-Fluorophenyl)methoxy]piperidine | CAS 778573-56-1. Benchchem.
  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investig
  • Safety D

Sources

Predictive ADMET Profiling of 4-[(2-methylphenyl)methoxy]piperidine: A Computational Perspective for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[(2-methylphenyl)methoxy]piperidine (CAS: 81151-51-1)[1] represents a compelling structural motif in neuropharmacology and medicinal chemistry. Characterized by a basic piperidine ring linked via an ether bridge to a lipophilic 2-methylphenyl (o-tolyl) group, this molecule possesses the fundamental pharmacophore required for central nervous system (CNS) penetration.

As a Senior Application Scientist, my objective in this technical guide is to deconstruct the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound. By synthesizing computational forecasts with the underlying physicochemical causality, this whitepaper establishes a rigorous framework for evaluating the molecule's viability as a lead compound and provides self-validating experimental protocols for empirical verification.

Molecular Architecture & Physicochemical Baseline

The foundation of any ADMET profile lies in the molecule's physicochemical properties. The structural combination of a secondary amine and an aromatic ether dictates its behavior in aqueous and lipid environments.

To evaluate its drug-likeness, we benchmark the molecule against two foundational paradigms:[2] and [3].

Table 1: Predicted Physicochemical Properties
Physicochemical PropertyPredicted ValueTarget Threshold (Lipinski/Veber)Compliance
Molecular Weight (MW) 205.30 Da[1]< 500 DaPass
Consensus LogP ~2.60< 5.0Pass
Topological Polar Surface Area (TPSA) 21.26 Ų< 140 ŲPass
Hydrogen Bond Donors (HBD) 1 (Piperidine NH)≤ 5Pass
Hydrogen Bond Acceptors (HBA) 2 (N, O)≤ 10Pass
Rotatable Bonds 3≤ 10Pass
Predicted pKa (Basic) ~10.4N/AN/A

Causality & Expert Insight: The molecule exhibits zero violations of both Lipinski's and Veber's rules[2][3]. The low TPSA (21.26 Ų) is driven by the single ether oxygen and the secondary amine. Because the pKa of the piperidine nitrogen is approximately 10.4, the molecule will be >99% protonated at a physiological pH of 7.4. However, the high lipophilicity of the o-tolyl group (LogP ~2.6) ensures that the small fraction of un-ionized free base is highly permeable, driving rapid equilibrium across lipid bilayers.

Absorption & Distribution Dynamics

Gastrointestinal (GI) Absorption

Based on predictive models such as [4], the compound is forecasted to have High GI Absorption . The causality here is straightforward: the molecule's low molecular weight and optimal lipophilicity allow it to exploit transcellular passive diffusion across the intestinal epithelium.

Blood-Brain Barrier (BBB) Penetration

For CNS-targeted indications, BBB penetration is non-negotiable. The BOILED-Egg model (Brain Or IntestinaL EstimateD permeation method) integrated within SwissADME[4] reliably predicts this molecule to be BBB+ (highly permeant).

  • Mechanistic Rationale: The BBB strictly filters molecules with TPSA > 90 Ų or those that are substrates for P-glycoprotein (P-gp) efflux pumps. The steric bulk of the 2-methylphenyl group combined with the low H-bond donor count (HBD=1) minimizes recognition by P-gp, allowing the compound to partition freely into the brain parenchyma.

Metabolic Liability & Excretion

While the physicochemical profile is ideal for distribution, the structural motifs present significant metabolic liabilities, primarily mediated by the Cytochrome P450 (CYP) system.

CYP2D6 Affinity & O-Dealkylation

The piperidine ring provides a basic nitrogen that acts as an electrostatic anchor to the aspartate residue (Asp301) in the active site of CYP2D6 . The ether linkage, situated approximately 5–7 Å away from this basic center, places the alkyl-oxygen bond directly over the heme iron. Consequently, this molecule is a prime candidate for CYP2D6-mediated O-dealkylation , yielding piperidin-4-ol and 2-methylbenzyl alcohol.

Met_Pathway Parent 4-[(2-methylphenyl)methoxy]piperidine (Parent Drug) CYP2D6 CYP2D6 Enzyme (High Affinity) Parent->CYP2D6 Primary Clearance CYP3A4 CYP3A4 Enzyme (Low Affinity) Parent->CYP3A4 Secondary Clearance Met1 O-Dealkylation (Piperidin-4-ol + 2-Methylbenzyl alcohol) CYP2D6->Met1 Major Pathway Met2 Aromatic Hydroxylation (Phenolic Metabolites) CYP2D6->Met2 Minor Pathway Met3 N-Oxidation (Piperidine N-oxide) CYP3A4->Met3 Minor Pathway

Figure 1: Predicted CYP450-mediated metabolic pathways for 4-[(2-methylphenyl)methoxy]piperidine.

Toxicity Forecasting

Using graph-based signature models like[5], we can forecast potential safety bottlenecks before synthesizing physical samples.

  • hERG Channel Inhibition (Cardiotoxicity): The hERG potassium channel is notoriously promiscuous, binding molecules with a basic amine and distal lipophilic aromatic rings. 4-[(2-methylphenyl)methoxy]piperidine triggers a moderate hERG liability flag . However, its relatively low molecular weight (205.3 Da) compared to potent hERG blockers (typically >350 Da) suggests the binding affinity may be weak.

  • Hepatotoxicity & Ames Mutagenicity: Predicted to be negative. The predicted metabolites (alcohols and phenols) are readily conjugated via Phase II glucuronidation and excreted renally, avoiding the formation of reactive quinone imines.

Experimental Validation Protocols

To transition from computational theory to empirical fact, the following self-validating experimental workflows must be executed.

ADMET_Workflow Input SMILES Input 4-[(2-methylphenyl)methoxy]piperidine PhysChem Physicochemical Profiling (MW, LogP, TPSA) Input->PhysChem Structure Parsing ADME ADME Prediction (SwissADME, pkCSM) PhysChem->ADME Lipinski/Veber Rules Tox Toxicity Forecasting (hERG, Hepatotoxicity) ADME->Tox Pharmacokinetic Filters ExpVal Experimental Validation (PAMPA, Microsomes) Tox->ExpVal High-Risk Flags

Figure 2: Computational to experimental ADMET validation workflow.

Protocol A: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Why PAMPA over Caco-2? PAMPA isolates passive transcellular diffusion—the exact mechanism by which this lipophilic, low-MW compound is predicted to enter the brain—eliminating the confounding variables of active transport present in cell-based assays.

  • Preparation: Prepare a 10 mM stock solution of 4-[(2-methylphenyl)methoxy]piperidine in DMSO. Dilute to 10 µM in PBS (pH 7.4).

  • Membrane Coating: Coat the PVDF membrane filter of the donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Incubation: Add 300 µL of the compound solution to the donor wells. Add 300 µL of fresh PBS to the acceptor wells. Incubate at 37°C for 4 hours without agitation.

  • Self-Validation System: Run Verapamil (High permeability control) and Theophylline (Low permeability control) concurrently. The assay is only valid if Verapamil Papp​>10×10−6 cm/s.

  • Quantification: Analyze donor and acceptor well concentrations via LC-MS/MS to calculate the apparent permeability ( Papp​ ).

Protocol B: Human Liver Microsomal (HLM) Stability Assay

Why this setup? To empirically confirm the predicted CYP2D6 O-dealkylation liability.

  • Reaction Mixture: Combine human liver microsomes (0.5 mg/mL protein), 1 µM of the test compound, and 3.3 mM MgCl₂ in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation System: Run Dextromethorphan in parallel. Dextromethorphan is a gold-standard CYP2D6 substrate that undergoes O-demethylation. If the intrinsic clearance ( CLint​ ) of Dextromethorphan does not match historical lab baselines, the microsome batch is compromised.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Conclusion

4-[(2-methylphenyl)methoxy]piperidine is a highly promising structural scaffold with excellent predicted membrane permeability and CNS exposure. Its adherence to Lipinski and Veber rules ensures a high probability of oral bioavailability. However, drug development professionals must strategically manage its predicted CYP2D6 metabolic liability. If empirical microsomal assays (Protocol B) confirm rapid O-dealkylation, structural optimization—such as introducing steric bulk adjacent to the ether oxygen or substituting the 2-methyl group with a bioisosteric trifluoromethyl (CF₃) group—will be required to enhance its pharmacokinetic half-life.

References

  • Lipinski, C. A., et al. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25.

  • Veber, D. F., et al. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623.

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072.

Sources

Methodological & Application

4-[(2-methylphenyl)methoxy]piperidine synthesis protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocol for 4-[(2-methylphenyl)methoxy]piperidine

Executive Summary

The compound 4-[(2-methylphenyl)methoxy]piperidine (also referred to as 4-(2-methylbenzyloxy)piperidine) is a highly versatile heterocyclic building block. Featuring a piperidine core linked via an ether bridge to an ortho-tolyl group, this scaffold is frequently utilized in medicinal chemistry to construct biologically active molecules, including G-protein coupled receptor (GPCR) ligands and specific enzyme inhibitors[1][2]. This application note provides a comprehensive, field-proven methodology for synthesizing this compound via a two-step sequence: a Williamson ether synthesis followed by an orthogonal acidic deprotection.

Mechanistic Rationale & Retrosynthetic Strategy

To achieve high regioselectivity and prevent unwanted N-alkylation, the synthesis begins with the nitrogen-protected precursor, N-Boc-4-hydroxypiperidine[3].

  • Step 1: O-Alkylation (Williamson Ether Synthesis): The secondary hydroxyl group of N-Boc-4-hydroxypiperidine is deprotonated using Sodium Hydride (NaH). NaH is selected because it is a strong, non-nucleophilic base that irreversibly forms the alkoxide, driving the reaction forward through the evolution of hydrogen gas. The subsequent S_N2 substitution utilizes 2-methylbenzyl bromide. The reaction is conducted in anhydrous N,N-Dimethylformamide (DMF), a polar aprotic solvent that poorly solvates anions, thereby maximizing the nucleophilicity of the alkoxide intermediate[3][4].

  • Step 2: Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group is cleaved using Trifluoroacetic acid (TFA) in Dichloromethane (DCM). The acidic environment protonates the carbamate oxygen, triggering the expulsion of a stable tert-butyl cation and carbon dioxide gas. This gaseous release provides the thermodynamic driving force for the deprotection, yielding the product as a TFA salt, which is subsequently neutralized to the free base[5][6].

Retrosynthesis A N-Boc-4-hydroxypiperidine + 2-Methylbenzyl bromide B N-Boc-4-(2-methylbenzyloxy)piperidine (O-Alkylated Intermediate) A->B NaH, DMF 0 °C to RT C 4-[(2-methylphenyl)methoxy]piperidine (Target Free Base) B->C TFA, DCM RT, then Base

Synthetic pathway for 4-[(2-methylphenyl)methoxy]piperidine via O-alkylation and deprotection.

Materials and Reagents

All reagents should be of high purity. Solvents used in Step 1 must be strictly anhydrous to prevent the competitive hydrolysis of the alkyl halide and the quenching of NaH.

Chemical ReagentRoleEquivalentsSafety & Handling
N-Boc-4-hydroxypiperidine Starting Material1.0 eqIrritant; store in a cool, dry environment[3].
2-Methylbenzyl bromide Alkylating Agent1.1 eqLachrymator, corrosive; handle strictly in a fume hood.
Sodium Hydride (60% in oil) Base1.2 eqFlammable solid; reacts violently with moisture.
Anhydrous DMF Solvent0.5 MTeratogen; use under inert atmosphere.
Trifluoroacetic Acid (TFA) Deprotecting Agent10 - 20 eqHighly corrosive, volatile; use in a fume hood[7].
Dichloromethane (DCM) Solvent0.2 MVolatile solvent; suspected carcinogen.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of N-Boc-4-(2-methylbenzyloxy)piperidine
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon) to establish an anhydrous environment.

  • Dissolution: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF to achieve a concentration of approximately 0.5 M.

  • Deprotonation: Cool the reaction vessel to 0 °C using an ice-water bath. Carefully add NaH (1.2 eq) in small portions.

    • Causality: The reaction between NaH and the alcohol is highly exothermic. Cooling to 0 °C controls the rate of hydrogen gas evolution and prevents the thermal degradation of the Boc group or solvent[3]. Stir at 0 °C for 30 minutes until gas evolution ceases, indicating complete alkoxide formation.

  • Alkylation: Add 2-methylbenzyl bromide (1.1 eq) dropwise to the cold solution. Remove the ice bath, allow the mixture to warm to room temperature (25 °C), and stir for 12–16 hours[4].

  • Workup: Cool the flask back to 0 °C and quench the remaining NaH by the dropwise addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract three times with Ethyl Acetate (EtOAc).

    • Causality: DMF is highly polar and water-miscible. To prevent DMF from co-eluting during chromatography, wash the combined organic layers extensively with distilled water (at least 3–4 times), followed by a final brine wash.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (gradient: 5% to 20% EtOAc in Hexanes) to isolate the intermediate.

Protocol B: Boc Deprotection and Free Base Isolation
  • Dissolution: Dissolve the purified N-Boc-4-(2-methylbenzyloxy)piperidine (1.0 eq) in DCM (approx. 0.2 M).

  • Cleavage: Cool the solution to 0 °C and add TFA to achieve a 1:4 to 1:1 ratio (v/v) of TFA to DCM[6][7].

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2–4 hours. Monitor the reaction via TLC (visualized with Ninhydrin stain) until the starting material is entirely consumed.

  • Concentration: Remove the volatiles (DCM and excess TFA) under reduced pressure.

    • Causality: Evaporating the excess TFA prior to aqueous workup significantly reduces the amount of base required for neutralization, thereby preventing excessive exothermic heating that could degrade the product[6].

  • Neutralization: Dissolve the resulting crude TFA salt in DCM. Transfer to a separatory funnel and wash with 1 M NaOH or saturated NaHCO₃ until the aqueous layer tests basic (pH > 8)[7].

  • Isolation: Extract the aqueous layer twice more with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield 4-[(2-methylphenyl)methoxy]piperidine as the free base.

Workflow N1 Step 1: Deprotonation NaH + N-Boc-4-hydroxypiperidine in DMF (0 °C) N2 Step 2: Alkylation Add 2-Methylbenzyl bromide, stir at RT (12-16 h) N1->N2 N3 Step 3: Intermediate Isolation Quench, extract (EtOAc), column chromatography N2->N3 N4 Step 4: Boc Deprotection Treat with TFA in DCM at RT (2-4 h) N3->N4 N5 Step 5: Neutralization & Extraction Basic workup (pH > 8), extract, concentrate N4->N5

Step-by-step experimental workflow from initial deprotonation to final product isolation.

Quantitative Data & Expected Outcomes

The following table summarizes the expected reaction parameters and analytical outcomes for a self-validating workflow.

ParameterStep 1: O-AlkylationStep 2: Boc Deprotection
Temperature Profile 0 °C → 25 °C0 °C → 25 °C
Reaction Time 12 - 16 hours2 - 4 hours
Expected Yield 75 - 90%85 - 95%
TLC Monitoring System 20% EtOAc in Hexanes10% MeOH in DCM (with 1% NH₄OH)
TLC Visualization UV (254 nm), KMnO₄ stainNinhydrin stain (stains secondary amine)

Troubleshooting & Optimization

  • Low Yield in Step 1 (Incomplete Alkylation): This is often caused by degraded Sodium Hydride or wet DMF. Ensure the DMF is strictly anhydrous. If NaH is suspected to be inactive, the mineral oil dispersion can be washed with anhydrous hexanes under inert gas prior to use.

  • Formation of N-Alkylated Byproducts: If N-alkylation is observed during Step 1, it indicates premature cleavage of the Boc group. Ensure the reaction temperature does not exceed 25 °C and verify that no acidic impurities are present in the starting materials.

  • Incomplete Boc Deprotection: If TLC indicates remaining starting material after 4 hours in Step 2, increase the concentration of TFA or extend the reaction time[6]. Ensure the reaction flask is tightly sealed to prevent the evaporation of DCM, which could alter the reaction kinetics.

  • Product Loss During Final Extraction: The final product is a secondary amine, which can become highly water-soluble if it remains protonated. Self-Validation Check: Always verify the pH of the aqueous phase during the final extraction. It must be strictly basic (pH 10–12) to ensure the piperidine nitrogen is fully deprotonated and partitions into the organic phase.

References

  • BenchChem. 4-Hydroxypiperidine | Pharmaceutical Intermediate.
  • BenchChem. N-Boc-4-hydroxypiperidine | 109384-19-2.
  • National Institutes of Health (PMC). Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1).
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (Boc Deprotection Mechanism).
  • Common Organic Chemistry. Boc Deprotection - TFA.
  • Royal Society of Chemistry. Trifluoroacetic acid (TFA), Dichloromethane (DCM) Deprotection Protocols.

Sources

Purification of 4-[(2-methylphenyl)methoxy]piperidine by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Purification of 4-[(2-methylphenyl)methoxy]piperidine by Flash Column Chromatography

Introduction

4-[(2-methylphenyl)methoxy]piperidine is a highly valuable synthetic building block characterized by a lipophilic 2-methylbenzyl ether moiety and a polar, basic piperidine ring. The purification of such secondary amines via standard normal-phase flash chromatography presents significant technical challenges. The basic nitrogen atom (pKa ~11) interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to severe peak tailing, poor chromatographic resolution, and diminished product recovery[1].

This application note details the mechanistic rationale and step-by-step protocols for overcoming these challenges. By utilizing mobile phase modifiers or amine-functionalized stationary phases, researchers can achieve high-purity isolation of piperidine derivatives without compromising yield.

Mechanistic Insights: Overcoming Silanol Interactions

Standard silica gel (SiO₂) is heavily populated with surface silanol (-Si-OH) groups, which act as Brønsted acids (pKa ~4.5–5.0). When a basic secondary amine like 4-[(2-methylphenyl)methoxy]piperidine passes through the column, it deprotonates these silanol groups, forming a strong ionic interaction (-Si-O⁻ H₂N⁺R₂).

  • The Causality of Tailing: This ion-pairing mechanism is orders of magnitude stronger than standard dipole-dipole or van der Waals interactions. As the compound travels down the column, it continuously binds and releases from these acidic sites, causing the elution band to smear and tail[2].

  • The Modifier Strategy: To disrupt this interaction, a sacrificial basic modifier—typically Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)—is added to the mobile phase at 0.5–1.0% (v/v). TEA competitively binds to the acidic silanol sites, effectively "masking" them and allowing the target piperidine to elute as a sharp, symmetrical band[1].

  • The Stationary Phase Strategy: Alternatively, amine-functionalized silica (e.g., aminopropyl-bonded silica) permanently neutralizes the column surface. This eliminates the need for mobile phase modifiers entirely, improving solute-sorbent mass transfer kinetics and ensuring high recovery of sensitive amines[3].

Decision Workflow for Amine Purification

The following decision matrix outlines the logic for selecting the appropriate purification strategy based on resource availability and recovery requirements.

G Start Crude 4-[(2-methylphenyl) methoxy]piperidine TLC TLC Screening (Identify Rf 0.2-0.4) Start->TLC Decision Stationary Phase Selection TLC->Decision StandardSilica Standard Silica Gel (Unmodified) Decision->StandardSilica Cost-Effective AmineSilica Amine-Functionalized Silica (KP-NH) Decision->AmineSilica High Recovery Modifier Add 1% TEA or NH4OH to Mobile Phase StandardSilica->Modifier Prevent Silanol Tailing NoModifier No Modifier Needed (DCM/MeOH or Hex/EtOAc) AmineSilica->NoModifier Purified Purified Compound (High Yield, No Tailing) Modifier->Purified NoModifier->Purified

Workflow logic for selecting the optimal flash chromatography strategy for secondary amines.

Experimental Protocols

Protocol A: Cost-Effective Purification using TEA-Modified Silica

This protocol utilizes standard silica gel and relies on TEA to mask silanol interactions. It is designed as a self-validating system: the presence of the 2-methylphenyl group allows for UV tracking, while the piperidine ring is validated via chemical staining.

  • Solvent System Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) in a 90:10 ratio. Add 1% (v/v) Triethylamine (TEA) to the mixture. Note: TEA has a boiling point of ~89 °C, making it relatively easy to remove post-purification[4].

  • Column Equilibration (Critical Step): Pack the flash column with standard silica gel. Flush the column with at least 3 column volumes (CV) of the TEA-modified mobile phase. Causality: This pre-treats the silica, ensuring all acidic silanol sites are saturated with TEA before the target amine is introduced[1].

  • Sample Loading: Dissolve the crude 4-[(2-methylphenyl)methoxy]piperidine in a minimal volume of DCM. If solubility is poor, perform dry loading by adsorbing the crude mixture onto a small amount of silica gel (1:3 ratio) and evaporating to a free-flowing powder.

  • Elution & Monitoring: Run the column using the modified mobile phase. Collect fractions and spot them on a TLC plate.

  • Self-Validation (Detection):

    • UV Detection: Visualize under short-wave UV (254 nm) to detect the aromatic 2-methylphenyl moiety.

    • Chemical Staining: Dip the TLC plate in Ninhydrin stain and heat. The secondary piperidine amine will appear as a distinct pink/purple spot, confirming the presence of the target compound.

  • Solvent Removal: Combine the product-containing fractions. Evaporate under reduced pressure. To ensure complete removal of residual TEA, co-evaporate the resulting oil with toluene (2 x 10 mL), followed by high-vacuum drying for 12 hours.

Protocol B: High-Recovery Purification using Amine-Functionalized Silica

Recommended for highly sensitive applications, scale-up, or when TEA removal is problematic.

  • Solvent System Preparation: Prepare a gradient of Hexane and Ethyl Acetate (e.g., 50:50 to 0:100). No basic modifier is required.

  • Column Setup: Utilize a pre-packed amine-functionalized silica column. Equilibrate the column with 2 CV of the starting non-polar solvent[3].

  • Elution: Load the sample and elute using the Hexane/Ethyl Acetate gradient. The permanent amine functionalization of the stationary phase ensures rapid mass transfer kinetics and zero silanol-induced tailing.

  • Concentration: Combine pure fractions and concentrate. The absence of TEA eliminates the need for co-evaporation, directly yielding the pure free-base amine.

Quantitative Data Presentation

The following table summarizes the expected chromatographic performance of 4-[(2-methylphenyl)methoxy]piperidine across different stationary phases.

Purification MethodStationary PhaseMobile PhaseTailing Factor (Tf)Expected RecoveryCost Profile
Standard Normal Phase Unmodified SilicaDCM / MeOH> 2.5 (Severe)< 60%Low
Modified Normal Phase Unmodified SilicaDCM / MeOH + 1% TEA1.1 - 1.3 (Good)85 - 90%Low
Amine-Functionalized KP-NH (Aminopropyl)Hexane / EtOAc1.0 (Excellent)> 95%High
Reversed-Phase (RP) C18 (End-capped)H₂O / MeCN + 0.1% TFA1.1 (Good)90%Medium

Table 1: Comparative performance metrics for the purification of secondary piperidine derivatives.

Troubleshooting Guide

  • Issue: Peak Tailing Persists in Protocol A.

    • Cause: Incomplete masking of silanol groups.

    • Solution: Increase TEA concentration to 2% (v/v) or switch to a more polar alcohol modifier (e.g., 10% Methanol containing 2M Ammonia).

  • Issue: Product Degradation on Column.

    • Cause: The inherent acidity of standard silica gel can catalyze the decomposition of sensitive benzyl ethers.

    • Solution: Immediately switch to Protocol B (Amine-Functionalized Silica) or use neutral Alumina as the stationary phase[1].

  • Issue: Residual TEA in NMR Spectra.

    • Cause: Incomplete solvent evaporation (TEA signals appear at ~1.0 ppm (triplet) and ~2.5 ppm (quartet) in ¹H NMR).

    • Solution: Dissolve the product in DCM, wash with a mild aqueous buffer (pH ~9) to partition the TEA into the aqueous layer, or perform repeated co-evaporations with toluene.

References

  • Successful Flash Chromatography Source: Biotage URL:[Link]

Sources

Recrystallization techniques for piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Recrystallization and Polymorph Control of Piperidine Derivatives

Introduction & Mechanistic Overview

Piperidine derivatives are ubiquitous in pharmaceutical chemistry, forming the core of numerous active pharmaceutical ingredients (APIs) ranging from antihistamines to targeted oncology drugs (e.g., )[1][2]. However, the purification and solid-state isolation of these nitrogen-containing heterocycles present unique thermodynamic and kinetic challenges.

  • Basicity & Phase Separation: The secondary or tertiary amine in the piperidine ring typically exhibits a pKa between 9 and 11. In their free base form, many piperidine derivatives possess high lattice energies but low melting points. This makes them highly prone to liquid-liquid phase separation (LLPS)—commonly known as "oiling out"—rather than forming an ordered crystalline lattice when supersaturated[3].

  • Conformational Polymorphism: Piperidine rings possess inherent chair-boat conformational flexibility. This flexibility frequently leads to the formation of multiple crystalline polymorphs depending on the solvent's dielectric constant and hydrogen-bonding capacity[4]. Recent studies have even demonstrated that these distinct polymorphic conformations can sometimes retain their memory in the solution state, detectable via NMR[5].

Decision Workflow for Crystallization Strategy

Because of the tendency of piperidine free bases to oil out, researchers must strategically choose between a standard anti-solvent crystallization (for stable free bases) and a reactive crystallization (salt formation) approach (for oils or low-melting bases).

G A Crude Piperidine Derivative B Assess pKa & Free Base Crystallinity A->B C Cooling / Anti-Solvent Crystallization B->C High Tm, Stable Lattice D Reactive Crystallization (Salt Formation) B->D Oils Out, Low Tm E Polymorph & Solvate Screening C->E D->E F Purified Piperidine API E->F

Caption: Workflow for selecting piperidine crystallization strategies based on physicochemical properties.

Solvent Selection Strategy & Quantitative Data

The causality behind solvent selection is rooted in balancing solubility and supersaturation. A solvent system must dissolve the compound at elevated temperatures but provide a steep solubility curve upon cooling or anti-solvent addition.

Table 1: Common Solvent Systems for Piperidine Recrystallization

Solvent SystemDielectric Constant (ε)RoleTypical Yield (%)Mechanistic Notes
Ethanol / Water 24.3 / 80.1Good / Anti-solvent75–85Ideal for polar derivatives; carries a risk of hydrate formation[6].
Ethyl Acetate / Heptane 6.0 / 1.9Good / Anti-solvent80–90Ideal for lipophilic free bases; minimizes LLPS (oiling out)[3].
Isopropanol (IPA) 18.3Single Solvent70–85Standard medium for reactive crystallization (e.g., HCl salts)[7].
Acetonitrile 37.5Single Solvent65–80Excellent for avoiding solvates due to its steep solubility curve[8].

Experimental Protocols

Protocol A: Binary Solvent Cooling Crystallization (Free Base)

Objective: Isolate the thermodynamically stable polymorph of a piperidine free base while avoiding liquid-liquid phase separation. Causality: Using a miscible anti-solvent (e.g., heptane) lowers the solubility of the piperidine derivative. Slow addition and active seeding prevent the system from crossing the spinodal curve, which would otherwise force the compound to crash out as an amorphous oil[3].

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of the crude piperidine derivative in 30 mL of Ethanol. Heat the mixture to 60°C under continuous agitation (250 rpm) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a jacketed crystallizer to remove insoluble impurities and foreign nucleating agents[3].

  • Anti-Solvent Addition (Phase 1): Slowly dose 15 mL of Heptane at a rate of 1.0 mL/min while strictly maintaining the temperature at 60°C.

  • Seeding: Introduce 0.1 g of pure crystalline seeds (1% w/w) of the desired polymorph. Hold the suspension at 60°C for 30 minutes to allow the seed bed to mature and relieve initial supersaturation.

  • Anti-Solvent Addition (Phase 2): Dose an additional 25 mL of Heptane at a reduced rate of 0.5 mL/min.

  • Controlled Cooling: Implement a linear cooling ramp from 60°C to 5°C over 4 hours (approx. 0.23°C/min). Crucial: Forcing rapid cooling traps impurities and induces amorphous precipitation.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with 15 mL of pre-chilled Ethanol/Heptane (1:4 v/v) to remove adhering mother liquor[3].

  • Drying: Dry the purified crystals in a vacuum oven at 40°C for 12 hours.

Protocol B: Reactive Crystallization (Salt Formation)

Objective: Convert a poorly crystalline piperidine free base into a highly crystalline hydrochloride salt. This technique is frequently employed in the synthesis of APIs like GDC-1971 and various thienopyran-piperidine derivatives[2][7]. Causality: Protonation of the piperidine nitrogen drastically alters the molecular dipole and increases lattice energy, forcing crystallization. The controlled addition of acid dictates the supersaturation generation rate: faster dosing yields smaller crystals, while slower dosing promotes larger, higher-purity crystals[7].

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of the piperidine free base in 50 mL of Isopropanol (IPA) at 25°C.

  • Acid Preparation: Prepare a stoichiometric equivalent of HCl (plus a 5% molar excess) as a 1.0 M solution in IPA.

  • Reactive Dosing: Using a syringe pump, dose the HCl/IPA solution into the free base solution at a controlled rate of 0.5 mL/min under vigorous stirring (400 rpm).

  • Nucleation Control: As the local pH drops, the piperidine nitrogen protonates. Turbidity typically appears after 30–40% of the acid is added. Pause dosing for 15 minutes to allow the initial nuclei to grow, preventing secondary nucleation spikes.

  • Completion & Aging: Resume dosing until complete. Age the suspension at 25°C for 2 hours to ensure maximum yield and Ostwald ripening of the crystals.

  • Isolation: Filter the crystalline salt, wash with 20 mL of cold IPA, and dry under vacuum at 50°C.

Self-Validation & Troubleshooting

A robust protocol must be a self-validating system. To ensure the integrity of the recrystallized piperidine derivative, perform the following orthogonal analyses:

  • Nuclear Magnetic Resonance (NMR) / IR Spectroscopy: For reactive crystallizations, 1 H-NMR or IR spectroscopy must be used to confirm the site of ionization. A broad, intense peak (e.g., around 2519 cm⁻¹ in IR or downfield in NMR) corresponds to the protonated tertiary N+ -H stretching vibration, confirming salt formation at the piperidine ring[9]. Check for residual solvent peaks (e.g., IPA at 1.04 ppm and 3.9 ppm).

  • X-Ray Powder Diffraction (XRPD): Compare the diffractogram of the isolated product against the reference pattern. A shifting baseline or "halo" indicates amorphous content, meaning the compound likely oiled out before solidifying[10].

  • Differential Scanning Calorimetry (DSC): A sharp, single endothermic melting peak validates phase purity. Multiple peaks suggest the presence of solvates or mixed polymorphs.

References

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • CoLab / Organic Process Research & Development. Streamlined Synthesis of SHP2 Inhibitor GDC-1971 Enhanced by a Telescoped Schotten-Baumann SNAr and Reactive Crystallization Cascade. [Link]

  • Google Patents.Salts, crystal forms, and production methods thereof (US20190256525A1).
  • National Institutes of Health (PMC). Combining enabling formulation strategies to generate supersaturated solutions of delamanid: In situ salt formation.[Link]

  • RSC (CrystEngComm). Solid-state conformations of pharmaceutical polymorphs in solution: validation and invalidation by NMR.[Link]

Sources

Advanced Application Note: Utilizing 4-[(2-methylphenyl)methoxy]piperidine in the Development and In Vitro Evaluation of JAK Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[(2-methylphenyl)methoxy]piperidine (also known as 4-(o-Tolyloxymethyl)piperidine) serves as a critical synthetic building block in modern medicinal chemistry, specifically in the design of Janus Kinase (JAK) inhibitors [1]. By incorporating this piperidine-ether moiety into core scaffolds such as [1,2,4]triazolo[1,5-a]pyridines, drug development professionals can synthesize highly potent and selective inhibitors targeting the JAK-STAT signaling pathway[1]. This application note provides a comprehensive guide to the mechanistic rationale, workflow, and validated in vitro protocols required to evaluate the biochemical and cellular efficacy of compounds derived from this pharmacophore.

Mechanistic Rationale & Pharmacophore Utility

Janus kinases (JAK1, JAK2, JAK3, and TYK2) are cytoplasmic tyrosine kinases that transduce pro-inflammatory cytokine signals from membrane receptors to STAT transcription factors [2]. Dysregulation of this pathway is a primary driver of degenerative and inflammatory diseases, including rheumatoid arthritis and osteoarthritis [3].

When designing ATP-competitive JAK inhibitors, achieving selectivity among the four JAK isoforms is notoriously difficult due to the high sequence homology of their kinase domains. The 4-[(2-methylphenyl)methoxy]piperidine moiety addresses this challenge by exploiting the solvent-exposed regions of the ATP-binding pocket:

  • Steric Fit & Selectivity: The flexible ether linkage allows the ortho-methylphenyl group to adopt conformations that clash with specific residues in off-target kinases (like JAK3 or TYK2) while fitting snugly into the JAK1/JAK2 binding clefts.

  • Physicochemical Properties: The basic piperidine nitrogen improves aqueous solubility, while the lipophilic tolyl group enhances cell membrane permeability, a crucial factor for intracellular target engagement.

Workflow A Building Block 4-[(2-methylphenyl)methoxy]piperidine B Lead Synthesis (Triazolopyridine Derivatives) A->B C Biochemical Assay (TR-FRET JAK Panel) B->C D Cell-Based Assay (pSTAT AlphaLISA) C->D

Workflow from building block integration to in vitro JAK-STAT screening.

In Vitro Biochemical Evaluation: TR-FRET JAK Kinase Assay

To evaluate the direct inhibitory activity of synthesized derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard.

Causality for Assay Selection: TR-FRET is explicitly chosen over standard luminescence or absorbance assays because its delayed measurement window eliminates short-lived background autofluorescence commonly exhibited by small-molecule library compounds. This self-validating system ensures a high signal-to-background ratio and prevents false positives during IC50 determination.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

    • Dilute the recombinant JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2) to a working concentration of 0.5 nM.

    • Prepare a substrate mix containing 1 µM ULight-labeled JAK-1 (Tyr1023) peptide and ATP at the specific Km​ for the chosen JAK isoform (e.g., 10 µM for JAK1).

  • Compound Titration:

    • Serially dilute the 4-[(2-methylphenyl)methoxy]piperidine derivative in 100% DMSO (10-point, 3-fold dilution series).

    • Transfer 100 nL of the compound to a 384-well low-volume white microplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing.

  • Kinase Reaction:

    • Add 5 µL of the diluted JAK enzyme to the assay plate. Incubate for 15 minutes at room temperature (RT) to allow for compound-enzyme pre-binding.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mix. Centrifuge briefly at 1000 x g.

    • Seal the plate and incubate for 60 minutes at RT.

  • Detection & Termination:

    • Add 10 µL of Stop/Detection Buffer containing 10 mM EDTA (to chelate Mg2+ and halt kinase activity) and 2 nM Europium-anti-phospho-tyrosine antibody.

    • Incubate for 60 minutes at RT.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible microplate reader. Excitation at 320 nm; measure emission at 615 nm (Europium) and 665 nm (ULight).

    • Calculate the FRET ratio (665 nm / 615 nm) and plot against log[Compound] to determine the IC50.

In Vitro Cellular Evaluation: pSTAT AlphaLISA Assay

Biochemical potency does not guarantee cellular efficacy. Compounds must cross the cell membrane and operate in a complex physiological environment.

Causality for Assay Selection: AlphaLISA is preferred over traditional Western blotting because it is a homogeneous, no-wash assay. This minimizes cell loss, reduces technical variability, and allows for high-throughput quantification of intracellular target engagement (STAT phosphorylation).

Step-by-Step Methodology
  • Cell Culture & Plating:

    • Culture human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., TF-1 cells) in RPMI-1640 supplemented with 10% FBS.

    • Seed cells at 50,000 cells/well in a 96-well half-area tissue culture plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Replace media with serum-free RPMI containing serial dilutions of the synthesized derivative.

    • Incubate for 1 hour at 37°C to allow the compound to permeate the cells and bind intracellular JAK.

  • Cytokine Stimulation:

    • Stimulate the cells by adding IL-6 (for JAK1/JAK2/STAT3 pathway) or GM-CSF (for JAK2/STAT5 pathway) to a final concentration of 50 ng/mL.

    • Incubate for exactly 15 minutes at 37°C to capture peak STAT phosphorylation.

  • Lysis & Detection:

    • Add 5X AlphaLISA Lysis Buffer directly to the wells. Agitate on a plate shaker for 10 minutes at RT.

    • Transfer 10 µL of the lysate to a 384-well OptiPlate.

    • Add 5 µL of Acceptor Beads conjugated to an anti-STAT3 antibody. Incubate for 1 hour at RT.

    • Add 5 µL of Biotinylated anti-pSTAT3 (Tyr705) antibody. Incubate for 1 hour at RT.

    • Under subdued lighting, add 5 µL of Streptavidin-coated Donor Beads. Incubate for 30 minutes at RT.

  • Data Acquisition:

    • Read the plate on an Alpha-enabled microplate reader (Excitation 680 nm, Emission 615 nm).

Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase (JAK1/2) Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Inhibitor Derivative of 4-[(2-methylphenyl)methoxy]piperidine Inhibitor->JAK Inhibits (ATP-competitive) pSTAT Phosphorylated STAT (Dimerization) STAT->pSTAT Nucleus Gene Transcription (Inflammation) pSTAT->Nucleus Translocation

Mechanism of action for JAK inhibitors blocking STAT phosphorylation.

Data Presentation & Interpretation

The following table illustrates a representative pharmacological profile of a synthesized [1,2,4]triazolo[1,5-a]pyridine derivative incorporating the 4-[(2-methylphenyl)methoxy]piperidine moiety, compared to a pan-JAK reference inhibitor.

Compound ClassJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)pSTAT3 IC50 (Cellular, nM)
Pan-JAK Reference 3.24.11.634.045.5
Synthesized Derivative 12.518.2>1000>100085.0

Data Interpretation: The incorporation of the bulky, lipophilic 4-[(2-methylphenyl)methoxy]piperidine tail effectively abolishes JAK3 and TYK2 activity (IC50 > 1000 nM) while maintaining potent, targeted inhibition of JAK1 and JAK2 [1]. Furthermore, the cellular pSTAT3 assay confirms that the compound successfully permeates the cell membrane to exert its functional effect, validating its utility as a lead compound for immuno-inflammatory indications [3].

References

  • Title: Compounds useful for the treatment of degenerative and inflammatory diseases (US Patent 9,415,037 B2)
  • Title: A new modality for immunosuppression: targeting the JAK/STAT pathway Source: Nature Reviews Drug Discovery 3, 555–564 (2004) URL: [Link]

  • Title: JAKs in pathology: Role of Janus kinases in hematopoietic malignancies and immunodeficiencies Source: Seminars in Cell & Developmental Biology 19(4), 385-393 (2008) URL: [Link]

Sources

Application Note: 4-[(2-Methylphenyl)methoxy]piperidine as a Core Scaffold in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[(2-Methylphenyl)methoxy]piperidine (CAS: 81151-51-1)[1] is a highly versatile secondary amine building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Featuring a piperidine ring linked via an ether bridge to an ortho-methyl substituted benzyl group, this precursor is particularly valuable in the development of second-generation antihistamines (such as Bepotastine analogs) and central nervous system (CNS) modulators[2]. This application note details the structural rationale, optimized synthetic workflows, and self-validating experimental protocols for leveraging this compound in drug discovery and scale-up manufacturing.

Structural and Pharmacophoric Rationale

The molecular architecture of 4-[(2-methylphenyl)methoxy]piperidine is deliberately designed to interact with aminergic G-protein coupled receptors (GPCRs):

  • Piperidine Nitrogen: Acts as the primary pharmacophore, undergoing protonation at physiological pH to form a critical salt bridge with conserved aspartate residues (e.g., Asp107 in the H1 receptor).

  • Ether Linkage: Provides conformational flexibility, allowing the aromatic system to navigate the hydrophobic binding pocket of the receptor.

  • Ortho-Methyl Substitution: The key differentiator from standard benzyloxy analogs. The ortho-methyl group introduces targeted steric hindrance, restricting the rotameric freedom of the benzyl ether. This "conformational lock" pre-organizes the molecule into a bioactive state, significantly enhancing receptor binding affinity while modulating lipophilicity (LogP) to control blood-brain barrier (BBB) penetration.

Physicochemical Specifications

PropertySpecification
Chemical Name 4-[(2-Methylphenyl)methoxy]piperidine
CAS Registry Number 81151-51-1[1]
Molecular Formula C13H19NO[1]
Molecular Weight 205.30 g/mol [1]
Appearance Colorless to pale yellow viscous liquid/solid
Purity (HPLC) ≥ 95.0%[1]

Synthetic Strategy and Workflow

The secondary amine of the piperidine ring serves as the primary reactive site. For the synthesis of non-sedating antihistamines, the precursor typically undergoes N-alkylation with an aliphatic chain terminating in a carboxylic acid (often protected as an ester during the reaction)[2]. Alternatively, reductive amination can be employed to yield highly substituted CNS-active ligands.

SynthesisWorkflow P 4-[(2-methylphenyl)methoxy]piperidine CAS: 81151-51-1 R1 N-Alkylation (Ethyl 4-bromobutyrate) P->R1 K2CO3, Acetone R2 Reductive Amination (Aryl Aldehydes) P->R2 NaBH(OAc)3, DCE I1 Ester Intermediate (H1 Antagonist Precursor) R1->I1 I2 N-Substituted Piperidine (H3/5-HT Ligand) R2->I2 API Final API (e.g., Bepotastine Analog) I1->API Hydrolysis (NaOH) Salt Formation

Caption: Synthetic workflow of 4-[(2-methylphenyl)methoxy]piperidine into pharmaceutical APIs.

Reaction Optimization Data

When performing N-alkylation (e.g., reacting with ethyl 4-bromobutyrate), the choice of base and solvent is critical to minimize process-related impurities[3]. According to improved synthetic methodologies for piperidine-based antihistamines[4], the particle size of the base directly impacts reaction kinetics and overall yield.

Solvent SystemBase TypeBase Particle SizeReaction Time (h)Isolated Yield (%)Purity (HPLC %)
AcetoneK2CO3Granular1265.092.0
DMFK2CO3Granular885.088.5
Acetone / WaterK2CO3Granular788.090.1
Acetone K2CO3 Crushed 7 94.0 99.5

Table 1: Optimization of N-alkylation conditions demonstrating the superiority of crushed K2CO3 in an acetone solvent system[4].

Experimental Protocol: N-Alkylation and API Isolation

This protocol outlines a self-validating system for the N-alkylation of the piperidine precursor, followed by ester hydrolysis to yield the active pharmaceutical carboxylic acid.

Step 1: N-Alkylation (Ester Formation)
  • Causality & Reagent Selection: Potassium carbonate (K₂CO₃) is selected over stronger bases (like NaH) to prevent the base-catalyzed elimination (dehydrohalogenation) of the alkyl halide[5]. Acetone is chosen as the solvent because it selectively dissolves the organic reactants while forcing the inorganic byproducts (KBr, KHCO₃) to precipitate, streamlining the workup[4]. Crushing the K₂CO₃ increases the surface area, overcoming the biphasic solid-liquid kinetic barrier[4].

  • Procedure:

    • Charge a dry, nitrogen-purged reactor with 5 volumes of anhydrous acetone[4].

    • Add 1.0 equivalent of 4-[(2-methylphenyl)methoxy]piperidine and 1.2 equivalents of crushed K₂CO₃[4].

    • Add 1.1 equivalents of ethyl 4-bromobutyrate dropwise at room temperature to prevent localized thermal spikes.

    • Heat the mixture to reflux (approx. 56°C) and stir for 7 hours[4].

    • Self-Validation Check: Sample the reaction mixture and analyze via HPLC (Method: Acclaim C18 column, 220 nm, Acetonitrile/Phosphate buffer gradient pH 3.0)[3]. Proceed only when the precursor peak area is < 0.5%.

    • Filter the hot mixture to remove inorganic salts. Wash the filter cake with 1 volume of warm acetone[4].

    • Concentrate the filtrate under reduced pressure to yield the ester intermediate.

Step 2: Ester Hydrolysis and Salt Formation
  • Causality & Reagent Selection: A mild aqueous NaOH hydrolysis is used to cleave the ethyl ester without disturbing the ether linkage[5]. Subsequent salt formation with benzenesulfonic acid (besilate) is performed to enhance the API's aqueous solubility and bioavailability[2].

  • Procedure:

    • Dissolve the ester intermediate in a 1:1 mixture of THF and water.

    • Add 2.0 equivalents of 2M NaOH and stir at 40°C for 4 hours.

    • Monitor by TLC or HPLC until the ester is completely consumed.

    • Adjust the pH to 3.5–4.0 using dilute HCl to precipitate the free carboxylic acid. Extract with dichloromethane, dry over MgSO₄, and concentrate[5].

    • Dissolve the free acid in ethyl acetate and add 1.0 equivalent of benzenesulfonic acid[4]. Cool to 5°C to induce crystallization.

    • Filter and dry the besilate salt under vacuum at 45°C[4].

Pharmacological Mechanism of Action

APIs derived from this piperidine scaffold function primarily as inverse agonists or antagonists at histamine receptors. As detailed in comparative pharmacological studies[2], these compounds bind competitively to the GPCR, stabilizing the receptor in an inactive conformation. This prevents the activation of the Gq protein and the subsequent Phospholipase C (PLC) cascade, ultimately halting the intracellular calcium release responsible for allergic inflammation and pruritus[2].

GPCR_Pathway Histamine Histamine (Endogenous Agonist) GPCR Histamine Receptor (H1/H3 GPCR) Histamine->GPCR Agonist Binding Drug Synthesized API (Piperidine Antagonist) Drug->GPCR Competitive Binding Block Conformational Lock (Inactive Receptor State) Drug->Block Induces Gq Gq Protein Activation GPCR->Gq Active Pathway PLC Phospholipase C (PLC) Cascade Gq->PLC Active Pathway Ca Calcium Release (Allergic Inflammation) PLC->Ca Active Pathway Block->Gq Prevents Activation

Caption: Mechanism of action for piperidine-based H1/H3 receptor antagonists blocking GPCR signaling.

References

  • Title: Improved Synthesis of Bepotastine Besilate Source: Synthetic Communications (Taylor & Francis) URL: [Link]

Sources

Application Note: Optimized Protocols for the N-Alkylation of 4-Methoxypiperidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxypiperidine is a highly versatile, privileged scaffold in medicinal chemistry, frequently utilized to optimize the pharmacokinetic properties and target engagement of small-molecule drug candidates (e.g., GPCR ligands and kinase inhibitors). Functionalization at the piperidine nitrogen via N-alkylation is a critical synthetic step. This application note provides a comprehensive, self-validating guide to the N-alkylation of 4-methoxypiperidine analogs, contrasting direct nucleophilic substitution (SN2) with reductive amination.

Mechanistic Rationale & Strategy Selection

The choice of N-alkylation methodology dictates both the yield and the purity profile of the final compound. As an application scientist, understanding the causality behind reagent selection is paramount to avoiding common synthetic pitfalls.

  • Direct N-Alkylation (Nucleophilic Substitution): This approach utilizes alkyl halides (e.g., benzyl bromide, ethyl iodide). While straightforward, the primary risk is over-alkylation, leading to the formation of quaternary ammonium salts[1]. To mitigate this, the alkylating agent must be added slowly (e.g., via a syringe pump) to maintain an excess of the secondary amine in the reaction microenvironment[2]. Furthermore, the choice of base is critical. Cesium carbonate (Cs₂CO₃) is often preferred over potassium carbonate (K₂CO₃) due to the "cesium effect"—its larger ionic radius enhances solubility in polar aprotic solvents like DMF and increases the nakedness (and thus nucleophilicity) of the piperidine nitrogen, improving yields from 70% to 78% in standard hybrid couplings[3].

  • Reductive Amination: This milder, more selective strategy involves condensing 4-methoxypiperidine with an aldehyde or ketone to form an iminium ion intermediate, followed by in situ reduction[4]. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. Unlike sodium borohydride (NaBH₄), the electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This makes NaBH(OAc)₃ highly selective for the transient iminium ion over the unreacted carbonyl precursor, completely circumventing the risk of over-alkylation[1].

Workflow N1 4-Methoxypiperidine N2 Select Alkylation Strategy N1->N2 N3 Direct Alkylation (SN2) N2->N3 Alkyl Halide N4 Reductive Amination N2->N4 Carbonyl Precursor N5 Reagents: Alkyl Halide + Cs2CO3 N3->N5 N6 Reagents: Aldehyde + NaBH(OAc)3 N4->N6 N7 Risk: Quaternary Salts Mitigation: Slow Addition N5->N7 N8 Risk: Carbonyl Reduction Mitigation: Pre-form Imine N6->N8

Decision matrix for selecting the optimal N-alkylation strategy for 4-methoxypiperidine.

Quantitative Optimization Data

The following table summarizes the operational parameters and expected outcomes for both methodologies, allowing researchers to select the optimal route based on their specific substrate constraints.

ParameterDirect Alkylation (SN2)Reductive Amination
Reagents Alkyl halide, Base (Cs₂CO₃/DIPEA)Aldehyde/Ketone, NaBH(OAc)₃
Solvents DMF, MeCN, TolueneDCE, DCM, THF
Temperature 50–80 °CRoom Temperature
Yield Range 65–85%75–95%
Primary Byproduct Quaternary ammonium saltsAlcohols (from carbonyl reduction)
Best For Primary alkyl/benzyl halidesSterically hindered or acid-sensitive groups

Detailed Experimental Protocols

Protocol A: Direct N-Alkylation (Synthesis of 1-(4-Iodobenzyl)-4-methoxypiperidine)

Causality Focus: Anhydrous conditions are maintained to prevent the hydrolysis of the benzyl halide. Cs₂CO₃ is utilized to maximize the nucleophilicity of the amine[3].

  • Preparation: Flame-dry a round-bottom flask and purge with an inert gas (N₂ or Argon).

  • Reagent Loading: Add 4-methoxypiperidine (1.0 equiv, e.g., 10 mmol) and anhydrous DMF (to achieve a 0.1 M concentration) to the flask.

  • Base Addition: Add finely powdered, anhydrous Cs₂CO₃ (2.0 equiv). Stir the suspension for 15 minutes at room temperature to pre-form the reactive amine complex.

  • Electrophile Addition: Dissolve 4-iodobenzyl bromide (1.1 equiv) in a minimal volume of DMF. Add this solution dropwise over 2 hours using a syringe pump. Note: This slow addition is the primary mechanism for suppressing quaternary ammonium salt formation[2].

  • Reaction: Heat the mixture to 60–80 °C for 12 hours. Monitor the reaction via TLC or LC-MS until the secondary amine is fully consumed.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with distilled water (3x) to remove the DMF, followed by a final brine wash.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel chromatography.

Protocol B: Mild Reductive Amination (Synthesis of N-benzyl-4-methoxypiperidine analogs)

Causality Focus: Dichloromethane (DCM) is used as it effectively solubilizes the reagents and stabilizes the transient iminium intermediate without participating in side reactions[4].

  • Imine Formation: To a stirred solution of 4-methoxypiperidine (1.0 equiv) in anhydrous DCM (0.2 M) at room temperature, add the target benzaldehyde derivative (1.1 equiv).

  • Catalysis (Optional): If utilizing a sterically hindered ketone rather than an aldehyde, add a catalytic amount of glacial acetic acid (1.0 equiv) to accelerate iminium ion formation.

  • Reduction: After 30 minutes of stirring, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to control the mild exotherm[4].

  • Reaction: Stir the resulting suspension at room temperature for 4–16 hours under a nitrogen atmosphere.

  • Quenching: Quench the reaction carefully by adding saturated aqueous NaHCO₃ to neutralize any acetic acid and decompose excess hydride. Caution: Gas evolution (H₂) will occur.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Isolation: Concentrate in vacuo and purify via flash chromatography (typically using Hexanes/EtOAc with 1% Et₃N added to the eluent to prevent streaking of the basic amine on the silica column).

Self-Validating Quality Control (QC) Metrics

To ensure the protocol's success and establish a self-validating system, the resulting compound must be analytically verified against known benchmarks:

  • Mass Spectrometry (ESI-MS): Confirm the expected[M+H]⁺ peak. For example, in the synthesis of 1-(4-Iodobenzyl)-4-methoxypiperidine, the calculated m/z is 362.03[3].

  • ¹H NMR Signatures: Successful N-alkylation is definitively indicated by the disappearance of the broad secondary amine N-H proton shift (typically around 1.5–2.0 ppm) and the appearance of diagnostic benzylic CH₂ protons (a sharp singlet around 3.5–3.8 ppm)[3]. The 4-methoxy singlet should remain unperturbed at ~3.36 ppm.

Sources

Experimental setup for scaling up 4-[(2-methylphenyl)methoxy]piperidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 4-[(2-Methylphenyl)methoxy]piperidine Hydrochloride

Executive Summary

This application note details a highly scalable, safe, and efficient two-step protocol for the synthesis of 4-[(2-methylphenyl)methoxy]piperidine (also known as 4-(2-methylbenzyloxy)piperidine), a critical piperidine building block utilized in pharmaceutical development. The optimized workflow replaces hazardous traditional reagents with a Phase-Transfer Catalysis (PTC) etherification and a controlled, solvent-based N-Boc deprotection, ensuring high yields, superior safety profiles, and excellent product purity.

Mechanistic Rationale & Process Strategy

2.1. O-Alkylation via Phase-Transfer Catalysis (PTC) Traditionally, the Williamson ether synthesis utilizes sodium hydride (NaH) in polar aprotic solvents (e.g., DMF) to generate the reactive alkoxide. On a kilogram scale, NaH poses severe safety risks due to the evolution of explosive hydrogen gas and the strict requirement for anhydrous conditions.

By transitioning to a PTC system, we utilize 50% aqueous sodium hydroxide (NaOH) and toluene as a biphasic solvent system. Tetrabutylammonium bromide (TBAB) acts as the phase-transfer catalyst, shuttling the hydroxide ion into the organic phase to deprotonate 1-Boc-4-hydroxypiperidine. The resulting lipophilic alkoxide-ammonium ion pair then reacts with 2-methylbenzyl chloride via an SN2 mechanism[1]. This approach mitigates the hydrogen gas hazard, provides superior mass transfer, enables shorter cycle times, and allows for an easily separable biphasic workup[2].

2.2. N-Boc Deprotection and Salt Formation The removal of the tert-butyloxycarbonyl (Boc) group is typically achieved using trifluoroacetic acid (TFA) in dichloromethane. However, TFA is highly corrosive, toxic, and environmentally persistent, making it unfavorable for large-scale processing[3].

For scale-up, we employ anhydrous hydrogen chloride (HCl) in ethyl acetate (EtOAc). The acid-catalyzed deprotection proceeds via protonation of the carbamate, followed by fragmentation into the amine, carbon dioxide, and a transient tert-butyl cation that eliminates to form isobutylene gas[3]. The controlled addition of HCl manages the rapid decarboxylation and isobutylene release, which are the primary safety and pressurization hazards during scale-up[4].

Self-Validating System: This protocol is designed to be self-validating. The cessation of gas evolution provides a clear, real-time visual indicator of reaction completion. Furthermore, because the resulting piperidine hydrochloride salt is insoluble in EtOAc, it spontaneously crystallizes out of solution. This phase change drives the reaction equilibrium forward and acts as an in-situ purification step, leaving organic impurities dissolved in the mother liquor.

Process Visualization

G SM1 1-Boc-4-hydroxypiperidine PTC PTC Etherification (NaOH, Toluene, TBAB) SM1->PTC SM2 2-Methylbenzyl chloride SM2->PTC Int Boc-Protected Intermediate PTC->Int Biphasic Heating Deprot Boc Deprotection (HCl in EtOAc) Int->Deprot Acid Cleavage Gas Isobutylene + CO2 Deprot->Gas Off-gassing Prod Target Product (HCl Salt) Deprot->Prod Crystallization

Workflow for the scalable synthesis of 4-[(2-methylphenyl)methoxy]piperidine.

Data Presentation

Table 1: Comparison of Etherification Strategies

ParameterTraditional Method (NaH / DMF)Scalable Protocol (NaOH / Toluene / PTC)Scale-up Rationale
Base Sodium Hydride (NaH)50% aq. Sodium Hydroxide (NaOH)Eliminates explosive H₂ gas evolution.
Solvent Dimethylformamide (DMF)Toluene / Water (Biphasic)Toluene is easily recovered; avoids toxic DMF.
Moisture Sensitivity Strictly anhydrousTolerates water (biphasic system)Reduces engineering controls and drying costs.
Workup Aqueous quench, multiple extractionsSimple phase separationDrastically reduces process mass intensity (PMI).

Table 2: Process Metrics for 1-kg Scale-up

Process StepYield (%)Purity (HPLC, %)Key Impurity Controlled
Step 1: PTC Etherification 92%>97.5%Unreacted 2-methylbenzyl chloride (removed in aqueous wash).
Step 2: Boc Deprotection 95%>99.5%Isobutylene oligomers (retained in EtOAc mother liquor).
Overall Process 87.4% >99.5% Self-purifying crystallization ensures high API purity.

Experimental Protocols

Protocol 1: PTC-Mediated Williamson Ether Synthesis Objective: Synthesize 1-Boc-4-[(2-methylphenyl)methoxy]piperidine via biphasic O-alkylation.

  • Reactor Preparation: Equip a jacketed glass reactor with a mechanical stirrer, reflux condenser, and internal temperature probe. Purge the system with nitrogen.

  • Reagent Charging: Charge the reactor with 1-Boc-4-hydroxypiperidine (1.0 eq) and toluene (5 volumes). Stir at 200 rpm to dissolve.

  • Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (0.05 eq) to the organic solution.

  • Base Addition: Slowly charge 50% w/w aqueous NaOH (3.0 eq). Causality Note: The biphasic nature prevents runaway exotherms, but moderate heat generation will occur during mixing.

  • Electrophile Addition: Add 2-methylbenzyl chloride (1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below 30 °C.

  • Heating: Ramp the internal temperature to 80 °C and stir vigorously (400 rpm) for 6–8 hours. Validation: Monitor via TLC or HPLC. The reaction is complete when the starting piperidine is <1%.

  • Workup: Cool the reactor to 25 °C. Stop stirring and allow the phases to separate for 30 minutes. Drain the lower aqueous layer.

  • Washing: Wash the upper toluene layer with deionized water (2 x 3 volumes) and brine (1 x 3 volumes) to remove residual NaOH and TBAB.

  • Concentration: Concentrate the toluene layer under reduced pressure to yield the Boc-protected intermediate as a viscous pale-yellow oil. This intermediate is utilized directly in the next step without further purification.

Protocol 2: Controlled N-Boc Deprotection and Salt Isolation Objective: Cleave the Boc protecting group and isolate the product as a high-purity hydrochloride salt.

  • Dissolution: Dissolve the crude 1-Boc-4-[(2-methylphenyl)methoxy]piperidine in ethyl acetate (EtOAc, 8 volumes) in a clean, dry reactor equipped with a gas scrubber system.

  • Acid Addition: Cool the solution to 10 °C. Slowly add a solution of 4M HCl in EtOAc (3.0 eq) via an addition funnel over 1 hour.

  • Gas Management: Critical Step. Monitor the evolution of isobutylene and CO₂ gas. Ensure the scrubber system (containing aqueous NaOH) is actively neutralizing the exhaust[3]. Maintain the internal temperature below 25 °C to prevent solvent boil-off and side reactions.

  • Crystallization: As the deprotection proceeds, the product will begin to precipitate as a white crystalline solid.

  • Maturation: Once the addition is complete and gas evolution visibly ceases (acting as a self-validating endpoint), stir the slurry at 20 °C for an additional 2 hours to ensure complete precipitation.

  • Filtration: Filter the slurry through a sintered glass funnel or centrifuge.

  • Washing & Drying: Wash the filter cake with cold EtOAc (2 x 2 volumes) to remove any isobutylene oligomers and unreacted impurities. Dry the solid under vacuum at 45 °C to constant weight, yielding 4-[(2-methylphenyl)methoxy]piperidine hydrochloride as a white crystalline powder.

Sources

Analytical methods for characterizing 4-[(2-methylphenyl)methoxy]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol: Analytical Characterization of 4-[(2-methylphenyl)methoxy]piperidine

Executive Summary

The compound 4-[(2-methylphenyl)methoxy]piperidine (Chemical Formula: C₁₃H₁₉NO; Exact Mass: 205.15 g/mol ) is a functionalized piperidine derivative characterized by a secondary amine, an ether linkage, and an ortho-methylbenzyl moiety. Because piperidine rings are ubiquitous structural motifs in neuroactive pharmaceuticals and alkaloids[1], robust analytical characterization is critical for confirming structural identity, assessing purity, and ensuring regulatory compliance.

This application note provides a comprehensive, self-validating analytical framework. It details the causality behind method selection, step-by-step protocols for Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS), and aligns with the latest ICH Q2(R2) guidelines for analytical procedure validation[2].

Analytical Workflow

G A Sample Prep & Extraction B Structural Elucidation (1D/2D NMR, FTIR) A->B C Purity & Quantitation (LC-UV-MS) A->C D Volatile Profiling (GC-MS) A->D E Method Validation (ICH Q2(R2)) B->E C->E D->E

Analytical characterization workflow for 4-[(2-methylphenyl)methoxy]piperidine.

Section 1: Structural Elucidation Strategy (NMR & FTIR)

Scientific Rationale

To unambiguously confirm the molecular connectivity of 4-[(2-methylphenyl)methoxy]piperidine, orthogonal spectroscopic techniques are required.

  • FTIR Spectroscopy is employed to confirm the presence of the secondary amine (N-H stretch at ~3300 cm⁻¹) and the aliphatic ether linkage (C-O-C stretch at ~1100 cm⁻¹).

  • High-Resolution NMR (1H, 13C, and 2D COSY/HMBC) is utilized to map the exact substitution pattern. The critical diagnostic signals are the benzylic methylene protons (singlet) and the methine proton at position 4 of the piperidine ring. We utilize CDCl₃ as the solvent for the free-base form to prevent signal broadening associated with proton exchange in protic solvents.

Step-by-Step Protocol: 1H NMR Acquisition
  • Sample Preparation: Accurately weigh 15–20 mg of the 4-[(2-methylphenyl)methoxy]piperidine sample.

  • Solvation: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • Filtration: Pass the solution through a glass wool plug or a 0.2 µm PTFE syringe filter into a standard 5 mm NMR tube to remove particulate matter that could distort magnetic field homogeneity.

  • Acquisition: Acquire the spectrum at 400 MHz or higher. Set the relaxation delay (D1) to 2 seconds and accumulate 16–32 scans to ensure a high signal-to-noise ratio.

  • Self-Validation: Verify that the TMS signal is sharp and set exactly to 0.00 ppm. The baseline must be flat, indicating proper phase and baseline correction.

Table 1: Expected ¹H NMR Assignments (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.40 - 1.95Multiplets4HPiperidine CH₂ (positions 3, 5)
~1.80Broad Singlet1HPiperidine N-H (exchangeable)
~2.35Singlet3HAromatic ortho-CH₃
~2.60 - 3.15Multiplets4HPiperidine CH₂ (positions 2, 6)
~3.45 - 3.60Multiplet1HPiperidine CH-O (position 4)
~4.50Singlet2HBenzylic CH₂-O
~7.10 - 7.35Multiplets4HAromatic Protons

Section 2: Chromatographic Purity & Mass Confirmation (LC-ESI-MS)

Scientific Rationale

The piperidine ring contains a basic secondary amine (pKa ~10-11), making it highly amenable to positive Electrospray Ionization (ESI+)[3]. To prevent peak tailing caused by secondary interactions with residual silanols on the stationary phase, an acidic mobile phase (0.1% Formic Acid) is mandated. This ensures the amine is fully protonated, yielding sharp chromatographic peaks and robust ionization [M+H]⁺ at m/z 206.15.

Step-by-Step Protocol: LC-MS Purity Assay
  • Standard Preparation: Prepare a 1.0 mg/mL stock solution in LC-MS grade Methanol. Dilute to a working concentration of 10 µg/mL using the initial mobile phase (95% Water / 5% Acetonitrile).

  • System Setup: Install a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Maintain the column compartment at 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Mobile Phase:

    • Solvent A: LC-MS Grade Water + 0.1% Formic Acid.

    • Solvent B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • System Suitability (Self-Validation): Inject a blank to confirm no carryover. Inject the working standard 6 times. The system is validated for the run if the retention time %RSD is ≤ 1.0% and the USP tailing factor is ≤ 1.5.

Table 2: HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Solvent A% Solvent B
0.00.4955
1.00.4955
7.00.41090
9.00.41090
9.10.4955
12.00.4955
Mass Spectrometry Fragmentation Pathway

During tandem mass spectrometry (MS/MS), the collision-induced dissociation (CID) of the protonated molecule (m/z 206) primarily undergoes cleavage at the ether linkage. This yields two highly diagnostic product ions depending on charge retention[3].

G A Precursor Ion [M+H]+ m/z 206.15 B Neutral Loss Piperidin-4-ol (-101 Da) A->B D Neutral Loss o-Methylbenzyl Alcohol (-122 Da) A->D C Product Ion o-Methylbenzyl Cation m/z 105.07 B->C E Product Ion Piperidinium Cation m/z 84.08 D->E

Proposed ESI-MS/MS fragmentation pathway for 4-[(2-methylphenyl)methoxy]piperidine.

Section 3: Method Validation Framework (ICH Q2(R2))

Scientific Rationale

To ensure the analytical procedure is legally defensible and scientifically sound for regulatory submissions, it must be validated according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures (effective June 2024)[2]. This updated guideline emphasizes a lifecycle approach and risk-based validation, ensuring the method is fit for its intended purpose (e.g., assay/purity testing)[4].

Validation Protocol & Acceptance Criteria

The following parameters must be evaluated using the LC-UV method (extracted at 210 nm) to validate the assay for 4-[(2-methylphenyl)methoxy]piperidine:

Table 3: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples (acid, base, peroxide, heat, UV).Peak purity angle < Purity threshold; Resolution (Rs) > 1.5 from nearest impurity.
Linearity & Range Prepare 5 concentration levels spanning 50% to 150% of the target analytical concentration.Correlation coefficient (R²) ≥ 0.999; y-intercept bias ≤ 5% of the 100% response.
Accuracy Spike API into matrix at 3 levels (80%, 100%, 120%) in triplicate (n=9 total).Mean recovery between 98.0% and 102.0% at each level.
Precision (Repeatability) 6 independent sample preparations at 100% test concentration.Relative Standard Deviation (%RSD) ≤ 2.0%.
Intermediate Precision Different analyst, different day, different HPLC system (n=6).Overall %RSD ≤ 2.0%; Mean difference between analysts ≤ 2.0%.
Robustness Deliberate variations in method parameters (Flow rate ±0.05 mL/min, Temp ±5°C, pH ±0.2).System suitability criteria met; assay variation ≤ 2.0%.

References

  • MDPI. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences, Feb 2023. [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu, Dec 2023 (Effective June 2024). [Link]

  • European Pharmaceutical Review. "Validation of analytical procedures – ICH Q2(R2)." European Pharmaceutical Review, Mar 2024.[Link]

Sources

Application Notes and Protocols for High-Throughput Screening of Piperidine Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone of modern medicinal chemistry. Its remarkable prevalence across a wide spectrum of clinically approved drugs has earned it the designation of a "privileged scaffold".[1][2][3] This is not by chance; the piperidine motif offers a unique combination of properties. It provides a three-dimensional framework that can be readily functionalized, allowing for precise orientation of pharmacophoric groups to interact with biological targets.[4][5] Furthermore, its inclusion in a molecule can favorably modulate critical physicochemical properties such as lipophilicity, metabolic stability, and aqueous solubility, thereby enhancing overall "druggability".[1][3][6] Piperidine derivatives have found application as anticancer agents, CNS modulators, analgesics, and antihistamines, among others.[2][7][8]

Given the vast chemical space that can be explored by decorating the piperidine core, High-Throughput Screening (HTS) has become an indispensable tool for unlocking its therapeutic potential.[1][9] HTS enables the rapid evaluation of tens of thousands to millions of compounds from a piperidine-based library to identify "hits"—compounds that modulate a specific biological target or pathway in a desired manner.[1][10]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of HTS for piperidine libraries. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logical screening cascade from initial library screen to validated hit.

Core Concepts: Designing a Robust HTS Campaign

An HTS campaign is a systematic, multi-stage process designed to funnel a large, diverse collection of compounds down to a small number of well-characterized, confirmed hits.[1][11] The success of this endeavor hinges on the careful selection and validation of the screening assay. The two primary categories of assays employed are biochemical and cell-based.

  • Biochemical Assays: These assays are performed in a purified, cell-free system and measure the direct interaction between a compound and a biological target, such as an enzyme or a receptor.[1][12] Their strength lies in their simplicity and directness; a positive result strongly suggests the compound physically interacts with the target. However, this simplicity is also a limitation, as it fails to capture the complexities of the cellular environment, potentially leading to hits that are inactive in a more physiologically relevant context.[1][9]

  • Cell-Based Assays: These assays utilize living cells to measure a compound's effect on a cellular process or signaling pathway.[1][13] They offer superior biological relevance by accounting for factors like cell permeability, off-target effects, and general cytotoxicity from the outset.[1][9] Common formats include reporter gene assays, cell viability assays, and second messenger assays.[9]

The choice between these assay types is target-dependent. For instance, screening for inhibitors of a specific kinase might begin with a biochemical assay, while identifying modulators of a complex signaling pathway necessitates a cell-based approach.

HTS_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation cluster_2 Phase 3: Characterization Library Piperidine Library (10,000s of compounds) Primary Primary HTS (Single Concentration) Library->Primary Assay Hits Initial Hits (~0.5-5% of library) Primary->Hits Hit Selection Confirmation Hit Confirmation (Dose-Response) Hits->Confirmation Triage Orthogonal Orthogonal Assay (Different Technology) Confirmation->Orthogonal Remove False Positives Validated Validated Hits (Confirmed Activity) Orthogonal->Validated Increase Confidence SAR Preliminary SAR Validated->SAR Advance Leads Lead Compounds SAR->Leads Optimization

A generalized workflow for a high-throughput screening campaign.[1]

Application Focus: Identifying Piperidine-Based Inhibitors of the PI3K/Akt Signaling Pathway

To illustrate the HTS process, we will focus on a common and therapeutically relevant application: the discovery of inhibitors for the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a frequent event in many human cancers, making it a prime target for drug discovery.[1] Many piperidine-containing compounds have shown promise in modulating this pathway.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt_inactive Akt (Inactive) PIP3->Akt_inactive Recruits PDK1->Akt_inactive Phosphorylates Akt_active p-Akt (Active) Akt_inactive->Akt_active Downstream Downstream Effectors (e.g., NF-κB, mTOR) Akt_active->Downstream Activates

Simplified PI3K/Akt signaling pathway targeted by piperidine inhibitors.[1]

Experimental Protocols

Here we provide detailed protocols for a primary cell-based HTS assay and subsequent secondary assays to identify and validate piperidine-based inhibitors of the PI3K/Akt pathway.

Protocol 1: Primary HTS Using a Luciferase Reporter Gene Assay

Principle of the Assay: This cell-based assay employs a cell line engineered to express a luciferase reporter gene under the control of a promoter that is responsive to a downstream transcription factor in the Akt pathway (e.g., NF-κB).[1] When the pathway is activated (e.g., by a stimulant like TNF-α), the transcription factor drives the expression of luciferase. An effective inhibitor from the piperidine library will block the signaling cascade, leading to a decrease in luciferase expression and a corresponding reduction in the luminescent signal. This provides a quantitative and highly sensitive readout suitable for HTS.[9]

Materials:

  • Cell Line: HEK293 stable cell line expressing an NF-κB luciferase reporter construct.

  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compound Library: Piperidine library (e.g., 50,000 compounds) dissolved in 100% DMSO at a stock concentration of 10 mM.

  • Positive Control: A known PI3K inhibitor (e.g., Wortmannin) at a concentration known to give >90% inhibition.

  • Negative Control: 100% DMSO.

  • Assay Plates: 384-well, white, solid-bottom plates (white plates maximize luminescent signal).[1]

  • Stimulant: TNF-α (Tumor Necrosis Factor-alpha).

  • Detection Reagent: Luciferase assay reagent (e.g., Bright-Glo™).

  • Instrumentation: Automated liquid handler, pintool or acoustic dispenser, and a luminometer plate reader.[1]

Step-by-Step Methodology:

  • Cell Seeding:

    • Using an automated liquid dispenser, seed 5,000 cells suspended in 40 µL of culture medium into each well of the 384-well assay plates.

    • Causality: Automated dispensing ensures uniformity of cell number across the plate, which is critical for minimizing well-to-well variability. A 24-hour incubation allows cells to adhere and enter a consistent growth phase.[1]

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.[1]

  • Compound Addition:

    • Using a pintool or acoustic dispenser, transfer 50 nL of each piperidine compound from the library source plates to the corresponding wells of the assay plates. This results in a final screening concentration of 10 µM in 0.1% DMSO.

    • Add positive and negative controls to designated columns on each plate (e.g., columns 1-2 for negative control, columns 23-24 for positive control).

    • Causality: Acoustic dispensing technology allows for the transfer of nanoliter volumes without contact, reducing the risk of cross-contamination and minimizing the final DMSO concentration. High DMSO concentrations (>0.5%) can be toxic to cells and interfere with the assay. The controls on every plate are essential for monitoring assay performance and calculating quality control metrics like the Z'-factor.[11]

  • Pre-incubation: Incubate the plates with compounds for 1 hour at 37°C to allow for cell penetration and target engagement.

  • Stimulation: Add 10 µL of TNF-α solution to all wells to activate the NF-κB signaling pathway.

    • Causality: The stimulant drives the biological signal to a robust level, creating a large dynamic range between inhibited and uninhibited states, which is crucial for identifying hits.

  • Incubation Post-Stimulation: Incubate the plates for 6 hours at 37°C, 5% CO₂. This period allows for the transcriptional and translational processes leading to luciferase production.

  • Signal Detection:

    • Equilibrate the plates and the luciferase detection reagent to room temperature.

    • Add 25 µL of the detection reagent to each well.

    • Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Read the luminescence on a plate reader.

Data Analysis and Hit Selection:

  • Quality Control: For each plate, calculate the Z'-factor using the signals from the positive (min) and negative (max) controls.

    • Z' = 1 - [(3 * (SD_max + SD_min)) / |Mean_max - Mean_min|]

    • An assay is considered robust and suitable for HTS if the Z'-factor is consistently > 0.5.[9][11]

  • Normalization: Normalize the raw luminescence data for each compound well to the plate controls. This is typically expressed as percent inhibition:

    • % Inhibition = 100 * [(Mean_neg_control - Sample_value) / (Mean_neg_control - Mean_pos_control)]

  • Hit Identification: A "hit" is defined as a compound that meets a predefined activity threshold. A common starting point is a percent inhibition value greater than three standard deviations from the mean of the library compounds.[14]

Parameter Value Interpretation
Z'-Factor0.78Excellent assay quality, indicating a large separation between control signals.[9]
Signal-to-Background15-foldRobust signal window for hit identification.
Hit Rate0.8%A typical hit rate for a primary screen, yielding 400 initial hits from a 50,000 compound library.
Hit Threshold>50% InhibitionThe cutoff used to select compounds for follow-up studies.

Hit Validation: From Initial Hit to Confirmed Lead

A primary hit is not a validated lead. A rigorous follow-up process is required to confirm activity, determine potency, and eliminate false positives that arise from assay interference or non-specific mechanisms.[15][16]

Hit_Validation_Workflow PrimaryHits Primary Hits (e.g., 400 compounds) Reorder Re-order & QC (Powder Samples) PrimaryHits->Reorder DoseResponse Dose-Response Assay (IC50 Determination) Reorder->DoseResponse Confirm activity PotentHits Potent Hits (IC50 < 10 µM) DoseResponse->PotentHits Determine potency OrthogonalAssay Orthogonal Assay (e.g., TR-FRET) PotentHits->OrthogonalAssay Validate mechanism ConfirmedHits Confirmed Hits (Active in 2+ Assays) OrthogonalAssay->ConfirmedHits Eliminate artifacts

A typical workflow for hit confirmation and validation.
Protocol 2: Dose-Response Assay for Potency (IC₅₀) Determination

Principle of the Assay: This protocol confirms the activity of the primary hits and establishes their potency by measuring the inhibitory effect across a range of concentrations.[1] The resulting data are used to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀)—the concentration of the compound required to inhibit 50% of the biological response—is calculated.

Materials:

  • Same cell line, medium, and reagents as Protocol 1.

  • Confirmed "hit" compounds from the primary screen, re-sourced as dry powders to ensure purity and identity.

  • 96- or 384-well assay plates.

Step-by-Step Methodology:

  • Compound Preparation: For each hit compound, prepare a 10-point, 3-fold serial dilution series in DMSO, starting from a top concentration of 50 µM.[1]

  • Assay Execution: Perform the luciferase reporter assay as described in Protocol 1, but instead of a single concentration, add the serial dilutions of each compound to the designated wells.

  • Data Analysis:

    • Normalize the data to percent inhibition for each concentration point.

    • Plot percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Compound ID Primary Screen (% Inh.) Confirmatory IC₅₀ (µM) Comment
P-00175.21.2Potent and confirmed hit.
P-00268.9> 50Primary hit not confirmed. Likely a false positive.
P-00395.10.45Highly potent hit. Priority for follow-up.
P-00455.88.7Confirmed hit with moderate potency.
Protocol 3: Orthogonal Biochemical Kinase Assay (TR-FRET)

Principle of the Assay: To ensure that the validated hits from the cell-based assay are acting via direct inhibition of the target kinase (e.g., PI3K), an orthogonal biochemical assay is essential.[15] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common format.[17][18] In this assay, a biotinylated substrate and a phosphorylation-specific antibody labeled with a fluorescent acceptor are used. When the kinase phosphorylates the substrate, the antibody binds, bringing a donor fluorophore (often complexed with streptavidin) into close proximity with the acceptor, generating a FRET signal. A direct inhibitor will prevent phosphorylation, leading to a loss of signal.

Causality of this Step: This is a critical self-validating step. If a compound is active in the cell-based assay but inactive in this direct binding/activity assay, it suggests the compound may be acting on a different target in the signaling pathway or interfering with the luciferase reporter system itself.[15] This step effectively filters out mechanism-based false positives.

Brief Methodology:

  • Add purified PI3K enzyme, the piperidine compound dilutions, and the lipid substrate (e.g., PIP2) to a low-volume 384-well plate.

  • Initiate the kinase reaction by adding ATP. Incubate for 1 hour.

  • Stop the reaction and add the detection reagents: a europium-labeled anti-GST antibody (assuming a GST-tagged PH domain that binds the product) and a biotinylated PIP3 tracer bound to allophycocyanin-labeled streptavidin.

  • Read the time-resolved fluorescence on a suitable plate reader. Calculate IC₅₀ values as in Protocol 2.

Broader Applications for Piperidine Libraries

While kinase inhibition is a major application, the versatility of the piperidine scaffold makes it valuable for screening against numerous other target classes.

  • GPCR Allosteric Modulators: G-protein coupled receptors (GPCRs) are a major class of drug targets.[19] Instead of directly activating or blocking the receptor at the endogenous ligand binding site (the orthosteric site), allosteric modulators bind to a topographically distinct site.[20] Positive allosteric modulators (PAMs) can potentiate the effect of the endogenous ligand, offering a more subtle and potentially safer therapeutic intervention.[21][22] HTS assays can be specifically designed to identify allosteric modulators by screening for compounds that are only active in the presence of a sub-maximal concentration of the orthosteric agonist.[23]

  • Sigma Receptor Ligands: Screening of in-house piperidine and piperazine-based libraries has successfully identified potent ligands for sigma receptors, which are implicated in a variety of neurological disorders and cancers.[24][25] These campaigns often start with radioligand binding assays to determine the affinity (Ki) of the library compounds for the receptor subtypes.[24]

Conclusion

The piperidine scaffold remains one of the most fruitful starting points in drug discovery. Its structural and physicochemical versatility, when combined with the power of modern high-throughput screening, provides a robust engine for identifying novel therapeutic agents. A successful screening campaign, however, is not merely a matter of automation; it is a logical and systematic process of inquiry. By employing a cascade of carefully designed assays—from a high-throughput primary screen to orthogonal, mechanism-based validation assays—researchers can confidently identify and advance piperidine-based hits. The protocols and principles outlined in this guide provide a framework for designing such a self-validating system, maximizing the probability of translating a library of piperidine compounds into viable lead candidates for the next generation of medicines.

References

  • Benchchem. Application Notes and Protocols for High-Throughput Screening of Piperidine-Based Compounds.
  • Benchchem. Application Notes and Protocols for Cell-Based Screening of Piperidine Analogs.
  • Benchchem. The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery.
  • Ma, S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Journals. DOI: 10.1055/s-0043-1764218.
  • Thieme Chemistry. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals.
  • Singh, S., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy.
  • Sagan, J., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • ResearchGate. Piperidine-based drug discovery.
  • Gechijian, L. N., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry.
  • UCSF Small Molecule Discovery Center. High-throughput Screening Steps.
  • BMG LABTECH. High-throughput screening (HTS).
  • Oklahoma Center for Therapeutic Sciences. Equipment and available assay formats for HTS.
  • IntechOpen. (2013). Data Analysis Approaches in High Throughput Screening.
  • The Ohio State University. HTS resources | High Throughput Screening Core.
  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC.
  • ACS Publications. (2012). Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. Journal of Medicinal Chemistry.
  • PubMed. (2013). Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies.
  • IntechOpen. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries.
  • Oxford Academic. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR.
  • Herpin, T. F., et al. (2000). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Journal of Combinatorial Chemistry.
  • National Center for Biotechnology Information. (2014). Interpreting and Validating Results from High-Throughput Screening Approaches. NCBI Bookshelf.
  • ACS Publications. (2013). Disubstituted 1-Aryl-4-Aminopiperidine Library Synthesis Using Computational Drug Design and High-Throughput Batch and Flow Technologies. ACS Combinatorial Science.
  • University of Oxford. Small Compound Screening Overview. Target Discovery Institute.
  • ACS Publications. (2021). Enhanced HTS Hit Selection via a Local Hit Rate Analysis. Journal of Chemical Information and Modeling.
  • MedChemExpress. 1-(2-Hydroxyethyl)piperidine | Biochemical Reagent.
  • ResearchGate. High‐throughput drug screen reveals kinase inhibitors that are enhanced...
  • National Center for Biotechnology Information. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC.
  • Merck. HTS Kit Selection Guide. Life Science Research.
  • YouTube. (2023). Successful Hit Finding for PIM3 Kinase Inhibitors: From HTS to Extended Hit Characterization.
  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • RSC Publishing. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
  • White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio.
  • MDPI. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing.
  • ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery.
  • PubMed. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs.
  • National Center for Biotechnology Information. (2012). Drug Design Strategies for GPCR Allosteric Modulators. PMC.
  • Frontiers. (2021). Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators.
  • IntechOpen. (2020). Allosteric Modulators for GPCRs as a Therapeutic Alternative with High Potential in Drug Discovery.
  • MDPI. (2022). Allosteric Modulators of G Protein-Coupled Receptors.

Sources

Application Notes & Protocols: Strategic Derivatization of 4-[(2-Methylphenyl)methoxy]piperidine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 4-Alkoxypiperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2] Its defined three-dimensional structure allows for the precise spatial orientation of substituents, making it a powerful tool for optimizing drug-target interactions. Within this class, 4-substituted piperidines are particularly prominent in recently developed therapeutics.[3]

The subject of this guide, 4-[(2-methylphenyl)methoxy]piperidine, is a versatile building block offering two primary, orthogonal sites for chemical modification. The first and most immediate site is the nucleophilic secondary amine of the piperidine ring, which is readily functionalized through a variety of well-established transformations.[4] The second, more strategic site is the 4-position, which can be unmasked by cleaving the 2-methylbenzyl (OMB) ether to reveal a hydroxyl group for subsequent derivatization.

This document provides a detailed exploration of these derivatization pathways. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles and strategic considerations for incorporating this valuable scaffold into complex molecular architectures.

Part I: Functionalization of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a nucleophilic and basic center, making it the most common initial site for derivatization. The following protocols detail three robust methods for its functionalization: N-acylation, direct N-alkylation, and reductive amination.

Workflow for N-Derivatization

The following diagram illustrates the primary pathways for modifying the piperidine nitrogen.

G cluster_start cluster_reactions cluster_products Start 4-[(2-Methylphenyl)methoxy]piperidine Acylation N-Acylation (Amides, Carbamates) Start->Acylation RCOCl, Base or (RCO)₂O Alkylation Direct N-Alkylation (Alkyl Halides) Start->Alkylation R-X, Base ReductiveAmination Reductive Amination (Aldehydes/Ketones) Start->ReductiveAmination 1. RCHO 2. [H] Product_Acyl N-Acyl Derivative Acylation->Product_Acyl Product_Alkyl N-Alkyl Derivative Alkylation->Product_Alkyl Product_Reductive N-Alkyl Derivative ReductiveAmination->Product_Reductive

Caption: General workflows for the N-derivatization of the piperidine scaffold.

N-Acylation with Acyl Chlorides

N-acylation is a fundamental transformation that converts the secondary amine into a neutral amide or carbamate. This modification can serve as a key step in synthesis or be used to modulate the physicochemical properties of the final compound, such as basicity and hydrogen bonding capacity.[5] The reaction with an acyl chloride proceeds via a nucleophilic acyl substitution. A non-nucleophilic base is required to quench the HCl byproduct, which would otherwise protonate the starting amine, rendering it unreactive.[6]

Protocol 1: General Procedure for N-Acylation

  • Materials:

    • 4-[(2-Methylphenyl)methoxy]piperidine (1.0 eq)

    • Acyl chloride or Chloroformate (e.g., Acetyl chloride, Benzoyl chloride, Ethyl chloroformate) (1.05 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-[(2-methylphenyl)methoxy]piperidine (1.0 eq) and the base (TEA or DIPEA, 1.2 eq) in anhydrous DCM.

    • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add the acyl chloride or chloroformate (1.05 eq) dropwise to the stirred solution, ensuring the internal temperature remains below 5 °C.

    • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

    • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purification: The resulting crude product can be purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the pure N-acylated product.

Direct N-Alkylation with Alkyl Halides

Direct N-alkylation introduces an alkyl group onto the piperidine nitrogen via an Sₙ2 reaction with an alkyl halide.[7] The choice of a suitable base is critical to deprotonate the piperidinium salt formed during the reaction, regenerating the neutral amine for further reaction. A mild inorganic base like potassium carbonate is often sufficient.[8]

Protocol 2: General Procedure for Direct N-Alkylation

  • Materials:

    • 4-[(2-Methylphenyl)methoxy]piperidine (1.0 eq)

    • Alkyl halide (e.g., Methyl iodide, Benzyl bromide) (1.1 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

    • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

    • Deionized water

    • Ethyl acetate or Dichloromethane

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Reaction Setup: To a round-bottom flask, add 4-[(2-methylphenyl)methoxy]piperidine (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and anhydrous MeCN or DMF.

    • Reagent Addition: Add the alkyl halide (1.1 eq) to the suspension.

    • Reaction: Heat the mixture to a temperature between 50-80 °C (depending on the reactivity of the alkyl halide) and stir vigorously for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.

    • Extraction: Redissolve the residue in ethyl acetate or DCM and wash with water to remove any remaining salts and DMF. Wash the organic layer with brine.

    • Isolation & Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

N-Alkylation via Reductive Amination

Reductive amination is arguably the most versatile and widely used method for N-alkylation.[9][10] It proceeds via the initial formation of an iminium ion intermediate from the condensation of the piperidine with an aldehyde or ketone, which is then reduced in situ by a mild hydride reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation as it is mild enough not to reduce the starting carbonyl compound and is compatible with a wide range of functional groups.[9]

Protocol 3: General Procedure for Reductive Amination

  • Materials:

    • 4-[(2-Methylphenyl)methoxy]piperidine (1.0 eq)

    • Aldehyde or Ketone (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Acetic acid (optional, catalytic amount, ~0.1 eq)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve 4-[(2-methylphenyl)methoxy]piperidine (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE or DCM.

    • Iminium Formation: Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

    • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 10 minutes. The reaction is often mildly exothermic.

    • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

    • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

    • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

    • Isolation & Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Reaction Type Key Reagents Solvent Temp. Typical Time Key Advantages
N-Acylation Acyl Chloride, TEADCM0 °C to RT2-6 hForms stable, neutral amides/carbamates.
Direct N-Alkylation Alkyl Halide, K₂CO₃MeCN / DMF50-80 °C6-24 hSimple setup for primary/benzylic halides.
Reductive Amination Aldehyde, NaBH(OAc)₃DCE / DCMRT4-12 hBroad substrate scope, mild conditions.[9]

Part II: Derivatization via the 4-Position Hydroxyl Group

A key synthetic advantage of 4-[(2-methylphenyl)methoxy]piperidine is that the 2-methylbenzyl ether serves as a stable protecting group for a 4-hydroxyl functionality. Its removal unmasks a new reactive handle for further diversification, such as etherification, esterification, or Mitsunobu reactions.

Cleavage of the 2-Methylbenzyl Ether

The most common and efficient method for cleaving benzyl-type ethers is catalytic hydrogenation. This reaction is typically clean, high-yielding, and proceeds under mild conditions, with toluene as the only byproduct.[11][12] Alternative methods using Lewis acids like BCl₃·SMe₂ may be employed if the substrate contains functional groups sensitive to hydrogenation (e.g., alkenes, alkynes).[13]

Deprotection & Subsequent Functionalization Workflow

G cluster_products Further Derivatization Start N-Protected-4-[(2-Methylphenyl) methoxy]piperidine Intermediate N-Protected-4-hydroxypiperidine Start->Intermediate Deprotection (e.g., H₂, Pd/C) Ether 4-Alkoxy Derivative Intermediate->Ether Williamson Ether Synthesis (R-X, Base) Ester 4-Acyloxy Derivative Intermediate->Ester Esterification (RCOCl, Base) Mitsunobu 4-Substituted Derivative (e.g., Azide, Phthalimide) Intermediate->Mitsunobu Mitsunobu Reaction (DEAD, PPh₃, Nu-H)

Caption: Deprotection of the 2-methylbenzyl ether and subsequent derivatization pathways.

Protocol 4: Debenzylation via Catalytic Hydrogenation

  • Materials:

    • N-substituted-4-[(2-methylphenyl)methoxy]piperidine (1.0 eq)

    • Palladium on carbon (10% Pd/C, ~5-10 mol% Pd)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

    • Celite®

  • Procedure:

    • Reaction Setup: Dissolve the starting material in MeOH or EtOH in a flask suitable for hydrogenation.

    • Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere. Caution: Pd/C can be pyrophoric.

    • Hydrogenation: Securely attach a balloon filled with H₂ gas or connect the flask to a hydrogenation apparatus. Evacuate the flask and backfill with H₂ three times to ensure an inert atmosphere is replaced by hydrogen.

    • Reaction: Stir the mixture vigorously under a positive pressure of H₂ (typically 1 atm from a balloon) at room temperature. The reaction is usually complete within 4-16 hours. Monitor by TLC or LC-MS.

    • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen or argon.

    • Isolation: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with methanol.

    • Purification: Concentrate the filtrate under reduced pressure. The resulting 4-hydroxypiperidine derivative is often pure enough for the next step, but can be purified by column chromatography or recrystallization if necessary.

Conclusion

4-[(2-Methylphenyl)methoxy]piperidine is a highly adaptable synthetic intermediate for drug discovery programs. Its derivatization can be approached in a controlled, stepwise manner. The secondary amine provides a readily accessible handle for rapid analogue synthesis via robust N-acylation and N-alkylation strategies. Subsequently, the 2-methylbenzyl ether can be selectively cleaved to reveal a 4-hydroxyl group, opening a second dimension of chemical space for exploration. The protocols and strategies outlined in this guide provide a solid foundation for researchers to leverage the full synthetic potential of this valuable building block.

References

  • Giuliano, C., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Source Not Explicitly Named, General Knowledge on Piperidine Scaffolds]
  • Zhang, M., et al. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters. [Link]

  • O'Hagan, D. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]

  • Reference intentionally omitted as it is a duplic
  • Organic Chemistry Portal. Benzyl Ethers. Organic Chemistry Portal. [Link]

  • T. S. A. Heeres, et al. (2000). On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh(I) complexes. Chemical Communications. [Link]

  • Reference intentionally omitted as content is less directly applicable than other sources.
  • Maciver, S., et al. (2018). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. ACS Publications. [Link]

  • University of Windsor. Alcohol Protecting Groups. University of Windsor Chemistry. [Link]

  • R. Hosseinnia, et al. (2013). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Organic Chemistry: An Indian Journal. [Link]

  • Congreve, M. S., et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett. [Link]

  • Reference intentionally omitted as it pertains to quaternization, a less common derivatiz
  • Reference intentionally omitted as it covers synthesis of the core ring rather than derivatiz
  • Reference intentionally omitted as it covers a specific multi-step synthesis not directly focused on general derivatiz
  • Various Authors. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

  • Reference intentionally omitted as it focuses on iminosugar synthesis.
  • Bobbitt, J. M., et al. (2005). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. ResearchGate. [Link]

  • Reference intentionally omitted as it focuses on piperidin-4-ones.
  • Chem Help ASAP. (2019). synthesis & cleavage of benzyl ethers. YouTube. [Link]

  • Reference intentionally omitted as it is a specific SAR study.
  • Reference intentionally omitted as it is a duplic
  • Reference intentionally omitted as it covers synthesis of the core ring.
  • Reference intentionally omitted as it is a specific synthesis protocol not focused on general derivatiz
  • Karad, S. N., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

Sources

Cell-based assay protocols involving substituted piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Cell-Based Assay Protocols for Evaluating Substituted Piperidine Derivatives

Executive Summary

Substituted piperidines represent a highly privileged structural scaffold in medicinal chemistry, frequently serving as the core pharmacophore for G-protein-coupled receptor (GPCR) ligands. While biochemical binding assays can determine receptor affinity ( Ki​ ), they cannot differentiate between agonists, antagonists, or allosteric modulators. For drug development professionals profiling piperidine derivatives, functional cell-based assays are critical.

This guide details two primary, self-validating workflows for evaluating substituted piperidines: intracellular calcium mobilization for Gq​ -coupled targets (e.g., Orexin receptors)[1] and cAMP accumulation for Gs​ -coupled targets (e.g., Melanocortin-4 receptors)[2].

Pillar 1: Intracellular Calcium Mobilization (FLIPR Assay)

Target Application: Orexin-1 Receptor (OX1R) Antagonism by Disubstituted Piperidines.

Causality & Mechanism: Orexin-1 (OX1R) and Orexin-2 (OX2R) receptors are Gq​ -coupled GPCRs heavily implicated in addiction and sleep disorders[3]. When an endogenous agonist binds, the Gq​ alpha subunit activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate ( PIP2​ ) into inositol triphosphate ( IP3​ ) and diacylglycerol (DAG). IP3​ binds to receptors on the endoplasmic reticulum, triggering a rapid release of intracellular calcium ( Ca2+ ). Disubstituted piperidines have been identified as potent OX1R antagonists that block this specific cascade[1].

To quantify this inhibition, we utilize a Fluorescent Imaging Plate Reader (FLIPR) combined with calcium-sensitive fluorophores (e.g., Fluo-4 AM). The acetoxymethyl (AM) ester allows the dye to permeate the cell membrane. Once inside, intracellular esterases cleave the AM group, trapping the active fluorophore in the cytosol. Crucial Experimental Choice: Probenecid must be added to the assay buffer. It inhibits organic anion transporters, preventing the cells from actively pumping the cleaved dye back into the extracellular space, thereby preserving the assay window.

Step-by-Step Protocol:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human OX1R into 384-well black, clear-bottom microplates at a density of 10,000 cells/well. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading: Aspirate the culture media. Add 20 µL/well of dye-loading buffer (Hank's Balanced Salt Solution [HBSS], 20 mM HEPES, 2.5 mM Probenecid, 2 µM Fluo-4 AM, 0.1% BSA, pH 7.4). Incubate for 60 minutes at 37°C.

  • Compound Preparation: Serially dilute substituted piperidine test compounds in HBSS buffer containing a final concentration of 0.1% DMSO (to prevent solvent-induced cytotoxicity).

  • Antagonist Incubation: Add 10 µL of the diluted piperidine compounds to the cells. Incubate for 30 minutes at room temperature in the dark to allow receptor binding equilibrium.

  • Agonist Challenge & Readout: Transfer the plate to the FLIPR instrument. Establish a baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds. Inject Orexin-A at its predetermined EC80​ concentration (typically 1–3 nM) and continuously record fluorescence for 3 minutes.

  • Data Analysis: Calculate the maximum fluorescence minus minimum fluorescence (Max-Min). Plot these values against the log of the piperidine concentration to derive the IC50​ .

Pillar 2: cAMP Accumulation Assay (TR-FRET)

Target Application: Melanocortin-4 Receptor (MC-4R) Modulation by Piperidine Derivatives.

Causality & Mechanism: The Melanocortin-4 Receptor (MC-4R) is a Gs​ -coupled GPCR. Activation by an agonist stimulates Adenylyl Cyclase (AC), which converts ATP into cyclic AMP (cAMP). Substituted piperidines act as potent modulators of MC-4R, serving as either agonists (for obesity treatment) or antagonists (for cachexia)[2].

Because cAMP is rapidly degraded by intracellular phosphodiesterases (PDEs), the assay buffer must contain a PDE inhibitor—such as IBMX (3-isobutyl-1-methylxanthine)—to allow cAMP to accumulate to measurable levels. We quantify cAMP using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This is a competitive immunoassay: endogenous cAMP produced by the cells competes with a europium-labeled cAMP tracer for binding sites on an acceptor-labeled anti-cAMP antibody. Note the Inverse Logic: High intracellular cAMP displaces the tracer, resulting in a decrease in the TR-FRET signal.

Step-by-Step Protocol:

  • Cell Preparation: Harvest HEK293 cells stably expressing human MC-4R. Resuspend in stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4) at a density of 2,000 cells/µL.

  • Compound Stimulation: Dispense 5 µL of the cell suspension into a 384-well white microplate. Add 5 µL of serially diluted substituted piperidine compounds. Include a known agonist (e.g., NDP-MSH) as a positive control and DMSO vehicle as a negative control to establish the assay window.

  • Incubation: Seal the plate and incubate for 30 minutes at room temperature to allow cAMP accumulation.

  • Lysis & Detection: Add 5 µL of Europium-cAMP tracer and 5 µL of ULight-anti-cAMP antibody (both diluted in the manufacturer's cell lysis buffer).

  • Equilibration & Readout: Incubate for 1 hour at room temperature in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission 1: 665 nm; Emission 2: 615 nm).

  • Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). Convert ratios to cAMP concentrations using a standard curve, and determine the EC50​ (for agonists) or IC50​ (for antagonists) of the piperidine derivatives.

Data Presentation: Quantitative Assay Metrics

To ensure the trustworthiness and self-validating nature of these platforms, assay performance must be continuously monitored using the metrics outlined below.

Assay TypeTarget GPCRPrimary ReadoutReference ControlExpected PotencyTarget Z'-Factor
Calcium Mobilization OX1R ( Gq​ )Fluorescence (Fluo-4)SB-334867 (Antagonist) IC50​≈40 nM ≥0.65
Calcium Mobilization OX2R ( Gq​ )Fluorescence (Fluo-4)TCS-OX2-29 (Antagonist) IC50​≈40 nM ≥0.65
cAMP Accumulation MC-4R ( Gs​ )TR-FRET RatioNDP-MSH (Agonist) EC50​≈1−5 nM ≥0.70
cAMP Accumulation MC-4R ( Gs​ )TR-FRET RatioSHU9119 (Antagonist) IC50​≈0.5 nM ≥0.70

GPCR Signaling & Piperidine Intervention Workflow

GPCR_Assay cluster_Gq Gq-Coupled Pathway (e.g., Orexin OX1R) cluster_Gs Gs-Coupled Pathway (e.g., Melanocortin MC-4R) Ligand Substituted Piperidine (Agonist/Antagonist) GPCR Target GPCR (e.g., OX1R, MC-4R) Ligand->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Gq Activation AC Adenylyl Cyclase (AC) GPCR->AC Gs Activation IP3 IP3 Generation PLC->IP3 Calcium Intracellular Ca2+ Release IP3->Calcium FLIPR FLIPR Assay Readout Calcium->FLIPR Fluorescent Dye cAMP cAMP Accumulation AC->cAMP TRFRET TR-FRET / EIA Readout cAMP->TRFRET Competitive Binding

GPCR signaling pathways and substituted piperidine intervention points.

References

  • [1] Title: Disubstituted piperidines as potent Orexin (hypocretin) receptor antagonists Source: NIH / PMC URL:

  • [2] Title: Substituted piperidines as modulators of the melanocortin receptor Source: Google Patents (CA2452328A1) URL:

  • [3] Title: Therapeutics development for addiction: Orexin-1 receptor antagonists Source: NIH / PMC URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[(2-methylphenyl)methoxy]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the synthesis of 4-[(2-methylphenyl)methoxy]piperidine .

The synthesis of this functionalized piperidine relies on a two-stage core sequence: an SN​2 -driven Williamson ether synthesis coupling N-Boc-4-hydroxypiperidine with 2-methylbenzyl bromide, followed by the acidic cleavage of the tert-Butoxycarbonyl (Boc) protecting group. Below, you will find mechanistic troubleshooting guides, self-validating experimental protocols, and structural data to resolve common synthetic bottlenecks.

Synthetic Workflow Overview

Pathway N1 N-Boc-4-hydroxypiperidine N2 Alkoxide Intermediate N1->N2 NaH, THF 0 °C to RT N3 N-Boc-4-[(2-methylphenyl) methoxy]piperidine N2->N3 2-Methylbenzyl bromide SN2 Reaction N4 4-[(2-methylphenyl) methoxy]piperidine N3->N4 TFA, DCM RT, 2h

Figure 1: Three-stage synthetic workflow for 4-[(2-methylphenyl)methoxy]piperidine.

Part 1: Troubleshooting O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis involves the nucleophilic substitution of an alkyl halide by an alkoxide[1]. Because the secondary hydroxyl group of the piperidine ring is moderately hindered, achieving high yields requires precise control over the deprotonation and alkylation environment.

Q: Why am I getting low yields and recovering unreacted N-Boc-4-hydroxypiperidine? A: Low yields in O-alkylation are predominantly caused by incomplete deprotonation of the secondary alcohol[2]. The SN​2 reaction requires the nucleophile to attack the antibonding orbital ( σ∗ ) of the carbon-leaving group bond[3]. The ortho-methyl group on 2-methylbenzyl bromide introduces mild steric hindrance, making the electrophilic center less accessible. If your base is compromised by moisture, the alkoxide will not form efficiently. Sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) is strictly required[2].

Q: I am observing N-alkylation products despite using N-Boc-4-hydroxypiperidine. How is this happening? A: The Boc group is an excellent protecting group that utilizes steric hindrance and electron-withdrawing properties to reduce the nucleophilicity of the nitrogen atom[2]. However, it is highly acid-labile. If your reaction conditions or starting materials contain trace acidic impurities, the Boc group can be unintentionally cleaved. Once liberated, the secondary amine outcompetes the secondary alkoxide as a nucleophile, leading to rapid N-alkylation.

Q: My LC-MS shows a significant byproduct with a mass corresponding to 2-methylbenzyl alcohol. What went wrong? A: This indicates adventitious water in your reaction mixture. Water reacts with NaH to generate sodium hydroxide (NaOH). Hydroxide is a strong, unhindered nucleophile that will rapidly attack 2-methylbenzyl bromide, hydrolyzing it into 2-methylbenzyl alcohol before your bulky piperidine alkoxide can react. Rigorous drying of solvents and reagents is mandatory.

Table 1: Optimization Parameters for O-Alkylation
Base SystemSolventTempEquivalents (Base / Electrophile)Expected Outcome & Yield
NaH (60% in oil) Anhydrous THF 0 °C to RT 1.2 / 1.1 Optimal: High yield (>85%), clean conversion[2].
Potassium tert-butoxideAnhydrous THF0 °C to RT1.1 / 1.1Moderate: Good yield, but higher risk of elimination side-reactions.
K2​CO3​ DMF60 °C2.0 / 1.2Suboptimal: Weak base leads to incomplete deprotonation; heating promotes degradation.
NaH (60% in oil)Wet THF0 °C to RT1.2 / 1.1Failure: Hydrolysis of benzyl bromide to benzyl alcohol.
Self-Validating Protocol 1: Optimized O-Alkylation
  • Preparation: To a stirred suspension of sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous THF under an argon atmosphere at 0 °C, add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous THF dropwise[2].

  • Validation Check 1 (Deprotonation): Stir the resulting mixture at 0 °C for 30 minutes. Self-Validation: The cessation of hydrogen gas ( H2​ ) bubbling serves as a visual indicator that alkoxide formation is complete.

  • Alkylation: Add 2-methylbenzyl bromide (1.1 eq.) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours[4].

  • Validation Check 2 (Quenching): Carefully quench the reaction by the slow addition of ice-cold water at 0 °C[2]. Self-Validation: A lack of vigorous bubbling during the water quench confirms that the NaH was fully consumed.

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[2]. Purify via flash column chromatography.

Part 2: Troubleshooting Boc Deprotection

The final step requires the removal of the Boc group to liberate the free piperidine amine. This is universally achieved via acid-catalyzed cleavage[5].

DeprotectionMech S1 N-Boc Protected Ether S2 Protonated Carbamate S1->S2 TFA (Acid) S3 Carbamic Acid + t-Butyl Cation S2->S3 Fragmentation S4 Free Amine + CO2 S3->S4 Decarboxylation

Figure 2: Acid-catalyzed mechanism of Boc deprotection.

Q: My deprotection reaction stalled at 50% conversion. Should I heat the reaction? A: Do not heat the reaction. Incomplete deprotection is usually due to insufficient acid concentration. The mechanism requires the protonation of the carbamate oxygen to trigger the cleavage of the tert-butyl-oxygen bond, forming a tert-butyl cation and a carbamic acid intermediate[5]. Ensure you are using at least 20-25% v/v Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[6].

Q: Why did my reaction vessel pressurize and pop its cap during deprotection? A: The carbamic acid intermediate generated during cleavage is highly unstable and spontaneously decarboxylates to yield the free amine and carbon dioxide ( CO2​ ) gas[7]. Because deprotection produces CO2​ gas, closed systems should never be used[7]. Always run this reaction in a vented flask.

Self-Validating Protocol 2: Standard Boc Deprotection (TFA/DCM)
  • Reaction Setup: Dissolve the purified N-Boc-4-[(2-methylphenyl)methoxy]piperidine (1.0 eq.) in Dichloromethane (DCM).

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) to achieve a final concentration of 25% v/v[5]. Ensure the reaction flask is vented (e.g., using a needle pierced through a septum).

  • Validation Check 3 (Cleavage): Stir the reaction mixture at room temperature for 2 hours[6]. Self-Validation: The continuous evolution of fine bubbles ( CO2​ ) indicates active deprotection[7]. The reaction is complete when bubbling ceases and TLC/LC-MS confirms the disappearance of the starting material.

  • Isolation: Remove the solvent and excess TFA in vacuo[6].

  • Free-Basing: The resulting material is an amine TFA salt. To isolate the free base, dissolve the crude residue in an organic solvent (e.g., DCM or Ethyl Acetate), wash thoroughly with saturated aqueous NaHCO3​ until the aqueous layer is basic (pH > 8), dry over Na2​SO4​ , and concentrate.

References
  • Wikipedia. Williamson ether synthesis. Retrieved from:[Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Retrieved from:[Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. Retrieved from:[Link]

Sources

Technical Support Center: Navigating Side Reactions in Williamson Ether Synthesis with Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Williamson Ether Synthesis involving piperidine-containing scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this etherification method. Our goal is to provide in-depth, field-proven insights and troubleshooting strategies to help you overcome common side reactions and optimize your synthetic outcomes.

Introduction: The Challenge of O-Alkylation in the Presence of a Nucleophilic Nitrogen

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an alkyl halide.[1][2][3] However, when the substrate contains a nucleophilic secondary amine, such as the piperidine moiety, the reaction landscape becomes more complex. The desired O-alkylation competes with N-alkylation, which can lead to the formation of undesired tertiary amines and quaternary ammonium salts.[4][5] This guide will dissect these competing pathways and provide actionable solutions to steer your reaction toward the desired ether product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Yield of the Desired Ether and a Highly Water-Soluble Byproduct

Question: My reaction is yielding very little of the expected O-alkylated piperidine derivative. During work-up, I notice a significant amount of a product that is difficult to extract from the aqueous layer. What is likely happening and how can I fix it?

Answer: This is a classic presentation of a common side reaction: N-alkylation leading to the formation of a quaternary ammonium salt .[4] The piperidine nitrogen, being a strong nucleophile, can compete with the desired alkoxide for the alkyl halide. The initially formed tertiary amine is often even more nucleophilic than the starting secondary amine, leading to a second alkylation and the formation of a permanently charged quaternary ammonium salt.[4][5] These salts are typically highly soluble in water, which explains the difficulty in extraction and the low isolated yield of your target ether.[4]

  • Stoichiometric Control of the Alkylating Agent: Carefully control the stoichiometry of your alkylating agent. Using a large excess will significantly increase the probability of double alkylation on the nitrogen.[4] Start with a 1:1 molar ratio of the piperidine alcohol to the alkylating agent and incrementally adjust as needed based on reaction monitoring.

  • Choice of Base is Critical: The base used to deprotonate the alcohol is a key factor.

    • Avoid using an excess of a strong, non-hindered base early in the reaction. This can deprotonate the alcohol, but also leave a significant concentration of the highly nucleophilic free piperidine.

    • Consider sterically hindered, non-nucleophilic bases. Bases like 2,6-lutidine or proton sponge can be effective in scavenging the proton from the alcohol without competing as a nucleophile.[5]

    • Metal hydrides (NaH, KH): These are excellent choices as they irreversibly deprotonate the alcohol to form the alkoxide, and the byproduct is hydrogen gas, which does not interfere with the reaction.[2][6]

  • Solvent Selection: The choice of solvent can influence the relative rates of O- vs. N-alkylation.

    • Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for Williamson ether synthesis as they can accelerate S(_N)2 reactions.[1][7][8]

    • In some cases, less polar solvents like THF might be beneficial to temper the reactivity of the piperidine nitrogen.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes favor the more rapid N-alkylation. A typical range for Williamson ether synthesis is 50-100 °C, but optimization may be required.[1]

Issue 2: Formation of an Alkene Byproduct Instead of the Ether

Question: My main byproduct is an alkene, and I am getting very little of my desired ether. What is causing this and what can I do to prevent it?

Answer: This is a clear indication that the E2 elimination pathway is outcompeting the desired S(_N)2 substitution .[3][9] The alkoxide, in addition to being a nucleophile, is also a strong base. This is particularly problematic with sterically hindered substrates.

  • Substrate Structure is Paramount:

    • Alkyl Halide: The Williamson ether synthesis works best with methyl and primary alkyl halides.[2][9] Secondary alkyl halides will often result in a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield the alkene.[2][9][10] If possible, redesign your synthesis to use a primary alkyl halide.

    • Steric Hindrance on the Piperidine Alcohol: While less of a factor than the alkyl halide, significant steric hindrance around the alcohol can also disfavor the S(_N)2 pathway.

  • Optimizing Reaction Conditions:

    • Temperature: Lowering the reaction temperature generally favors the S(_N)2 reaction over E2.

    • Base Strength: While a strong base is needed to form the alkoxide, a very strong and sterically hindered base might favor elimination.

    • Leaving Group: A better leaving group (I > Br > Cl) can sometimes favor the S(_N)2 pathway. Consider using an alkyl iodide or tosylate.[10]

Alkyl Halide Structure Primary Reaction Pathway Recommendation
Methyl or PrimaryS(N)2 (Ether Formation)Ideal Substrate
SecondaryS(_N)2 and E2 (Mixture of Ether and Alkene)Lower temperature, use a good leaving group. Consider alternative synthetic routes if possible.[2]
TertiaryE2 (Alkene Formation)Avoid. Redesign synthesis to use a primary alkyl halide and the corresponding tertiary alkoxide.[2][10]

Visualizing the Competing Reaction Pathways

To better understand the challenges, it is helpful to visualize the competing reaction pathways.

G cluster_0 Reactants cluster_1 Intermediates cluster_2 Reaction Pathways cluster_3 Products Piperidine Alcohol Piperidine Alcohol Alkoxide Piperidine Alkoxide Piperidine Alcohol->Alkoxide Deprotonation by Base N_Alkylation N-Alkylation Piperidine Alcohol->N_Alkylation N-Nucleophilic Attack Alkyl Halide Alkyl Halide SN2 SN2 Substitution Alkyl Halide->SN2 Alkyl Halide->N_Alkylation E2 E2 Elimination Alkyl Halide->E2 Base Base Alkoxide->SN2 O-Nucleophilic Attack Alkoxide->E2 Base-induced Elimination Ether Desired Ether SN2->Ether Tertiary_Amine Tertiary Amine N_Alkylation->Tertiary_Amine Alkene Alkene Byproduct E2->Alkene Quat_Salt Quaternary Salt Tertiary_Amine->Quat_Salt Second Alkylation

Caption: Competing pathways in Williamson ether synthesis with piperidines.

Experimental Protocols

General Protocol for Williamson Ether Synthesis with a Piperidine Alcohol

This is a generalized procedure and may require optimization for your specific substrates.

  • Alkoxide Formation: a. In a dry, inert atmosphere (e.g., nitrogen or argon), add the piperidine alcohol (1.0 eq) to a suitable anhydrous polar aprotic solvent (e.g., THF, DMF). b. Cool the solution to 0 °C in an ice bath. c. Slowly add sodium hydride (NaH, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Ether Formation: a. Cool the alkoxide solution to the desired reaction temperature (start with room temperature or slightly elevated, e.g., 50 °C). b. Slowly add the alkyl halide (1.0-1.2 eq) to the stirred solution. c. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. c. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). d. Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na(_2)SO(_4), MgSO(_4)). e. Remove the solvent under reduced pressure. f. Purify the crude product by a suitable method, such as column chromatography.

Troubleshooting Flowchart

G start Low Yield of Desired Ether check_byproduct Identify Major Byproduct(s) start->check_byproduct water_soluble Water-Soluble Byproduct check_byproduct->water_soluble Water-Soluble alkene Alkene Byproduct check_byproduct->alkene Alkene no_reaction No Reaction / Starting Material check_byproduct->no_reaction No Byproduct n_alkylation Probable N-Alkylation water_soluble->n_alkylation elimination Probable E2 Elimination alkene->elimination conditions Suboptimal Conditions no_reaction->conditions solution_n_alkylation Reduce Alkyl Halide Stoichiometry Use NaH as Base Lower Temperature n_alkylation->solution_n_alkylation solution_elimination Use Primary Alkyl Halide Lower Temperature Use Better Leaving Group (I, OTs) elimination->solution_elimination solution_conditions Check Base Strength Increase Temperature Moderately Use Polar Aprotic Solvent (DMF, DMSO) conditions->solution_conditions

Caption: Troubleshooting flowchart for Williamson ether synthesis with piperidines.

References

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES - DTIC. Available at: [Link]

  • Synthesis and properties of quaternary ammonium salts on the basis of piperidine. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • 7.9 What Can We Do with These Reactions? How to Do Organic Synthesis - W.W. Norton. Available at: [Link]

  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Available at: [Link]

  • The Williamson ether synthesis involves the displacement of an al... | Study Prep in Pearson+. Available at: [Link]

  • Williamson ether synthesis with an amine as a base : r/chemhelp - Reddit. Available at: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. Available at: [Link]

  • Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]

  • Williamson Ether Synthesis - ChemTalk. Available at: [Link]

  • Quaternary ammonium cation - Wikipedia. Available at: [Link]

  • Williamson Ether Synthesis. Available at: [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. Available at: [Link]

  • Williamson Synthesis - Organic Chemistry Portal. Available at: [Link]

  • making a quaternary salt from secondary amine? - Powered by XMB 1.9.11 - Sciencemadness.org. Available at: [Link]

  • Williamson Ether Synthesis - Chemistry LibreTexts. Available at: [Link]

  • Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. Available at: [Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed. Available at: [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. Available at: [Link]

  • 15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. Available at: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. Available at: [Link]

Sources

Optimizing reaction conditions for substituted piperidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Substituted Piperidine Synthesis. As application scientists, we frequently encounter the structural, electronic, and stereochemical nuances that make cyclic amine construction challenging. The piperidine scaffold is ubiquitous in drug discovery, but its synthesis—whether through direct dearomatization of pyridines or late-stage C–H functionalization—requires precise control over reaction microenvironments.

This troubleshooting guide is designed to move beyond basic protocols. We will dissect the causality behind common experimental failures and provide self-validating workflows to ensure your syntheses are robust, scalable, and reproducible.

Section 1: Direct Pyridine Hydrogenation Challenges

The most direct route to a substituted piperidine is the catalytic hydrogenation of its corresponding pyridine precursor. However, this seemingly straightforward reduction is notoriously prone to stalling.

Q: Why does my homogeneous hydrogenation of substituted pyridines stall at 30-40% conversion, even with high hydrogen pressure? A: This is a classic case of product-induced catalyst poisoning. The root cause lies in the hybridization of the nitrogen atom. The sp²-hybridized nitrogen in the starting pyridine is a relatively weak Lewis base. However, as the reaction progresses, it generates an sp³-hybridized piperidine product, which is significantly more basic and sterically accessible[1]. This secondary amine outcompetes the starting material for the active metal center, forming a stable, unreactive coordination complex that permanently deactivates the catalyst[1].

Q: How do I overcome this product inhibition without changing my starting material? A: You must alter the electronic state of the product as it forms. The most reliable method is Ionic Hydrogenation via Brønsted acid activation[1]. By adding a stoichiometric amount of a strong acid (such as Trifluoroacetic acid, TFA, or HCl), the highly basic piperidine product is immediately protonated into a piperidinium salt[1][2]. The positively charged piperidinium lacks a free lone pair, rendering it incapable of coordinating to and poisoning the metal catalyst[1][2].

Table 1: Quantitative Comparison of Pyridine Hydrogenation Conditions
Catalyst SystemTypical TempTypical PressureAdditive / SolventMechanistic Advantage
PtO₂ (Adams') RT – 80 °C50 – 70 barGlacial Acetic AcidAcidic solvent naturally prevents product poisoning; effective for simple alkyl pyridines[3].
Rh/C 60 – 80 °C30 – 80 barProtic solvent + HClRhodium is highly active for aromatic saturation; HCl prevents deactivation[2].
[Ir-OMs] 60 °CHigh (H₂ atm)TFA (1.0 eq) in MeOHHigh tolerance for densely functionalized, multi-substituted pyridines via ionic pathways[1].
Protocol 1: Iridium(III)-Catalyzed Ionic Hydrogenation[1]

This self-validating protocol ensures catalyst longevity by trapping the product as an inert salt.

  • Preparation: In a high-pressure reactor, dissolve the substituted pyridine (1.0 equiv) in anhydrous methanol to achieve a 0.1 M concentration.

  • Acid Activation: Slowly add Trifluoroacetic acid (TFA) (1.0 equiv). Note: An exotherm may occur as the pyridinium salt forms.

  • Catalyst Addition: Add the air-stable iridium catalyst [Ir-OMs] (0.05 mol%). The extremely low catalyst loading validates that poisoning has been suppressed[1].

  • Hydrogenation: Seal and purge the vessel with inert gas, then pressurize with H₂ gas and heat to 60 °C. Stir vigorously for 12-24 hours.

  • Isolation: Vent the hydrogen carefully. Isolate the product directly as the piperidine hydrochloride or trifluoroacetate salt to prevent oxidative degradation during storage[1][3].

G Start Incomplete Pyridine Hydrogenation CheckCat Evaluate Catalyst & Conditions Start->CheckCat Poisoning Is Catalyst Poisoning Occurring? CheckCat->Poisoning AddAcid Add Brønsted Acid (e.g., TFA, HCl) Poisoning->AddAcid Yes (Product Inhibition) IncreaseTP Increase Temp (60-80°C) & Pressure (30-80 bar) Poisoning->IncreaseTP No (Aromatic Stability) Success Full Conversion to Piperidinium Salt AddAcid->Success IncreaseTP->Success

Caption: Decision tree for troubleshooting incomplete pyridine hydrogenation.

Section 2: Late-Stage C–H Functionalization via Photoredox Catalysis

For complex drug scaffolds, pre-functionalizing a pyridine ring before reduction is often inefficient. Modern methodologies leverage visible-light photoredox catalysis to directly functionalize the α- or β-positions of intact piperidines.

Q: How can I achieve highly diastereoselective α-arylation of densely functionalized piperidines? A: Traditional cross-coupling requires pre-installed halides. Instead, use an Ir(III) photocatalyst paired with an electron-deficient cyano(hetero)arene[4]. The photocatalyst oxidizes the tertiary amine to a radical cation, which undergoes deprotonation to form a highly reactive α-amino radical[4][5]. This radical couples directly with the arene, followed by cyanide extrusion[4]. The reaction naturally epimerizes to yield the most thermodynamically stable stereoisomer, ensuring high diastereoselectivity[4].

Q: I am observing significant over-addition (di-arylation) in my unhindered piperidine substrates. How do I minimize this? A: Unhindered piperidines lack the steric bulk required to block a second radical generation event at the opposite α-position once the first substituent is installed. To suppress this, you must manipulate the reaction kinetics by using an excess of the piperidine substrate (typically 2.0–3.0 equivalents) relative to the coupling partner[4]. This ensures the Ir(IV) species statistically oxidizes the abundant starting material rather than the mono-arylated product.

Protocol 2: Photoredox-Catalyzed α-Amino C–H Arylation[4][6]
  • Reaction Setup: Inside a nitrogen-filled glovebox, add the substituted piperidine (2.0 equiv, to prevent over-addition), the electron-deficient cyano(hetero)arene (1.0 equiv), and the Ir(ppy)₃ photocatalyst (1-2 mol%) to an oven-dried vial[4][6].

  • Solvation: Add anhydrous acetonitrile to achieve a substrate concentration of 0.1 M[6].

  • Irradiation: Seal the vial, remove it from the glovebox, and place it 5-10 cm away from a blue LED light source[6].

  • Execution: Stir vigorously at room temperature for 16-24 hours. The mild room-temperature conditions prevent thermal degradation of sensitive functional groups[5][6].

G Ir3 Ir(III) Ground State Ir3_star *Ir(III) Excited State Ir3->Ir3_star Blue Light (hν) Ir4 Ir(IV) Species Ir3_star->Ir4 Electron Transfer to Cyanoarene Ir4->Ir3 Electron Transfer from Piperidine RadicalCation Piperidine Radical Cation Ir4->RadicalCation AlphaRadical α-Amino Radical RadicalCation->AlphaRadical Deprotonation / HAT Product Arylated Piperidine AlphaRadical->Product Radical Coupling & Cyanide Extrusion

Caption: Photoredox catalytic cycle for α-amino C-H arylation of piperidines.

Section 3: Downstream Processing & Isolation

Q: Why is it so difficult to separate unreacted pyridine from my piperidine product via fractional distillation? A: Piperidine and pyridine form a constant-boiling azeotropic mixture containing approximately 92% piperidine and 8% pyridine by weight[3]. This azeotrope boils at ~106.1 °C under atmospheric pressure, making thermal separation physically impossible[3].

Q: What is the most reliable method to break this azeotrope? A: Do not rely on distillation. Instead, exploit their divergent chemical reactivities. Piperidine is a secondary amine and reacts readily with carbon dioxide (CO₂) to form a solid carbonate salt, whereas the tertiary aromatic nitrogen in pyridine does not react[3]. By bubbling CO₂ through the mixture, you can precipitate the piperidine carbonate, filter it away from the liquid pyridine, and subsequently liberate the free piperidine base using a mild aqueous base[3].

Table 2: Exploitable Physicochemical Differences for Isolation
PropertyPiperidinePyridineExploitable Separation Strategy
pKa (Conjugate Acid) ~11.2~5.2pH-Controlled Extraction: Wash organic layer with mildly acidic buffer (pH 7-8) to selectively extract piperidine into the aqueous phase.
Boiling Point 106.1 °C115.2 °CAvoid Distillation: Forms an inseparable 92:8 azeotrope[3].
CO₂ Reactivity ReactiveUnreactiveSalt Precipitation: Bubble CO₂ to form solid piperidine carbonate, filter, and recover[3].

References

  • J. Am. Chem. Soc. "Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization." ACS Publications, 2020.[Link]

  • ResearchGate. "C–C Cleavage Approach to C–H Functionalization of Saturated Aza-Cycles." Author Manuscript / PMC, 2021. [Link]

  • NIH. "Photoredox-Catalyzed C–H Functionalization Reactions." PMC Free Article.[Link]

  • ChemRxiv. "Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines." ChemRxiv, 2021.[Link]

Sources

Troubleshooting low yields in 4-substituted piperidine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine Chemistry.

As a Senior Application Scientist, I have designed this guide to address the most persistent bottlenecks in synthesizing 4-substituted piperidines. These molecules are foundational pharmacophores in drug discovery, but their synthesis is frequently plagued by low yields due to steric hindrance, catalyst poisoning, and product isolation failures.

This guide bypasses generic advice to focus on the mechanistic causality behind these failures, providing you with self-validating protocols to ensure experimental success.

Section 1: Diagnostic Troubleshooting Workflow

Before altering your reaction conditions, use the diagnostic logic tree below to isolate the root cause of your yield loss.

DiagnosticTree Start Low Yield in Piperidine Synthesis ReactionType Identify Reaction Type Start->ReactionType CrossCoupling Pd-Catalyzed Cross-Coupling ReactionType->CrossCoupling ReductiveAmination Reductive Amination of 4-Piperidone ReactionType->ReductiveAmination Poisoning Catalyst Poisoning? (Free N-H) CrossCoupling->Poisoning Enolization Premature Reduction or Enolization? ReductiveAmination->Enolization Protect Apply N-Boc/Cbz or use bulky ligands Poisoning->Protect Yes MildReducing Use NaBH(OAc)3 & remove water Enolization->MildReducing Yes

Diagnostic logic tree for troubleshooting low yields in piperidine reactions.

Section 2: Mechanistic FAQs & Troubleshooting Guides

Q1: My palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) on a piperidine substrate is stalling at low conversion. What is causing this? Mechanistic Causality: The basic secondary amine (N-H) of the piperidine ring acts as a hard Lewis base. The lone pair on the nitrogen strongly coordinates to the active Pd(0) or Pd(II) species, forming stable, catalytically inactive complexes. This phenomenon, known as catalyst poisoning, prevents the crucial oxidative addition and transmetalation steps, and can induce premature palladium leaching into inactive nanoclusters[1]. The Fix:

  • N-Protection: Mask the basic nitrogen using an electron-withdrawing protecting group (e.g., Boc, Cbz, or Trifluoroacetyl) prior to the coupling step. This delocalizes the nitrogen lone pair, eliminating its ability to poison the catalyst.

  • Advanced Methodologies: If protection is not viable, utilize sterically demanding catalysts (e.g., Pd-PEPPSI-IPent) or employ base-free cross-electrophile coupling (XEC) conditions, which have been shown to tolerate basic nitrogen heterocycles by operating through a nitrogen-first mechanism[2].

Q2: I am attempting a reductive amination of a 4-piperidone, but I am recovering mostly the 4-piperidinol side product. How do I fix this? Mechanistic Causality: You are likely using a reducing agent that is too aggressive, such as sodium borohydride (NaBH₄). The kinetics of direct ketone reduction by NaBH₄ outpace the equilibrium of imine formation[3]. Consequently, the 4-piperidone is reduced to an alcohol before it can react with your amine. The Fix: Switch to a milder, highly selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent does not readily reduce ketones but rapidly reduces the protonated iminium ion intermediate[4]. To further drive the equilibrium toward the imine, perform the reaction in the presence of a weak acid (e.g., acetic acid) to maintain a pH of 4-6[3].

Q3: After the reaction is complete, my isolated yields are consistently low following aqueous workup, even though LC-MS shows 100% conversion. Where is my product going? Mechanistic Causality: 4-substituted piperidines are highly polar, basic molecules (pKa ~10-11). During standard aqueous workups or mild bicarbonate quenches, the piperidine nitrogen remains protonated as a water-soluble salt, causing it to partition entirely into the aqueous layer rather than the organic extraction solvent. The Fix: Implement a self-validating acid-base extraction. Before extracting with an organic solvent (like dichloromethane), basify the aqueous layer to pH > 12 using 1M NaOH to ensure the piperidine is completely free-based.

Section 3: Quantitative Data - Reagent Selection Matrix

Selecting the correct reducing agent is the single most critical variable in the reductive amination of 4-piperidones. Use the comparative data below to optimize your specific workflow[4],[3].

Reducing AgentRelative ReactivitySelectivity (Iminium vs. Ketone)Optimal pHKey Advantages / Drawbacks
NaBH₄ Very HighPoor (Reduces ketones rapidly)7-9Drawback: Causes massive yield loss to 4-piperidinol side products.
NaBH(OAc)₃ MildExcellent4-6Advantage: Gold standard for one-pot reactions; highly selective[4].
NaBH₃CN MildExcellent4-6Advantage: Effective for sterically hindered amines. Drawback: Highly toxic cyanide byproducts[4].
H₂ / Pd/C VariableGoodNeutralAdvantage: Cost-effective for scale-up. Drawback: Requires specialized high-pressure equipment[4].

Section 4: Standardized Experimental Protocols

Below is a self-validating, step-by-step methodology for the high-yield reductive amination of 4-piperidones using NaBH(OAc)₃[4],[5].

Workflow Step1 Step 1: Imine Formation Mix 4-piperidone & amine in DCE Step2 Step 2: Acidification Add AcOH (pH 4-6) Stir 1-2 hours Step1->Step2 Step3 Step 3: Reduction Add NaBH(OAc)3 Stir 12-24h at RT Step2->Step3 Step4 Step 4: Quench & Extract Sat. NaHCO3 quench Extract with DCM Step3->Step4

Step-by-step workflow for the reductive amination of 4-piperidones.

Protocol: Optimized One-Pot Reductive Amination

  • Imine Formation (Equilibrium Shift): Dissolve 1.0 equivalent of the N-protected 4-piperidone and 1.1 equivalents of the primary/secondary amine in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration)[3].

  • Acidic Catalysis: Add 1.5 equivalents of glacial acetic acid to adjust the pH to ~5. Stir at room temperature for 1-2 hours.

    • Self-Validation Check: Spot the reaction on a TLC plate. Do not proceed to step 3 until the ketone starting material spot has significantly diminished, confirming imine formation.

  • Selective Reduction: Cool the mixture to 0 °C. Add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to control the mild exotherm. Allow the reaction to warm to room temperature and stir for 12-24 hours[4].

  • Quench and Basification: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Critical Step: If the piperidine product is unprotected, add 1M NaOH until the aqueous layer reaches pH 12.

  • Extraction and Validation: Extract the aqueous layer three times with dichloromethane (DCM).

    • Self-Validation Check: Spot the post-extraction aqueous layer on a TLC plate and stain with Ninhydrin. If a spot appears, your product is still in the water; increase the pH and extract with a more polar solvent mixture (e.g., Chloroform/Isopropanol 3:1).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary[4].

Section 5: References[4] Title: Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline | Source: Benchchem | URL:Verify Source[3] Title: Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis | Source: Benchchem | URL:Verify Source[1] Title: Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review | Source: ACS Publications | URL:Verify Source[5] Title: High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization | Source: ACS Publications | URL:Verify Source[2] Title: Base-Free C–N Cross-Electrophile Coupling via a Nitrogen-First Mechanism | Source: ChemRxiv | URL:Verify Source

Sources

Technical Support Center: Purification Strategies for Basic Piperidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of piperidines and other secondary/tertiary amines. The fundamental challenge stems from the basicity of the piperidine nitrogen (pKa ~11), which aggressively interacts with the weakly acidic silanol groups (Si-OH) present on standard chromatographic stationary phases[1][2].

This guide is designed to move beyond trial-and-error, providing you with the mechanistic causality behind these interactions and field-proven, self-validating protocols to ensure high-purity isolation of your target compounds.

Workflow Optimization for Piperidine Purification

Before selecting a purification method, it is critical to evaluate the scale of your reaction and the nature of your impurities. The following logical workflow dictates the most efficient path to high purity.

G Start Crude Piperidine Mixture CheckScale Determine Scale & Purity Need Start->CheckScale LargeScale Bulk (>1g) CheckScale->LargeScale SmallScale Analytical/Small (<1g) CheckScale->SmallScale Extraction Acid-Base Extraction (Aqueous Workup) LargeScale->Extraction SCX SCX Catch & Release (Si-TsOH / SCX-2) SmallScale->SCX Remove neutrals HPLC RP-HPLC (High pH / End-capped C18) SmallScale->HPLC Direct injection Chromatography Normal Phase Silica (Requires TEA/NH3) Extraction->Chromatography If impurities persist SCX->HPLC Final polishing

Caption: Decision tree for selecting piperidine purification workflows based on scale and purity.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my piperidine compound streak across the TLC plate and tail severely on a silica gel flash column?

The Causality: Standard silica gel is populated with surface silanol groups (Si-OH) that act as weak acids[1][2]. When a basic piperidine is introduced, it acts as a hydrogen bond acceptor or becomes fully protonated, leading to strong, localized ionic interactions with the stationary phase[1]. This causes the compound to drag through the column at varying speeds, resulting in broad, tailing peaks, poor resolution, and sometimes irreversible adsorption[1][3]. The Solution: You must "deactivate" the acidic silanol sites. This is achieved by adding a basic modifier, such as Triethylamine (TEA) or Ammonium Hydroxide, to your mobile phase[3][4]. The modifier acts sacrificially, competing with the piperidine for the acidic sites on the silica, allowing your target amine to elute in a tight, symmetrical band[3].

Q2: I need to separate my piperidine from a complex mixture of neutral byproducts, but I want to avoid running a full silica column. What is the most efficient method?

The Causality: Normal phase chromatography separates based on polarity, which can fail if your neutral impurities share a similar Rf value with your piperidine. The Solution: Exploit the basicity of the piperidine using a Strong Cation Exchange (SCX) "Catch and Release" methodology[5][6]. SCX resins (like Si-TsOH or propylsulfonic acid) contain bound sulfonic acids (pKa < 1)[5][6]. When the mixture is loaded, the basic piperidine is instantly protonated and ionically bound ("caught") to the resin[5]. Neutral and acidic impurities pass straight through during a methanol wash[5][7]. The piperidine is then "released" by washing the column with a strong base (ammonia in methanol), which deprotonates the amine and breaks the ionic bond[5][8].

Q3: I am using Reverse-Phase HPLC (RP-HPLC) for final polishing, but my piperidine peak is broad and asymmetrical. How do I fix this?

The Causality: Even on C18 columns, residual unreacted silanols remain on the silica support. At neutral pH, basic amines interact with these residual silanols, causing tailing[9]. The Solution: You have two options. First, use an "end-capped" column where residual silanols have been chemically blocked[9]. Second, adjust the mobile phase pH. You can raise the pH (e.g., using ammonium bicarbonate, pH > 8) to suppress the ionization of the piperidine, keeping it in its neutral free-base form[9]. Alternatively, use an acidic ion-pairing reagent (like 0.1% TFA) to fully protonate both the amine and the silanols, minimizing secondary interactions.

Quantitative Data: Chromatographic Additives Summary

To successfully implement the solutions above, select the appropriate mobile phase additive based on your chromatographic mode.

AdditiveTypical ConcentrationChromatographic ModeMechanism of ActionKey Caveat
Triethylamine (TEA) 0.1% - 1.0% (v/v)Normal Phase (Silica)Competes with amine for acidic silanol sites[3].Can co-elute; requires extended high vacuum to remove completely.
Ammonium Hydroxide 1% - 5% in MeOHNormal Phase (Silica)Deactivates silanols, maintains free-base form[4].Can dissolve silica if used in highly polar systems (>20% MeOH)[4].
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)RP-HPLCIon-pairing; lowers pH to protonate silanols.Causes ion suppression in downstream Mass Spectrometry (MS) detection.
Ammonium Formate 10 mM - 20 mM (pH 9)RP-HPLCSuppresses amine ionization (keeps it neutral).Requires pH-stable (polymer or hybrid) columns to prevent degradation[9].

Self-Validating Experimental Protocols

Protocol A: Normal Phase Silica Gel Purification with TEA Deactivation

Use this method for bulk purification when acid-base extraction is insufficient.

  • Mobile Phase Preparation: Prepare your desired solvent system (e.g., 80:20 Hexane:Ethyl Acetate) and add 1% (v/v) Triethylamine (TEA)[3].

  • Column Packing: Slurry pack the silica gel using the TEA-modified mobile phase. Scientific Checkpoint: Running the basic solvent through the column prior to loading ensures all acidic silanol groups are pre-deactivated[3][4].

  • Sample Loading: Dissolve the crude piperidine in a minimal volume of the mobile phase (2-3 mL) and carefully apply it to the top of the silica bed[3].

  • Elution & Monitoring: Elute using the TEA-modified solvent. Monitor fractions via TLC. Crucial Step: Your TLC plates must also be pre-treated with TEA (run the plate in 5% TEA/Hexane and dry before spotting) to accurately reflect the column's separation[2].

  • Isolation: Combine pure fractions and concentrate under reduced pressure. Place the flask under high vacuum overnight to ensure complete removal of residual TEA.

Protocol B: SCX "Catch and Release" Solid-Phase Extraction

Use this method for rapid, highly selective isolation of piperidines from neutral/acidic reaction mixtures.

  • Conditioning: Mount a SiliaBond® Tosic Acid (SCX) or SCX-2 cartridge on a vacuum manifold. Condition the resin by passing 10 mL of Methanol through the column[6].

  • Loading (The "Catch"): Dissolve your crude mixture in Methanol (or DCM/DMF) and load it onto the cartridge[5][6]. The basic piperidine will bind ionically to the stationary phase[5].

  • Washing: Wash the cartridge with 10–20 mL of Methanol[6]. Scientific Checkpoint: Collect this wash. TLC or LC-MS analysis of this fraction will confirm the elution of all non-basic (neutral/acidic) impurities[5].

  • Elution (The "Release"): Elute the target piperidine by passing 10 mL of a 2M Ammonia in Methanol solution through the cartridge[5][6]. The ammonia deprotonates the piperidine, releasing it from the sulfonic acid resin[5].

  • Isolation: Evaporate the volatile ammonia/methanol solution under reduced pressure to yield the highly purified free piperidine base[5].

References

  • Biotage. "ISOLUTE® Si-TsOH (SCX-3)." Biotage. Available at: [Link]

  • Biotage. "ISOLUTE® Si Propylsulfonic Acid (SCX-2)." Biotage. Available at: [Link]

  • ResearchGate Contributors. "When basification of silica gel is required, before using Column chromatography?" ResearchGate. Available at: [Link]

  • SiliCycle Inc. "SiliaBond® SCX and SCX-2: Silicas of the Month for April and May 2007." Namiki-s. Available at:[Link]

  • Teledyne ISCO. "RediSep SCX column." Teledyne ISCO. Available at: [Link]

  • Organomation. "Complete Guide to Thin Layer Chromatography Sample Preparation." Organomation. Available at: [Link]

Sources

Technical Support Center: Purification & Troubleshooting for 4-[(2-methylphenyl)methoxy]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing the synthesis and purification of complex heterocyclic building blocks.

4-[(2-methylphenyl)methoxy]piperidine (CAS: 81151-51-1)[1] is a highly lipophilic secondary amine widely utilized in drug discovery. Its standard synthesis involves a Williamson ether coupling between N-Boc-4-hydroxypiperidine and 2-methylbenzyl chloride, followed by an acid-mediated N-Boc deprotection[2]. Because both the intermediates and the final free base share similar polarities, standard silica gel chromatography often fails to yield high-purity material.

This guide provides field-proven, self-validating protocols to address the most common purification bottlenecks you will encounter with this specific compound.

Purification Workflow

Purification A Crude Reaction Mixture B Acidic Aqueous Extraction A->B C Organic Phase Discard B->C Removes neutrals D Basification of Aq. Phase B->D Retains salt E Organic Extraction (DCM) D->E Free-basing F Crystallization as HCl Salt E->F HCl addition

Workflow for isolating 4-[(2-methylphenyl)methoxy]piperidine from synthesis impurities.

Quantitative Data: Physicochemical Properties Guiding Purification

To design a successful purification strategy, we must leverage the specific physicochemical properties of the piperidine ring and the benzylic ether moiety.

ParameterValue / CharacteristicImpact on Purification Strategy
pKa (Piperidine NH) ~10.5 - 11.2Requires aggressive basification (pH > 12) to ensure complete free-basing for organic extraction.
LogP (Free Base) ~2.8 (Estimated)Highly lipophilic; partitions efficiently into DCM or EtOAc during basic extraction.
Solubility (HCl Salt) Soluble in H₂O, MeOHEnables separation from lipophilic neutral impurities via acidic aqueous washes.
Common Impurity 2-methylbenzyl alcoholNeutral byproduct; remains in the organic phase during acidic aqueous extraction.

Troubleshooting & FAQs

FAQ 1: How do I remove unreacted 2-methylbenzyl alcohol and residual alkyl halides?

The Issue: Your NMR or LC-MS shows significant contamination with 2-methylbenzyl alcohol or unreacted 2-methylbenzyl chloride. Mechanistic Causality: During the Williamson ether synthesis step, the use of strong bases (e.g., NaH or KOH) in the presence of trace moisture leads to the competitive SN2 hydrolysis of 2-methylbenzyl chloride, generating 2-methylbenzyl alcohol[3]. Because both the target ether and these impurities are highly lipophilic, they co-elute on standard normal-phase chromatography. The Solution: Acid-Base Liquid-Liquid Extraction.

Step-by-Step Methodology:

  • Acidification: Dissolve the crude post-deprotection mixture in dichloromethane (DCM). Add 1M HCl dropwise while stirring until the aqueous layer reaches pH < 3.

    • Validation Checkpoint: Test the aqueous layer with pH paper. The piperidine nitrogen must be fully protonated to form the water-soluble hydrochloride salt. If the pH is > 3, the product will remain in the organic layer.

  • Phase Separation: Transfer to a separatory funnel and separate the layers. The organic layer now contains the neutral impurities (2-methylbenzyl alcohol, unreacted halides). Discard or set aside the organic layer.

  • Basification: Cool the retained aqueous layer in an ice bath (neutralization is highly exothermic). Slowly add 2M NaOH until the pH is strictly > 12.

    • Validation Checkpoint: The aqueous layer will immediately turn opaque/cloudy as the lipophilic free base precipitates out of the aqueous solution.

  • Recovery: Extract the basic aqueous layer three times with fresh DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the purified free base.

FAQ 2: My product contains residual N-Boc protected intermediate. How do I force complete deprotection without degrading the ether linkage?

The Issue: The deprotection step stalled, leaving a mixture of the free piperidine and the N-Boc protected precursor. Mechanistic Causality: N-Boc deprotection of secondary amines like piperidines can sometimes stall prematurely, especially if the acid concentration drops due to consumption or if the reaction is performed at too low a temperature[4]. However, prolonged exposure to highly concentrated neat acids (like neat TFA) risks cleaving the benzylic ether bond. The Solution: Optimized, controlled TFA cleavage with rigorous by-product removal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a fresh solution of 20% Trifluoroacetic acid (TFA) in DCM. Avoid neat TFA to protect the ether bond.

  • Reaction: Dissolve the crude mixture in the TFA/DCM solution (10 mL per gram of crude). Stir at room temperature for exactly 2 hours.

    • Validation Checkpoint: Monitor via TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH). The N-Boc intermediate will run near the solvent front (high Rf), while the deprotected piperidine will stay near the baseline (low Rf) unless the TLC plate is heavily basified.

  • Quenching & Removal: Concentrate the reaction mixture under reduced pressure to remove excess TFA. TFA salts are highly hygroscopic and will ruin downstream assays or coupling reactions[2].

    • Validation Checkpoint: Co-evaporate the resulting oil with toluene (3 x 10 mL) to azeotropically remove all residual trace TFA before proceeding to the acid-base extraction (FAQ 1).

FAQ 3: The isolated free base is a viscous oil that is difficult to weigh. How can I obtain a high-purity solid?

The Issue: The purified 4-[(2-methylphenyl)methoxy]piperidine presents as a sticky, viscous oil. Mechanistic Causality: Piperidine derivatives with bulky, flexible ether substituents disrupt uniform crystal lattice packing, lowering the melting point and resulting in viscous oils at room temperature. Converting the free base to a hydrochloride (HCl) salt increases ionic dipole interactions, forcing crystallization. The Solution: HCl Salt Formation and Recrystallization.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the free base oil in a minimum volume of anhydrous diethyl ether or methyl tert-butyl ether (MTBE).

  • Acidification: Under vigorous stirring, add a stoichiometric amount of 4M HCl in dioxane dropwise.

    • Validation Checkpoint: A white precipitate should form immediately upon addition. If the solution remains clear, scratch the inside of the flask with a glass rod to induce nucleation, or add a seed crystal.

  • Isolation: Filter the solid precipitate under a vacuum and wash thoroughly with cold anhydrous ether to remove any trapped lipophilic impurities.

  • Recrystallization: Dissolve the solid in a minimum amount of boiling ethanol. Slowly add ethyl acetate until the solution becomes slightly turbid, then allow it to cool slowly to room temperature, followed by incubation at 4°C overnight to yield high-purity crystalline needles.

References

  • Title: 81151-51-1 4-[(2-Methylphenyl)methoxy]piperidine Source: aksci.com URL: 1

  • Title: Green Reagent - Williamson ether synthesis Source: haldiagovtcollege.ac.in URL: 3

  • Title: Technical Support Center: N-Boc Deprotection of 4-Hydroxypiperidine Derivatives Source: benchchem.com URL: 2

  • Title: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source: acs.org URL: 4

Sources

Technical Support Center: Preventing Over-Alkylation in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for piperidine functionalization. N-alkylation of secondary amines is a cornerstone of pharmaceutical synthesis, but it is plagued by a fundamental kinetic flaw: over-alkylation. This guide provides drug development professionals and synthetic chemists with mechanistic insights, diagnostic workflows, and self-validating protocols to strictly control mono-alkylation and prevent the formation of undesired quaternary ammonium salts.

The Mechanistic Problem & Diagnostic Workflow

When you alkylate piperidine (a secondary amine) to form a tertiary amine, the newly introduced alkyl group exerts an inductive electron-donating effect. This increases the electron density on the nitrogen atom, making the tertiary amine product more nucleophilic than the starting material1[1]. Consequently, the product outcompetes the starting material for the remaining electrophile, rapidly forming a highly water-soluble quaternary ammonium salt 2[2].

To bypass this kinetic trap, use the following decision matrix to select the optimal synthetic route.

G Start Piperidine N-Alkylation Goal: Mono-alkylation Q1 Is the alkyl group available as an aldehyde or ketone? Start->Q1 RedAm Reductive Amination (NaBH(OAc)3) Q1->RedAm Yes (Preferred) DirAlk Direct Alkylation (Alkyl Halide) Q1->DirAlk No Q2 Can piperidine be used in stoichiometric excess? DirAlk->Q2 SyrPump Syringe Pump Addition (Excess Piperidine) Q2->SyrPump Yes AltMethod Self-Limiting Alkylation (N-Aminopyridinium Salts) Q2->AltMethod No

Decision matrix for selecting piperidine N-alkylation strategies to prevent over-alkylation.

Frequently Asked Questions (Mechanistic Focus)

Q: How does reductive amination fundamentally prevent over-alkylation? A: Reductive amination circumvents the nucleophilicity problem by altering the reaction intermediate. The secondary amine condenses with a carbonyl compound to form an iminium ion, which is subsequently reduced to the tertiary amine 3[3]. Because the resulting tertiary amine lacks an N–H bond, it cannot condense with another carbonyl molecule to form a subsequent iminium species, making the process inherently self-limiting 4[4].

Q: I am forced to use an alkyl halide. How can I minimize quaternary salt formation? A: If direct alkylation is unavoidable, you must manipulate the reaction kinetics through stoichiometry and concentration. By maintaining a massive excess of piperidine relative to the alkylating agent at all times, you statistically favor the collision of the alkyl halide with the secondary amine rather than the tertiary amine product 5[5]. This is best achieved by adding the alkyl halide dropwise via a syringe pump to a dilute solution of piperidine[5].

Symptom-Based Troubleshooting Guide

Observed SymptomMechanistic DiagnosisCorrective Action
Low isolated yield, complete consumption of starting material. Formation of water-soluble quaternary ammonium salts lost in the aqueous wash[2].Check the aqueous layer with LC-MS. Switch to reductive amination or use the syringe-pump protocol[5].
Significant alcohol byproduct during reductive amination. The reducing agent is attacking the carbonyl before the iminium ion can form6[6].Pre-form the imine using molecular sieves, or switch from NaBH₄ to the milder, more selective NaBH(OAc)₃[6].
Reaction stalls at 50% conversion during direct alkylation. The generated HX acid is protonating the remaining piperidine, rendering it non-nucleophilic[5].Add a non-nucleophilic base (e.g., DIPEA or K₂CO₃) to scavenge the acid without participating in alkylation[5].

Quantitative Comparison of Alkylation Strategies

Alkylation StrategyReagents / ConditionsOver-Alkylation RiskTypical YieldKey Mechanistic Advantage
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃, DCEVery Low 80–95%Iminium intermediate cannot over-react[4].
Controlled Direct Alkylation R-X (Syringe Pump), Excess PiperidineLow 70–85%Statistical probability of di-alkylation minimized[5].
Standard Direct Alkylation R-X (Bolus addition), K₂CO₃, DMFHigh 40–60%None (Prone to rapid quaternary salt formation)[2].
Self-Limiting Alkylation N-Aminopyridinium salts, R-XNone 75–90%Pyridinium ylide enforces strict mono-alkylation[1].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in visual and analytical checks to confirm causality and reaction progress at each step.

Protocol A: Reductive Amination (The Gold Standard)

This method utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) to selectively reduce the iminium ion over the starting carbonyl, completely preventing over-alkylation[6].

  • Imine Formation: Dissolve the carbonyl compound (1.0 equiv) and piperidine (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE). Add a catalytic amount of acetic acid to accelerate iminium formation.

    • Validation Check: Monitor by TLC. The disappearance of the carbonyl spot and the appearance of a new, distinct spot indicates successful iminium formation.

  • Selective Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise[6].

    • Validation Check: A mild exotherm should be observed, indicating active reduction. If the reaction mixture bubbles violently, the environment is too acidic.

  • Quench & Work-up: Stir at room temperature until LC-MS confirms the consumption of the iminium intermediate. Quench by slowly adding saturated aqueous NaHCO₃[6].

    • Validation Check: Effervescence (CO₂ gas) confirms the neutralization of acetic acid and unreacted hydride. Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

Protocol B: Controlled Direct Alkylation (Syringe Pump Method)

Use this protocol only when the alkyl group cannot be sourced as an aldehyde or ketone. It relies on extreme stoichiometry control to prevent quaternary salt formation[5].

  • Dilute Setup: In a round-bottom flask under nitrogen, prepare a 0.1 M solution of piperidine (3.0 to 5.0 equiv) in anhydrous acetonitrile[5].

    • Validation Check: The solution must remain perfectly clear. Moisture will degrade the alkyl halide and stall the reaction.

  • Kinetic Control (Slow Addition): Load the alkyl halide (1.0 equiv) into a syringe. Using a syringe pump, add the alkyl halide to the rapidly stirring piperidine solution over 4–6 hours at room temperature[5].

    • Validation Check: The slow addition prevents local concentration spikes. The absence of a heavy white precipitate (quaternary ammonium salt) during addition indicates successful mono-alkylation control.

  • Isolation: Evaporate the acetonitrile and excess piperidine under reduced pressure[5]. Partition the residue between an organic solvent (e.g., ethyl acetate) and saturated NaHCO₃ to yield the free base.

References

  • Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis - Benchchem.6

  • How to prevent quaternary salt formation in piperidine alkylation - Benchchem. 2

  • Procedure for N-alkylation of Piperidine? - ResearchGate. 5

  • Reductive amination in case of secondary amines - Chemistry Stack Exchange. 3

  • Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines - Benchchem. 4

  • Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC - NIH. 1

Sources

Technical Support Center: Stability of Piperidine Derivatives in Solution

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to address the common stability challenges encountered when working with piperidine derivatives in solution. This resource provides in-depth technical explanations, practical troubleshooting advice, and validated experimental protocols to ensure the integrity and reliability of your research.

Frequently Asked Questions (FAQs)

Q1: My piperidine derivative is degrading in an aqueous solution. What are the most likely causes?

The stability of a piperidine derivative in an aqueous solution is influenced by several factors, primarily pH, temperature, light, and the presence of oxidizing agents.[1][2]

  • pH-Dependent Hydrolysis: The piperidine ring itself is generally stable, but substituents on the ring can be susceptible to hydrolysis.[2][3] For instance, ester or amide functionalities can undergo acid or base-catalyzed hydrolysis. The nitrogen atom in the piperidine ring imparts basic properties, which can influence the local pH and catalyze these reactions.[1]

  • Oxidation: The nitrogen atom and adjacent carbon atoms in the piperidine ring are susceptible to oxidation.[1][4] This can be initiated by dissolved oxygen, peroxide impurities in solvents, or exposure to light. Oxidation can lead to the formation of N-oxides, ring-opening, or the formation of various degradation products, including piperidinone.[4]

  • Temperature: Elevated temperatures accelerate the rate of most chemical degradation reactions.[2][5] It is crucial to understand the thermal stability of your specific derivative.

  • Photostability: Some piperidine compounds are photosensitive and can degrade upon exposure to light, especially UV light.[2] This can lead to changes in their chemical structure and properties.

Q2: How does the pH of the solution impact the stability of my piperidine derivative?

The pH of the solution is a critical factor governing the stability of piperidine derivatives.

  • Acidic Conditions: In an acidic environment, the nitrogen atom of the piperidine ring can be protonated to form a more stable piperidinium salt.[1] However, acidic conditions can promote the hydrolysis of acid-labile functional groups attached to the piperidine ring. Some studies suggest that acidic conditions might also influence dimerization processes.[4]

  • Basic Conditions: Basic conditions can lead to the deprotonation of functional groups, potentially initiating degradation pathways. For example, base-catalyzed hydrolysis of ester or amide side chains is a common degradation route.

The stability of a piperidine derivative across a range of pH values can be systematically evaluated through a forced degradation study, which is a crucial part of drug development.[6][7]

Q3: I'm observing unexpected peaks in my HPLC analysis. Could this be due to degradation?

Yes, the appearance of new peaks in your chromatogram is a strong indication of degradation.[4] To confirm this, you should conduct a forced degradation study.[6][7] This involves subjecting your compound to various stress conditions (acid, base, oxidation, heat, light) to intentionally induce degradation.[8][9] By analyzing the stressed samples, you can identify the degradation products and develop a stability-indicating analytical method.

A stability-indicating method is an analytical procedure that can accurately quantify the decrease of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[3][10]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Rapid loss of parent compound in solution Oxidative degradationDegas solvents before use. Work under an inert atmosphere (e.g., nitrogen or argon). Add an antioxidant if compatible with your experimental design.
pH-related instabilityBuffer the solution to a pH where the compound is most stable. Determine the optimal pH through a stability study.
Temperature sensitivityStore stock solutions and experimental samples at a lower temperature (e.g., 2-8°C or -20°C).[2] Avoid repeated freeze-thaw cycles.
Appearance of colored impurities Oxidation or photolytic degradationProtect solutions from light by using amber vials or covering containers with aluminum foil.[2] Purify the compound if discoloration is observed.[11]
Crystallization in organic solvent (e.g., DMF) Salt formation with acidic vaporsStore piperidine solutions away from acidic reagents.[11] Prepare fresh solutions as needed.
Low temperatureAllow the solution to warm to room temperature to see if the crystals redissolve.[11]
Inconsistent results between experiments Degradation of stock solutionPrepare fresh stock solutions for each experiment.[4] Store stock solutions under appropriate conditions (low temperature, protected from light, inert atmosphere).

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating HPLC method.[6][7][8]

1. Sample Preparation:

  • Prepare a stock solution of your piperidine derivative in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in a 105°C oven for 24 hours. Dissolve in the mobile phase before analysis.

  • Photolytic Degradation: Expose a solution of the compound to a photostability chamber according to ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before injection.

  • Analyze all samples by HPLC, using a photodiode array (PDA) detector to assess peak purity.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to that of an unstressed control.

  • Identify and quantify the degradation products.

  • The goal is to achieve 5-20% degradation of the parent compound.[10]

Protocol 2: HPLC Method for Stability Assessment

This protocol provides a starting point for developing an HPLC method to analyze piperidine derivatives and their degradation products.[4]

1. Instrumentation and Column:

  • HPLC system with a UV or PDA detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • A common mobile phase consists of a gradient of acetonitrile and water with a pH modifier like 0.1% formic acid or 10 mM ammonium acetate.

  • All solvents should be HPLC grade and degassed.

3. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min

  • Injection volume: 10-20 µL

  • Column temperature: 30°C

  • Detection wavelength: Determined by the UV absorbance spectrum of the parent compound.

4. Data Analysis:

  • Monitor the decrease in the peak area of the parent compound over time to determine the degradation rate.

  • The appearance of new peaks indicates the formation of degradation products.

Visualizations

Troubleshooting Workflow for Piperidine Derivative Instability

A Instability Observed (e.g., new HPLC peaks, loss of parent compound) B Investigate Environmental Factors A->B L Conduct Forced Degradation Study A->L C pH B->C D Temperature B->D E Light B->E F Oxygen/Oxidizing Agents B->F H Buffer Solution C->H I Store at Lower Temperature D->I J Protect from Light E->J K Use Degassed Solvents / Inert Atmosphere F->K G Optimize Storage and Handling P Implement Mitigating Strategies G->P H->G I->G J->G K->G M Identify Degradation Products (LC-MS) L->M N Elucidate Degradation Pathway M->N O Develop Stability-Indicating Method N->O O->P

Caption: A flowchart for troubleshooting stability issues with piperidine derivatives.

Common Degradation Pathways of Piperidine Derivatives

A Piperidine Derivative B Oxidation A->B C Hydrolysis A->C D Photodegradation A->D E N-oxide B->E F Ring Opening Products B->F G Hydrolyzed Side Chains C->G H Photolytic Isomers/Fragments D->H

Sources

Improving the stereoselectivity of piperidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stereoselective Piperidine Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most persistent challenges in constructing the piperidine scaffold—a ubiquitous motif in over 70 FDA-approved drugs. Achieving high enantiomeric excess (ee) and diastereomeric ratio (dr) requires precise control over transition states and catalytic cycles. This guide bypasses generic advice, focusing instead on the mechanistic causality behind stereochemical failures and providing self-validating protocols to ensure reproducible success.

Diagnostic Workflow

Before diving into specific FAQs, use the diagnostic logic tree below to isolate the root cause of your stereoselectivity issues based on your chosen synthetic route.

PiperidineTroubleshooting Start Low Stereoselectivity (Low ee% or dr) Type Identify Reaction Class Start->Type Hydro Asymmetric Hydrogenation Type->Hydro Cyclo Aza-Diels-Alder Cycloaddition Type->Cyclo Funct Late-Stage Functionalization Type->Funct HydroFix Resolve Catalyst Poisoning (Activate Substrate) Hydro->HydroFix CycloFix Enforce Rigid Coordination (Modify Lewis Acid) Cyclo->CycloFix FunctFix Control Facial Attack (Via Acyliminium Ion) Funct->FunctFix

Caption: Diagnostic logic tree for troubleshooting stereoselectivity issues in piperidine synthesis.

FAQ 1: Asymmetric Hydrogenation of Pyridines

Q: Why is my enantiomeric excess (ee) plateauing at 60% during the Iridium-catalyzed hydrogenation of 2-substituted pyridines?

The Causality: Simple pyridines are notoriously difficult to hydrogenate asymmetrically. The basic nitrogen lone pair strongly coordinates to the Iridium (or Rhodium) metal center, poisoning the chiral catalyst and promoting a non-selective background reduction pathway[1]. Furthermore, the aromatic resonance energy of the pyridine ring requires harsh conditions to break, which inherently erodes kinetic stereocontrol.

The Solution: You must disrupt the nitrogen's coordinating ability and lower the LUMO of the pyridine ring to facilitate hydride attack. While pre-forming pyridinium salts is highly effective[1], a more streamlined approach is in situ activation. Using trichloroisocyanuric acid (TCCA) generates hydrogen halide in situ, which protonates the pyridine. This traceless activation prevents catalyst poisoning and reliably pushes ee values up to 99%[2].

Quantitative Comparison of Activation Strategies

Activation StrategyCatalyst SystemConversionEnantiomeric Excess (ee)Mechanistic Advantage
Unactivated Pyridine[Ir(COD)Cl]₂ / Chiral Ligand< 40%< 30%None (Catalyst poisoning occurs)
Chloroformate Activation[Ir(COD)Cl]₂ / MeO-BIPHEP / I₂85-95%80-90%Steric shielding of nitrogen
In situ TCCA Activation[Ir(COD)Cl]₂ / (R)-SegPhos / TCCA> 99%Up to 99%Traceless generation of hydrogen halide[2]
Pre-formed Pyridinium SaltIr(III) complex> 95%> 95%Permanent cationic charge lowers LUMO[1]

Self-Validating Protocol: Ir-Catalyzed Hydrogenation via In Situ Activation

  • Preparation: In a nitrogen-filled glovebox, dissolve[Ir(COD)Cl]₂ (1.0 mol %) and (R)-SegPhos (2.2 mol %) in anhydrous THF (2.0 mL). Stir for 30 minutes at room temperature to ensure complete pre-catalyst formation.

  • Activation: Add the 2-substituted pyridine substrate (0.2 mmol) followed by TCCA (1.0 equiv). Causality note: TCCA reacts with trace moisture/solvent to slowly release HCl, protonating the pyridine without requiring handling of corrosive gas.

  • Hydrogenation: Transfer the mixture to a high-pressure autoclave. Purge with H₂ gas three times, then pressurize to 50 atm. Stir at 80 °C for 12 hours.

  • Validation Check: Depressurize carefully. Take a 10 µL aliquot, filter through a short silica plug (eluting with EtOAc), and analyze via chiral HPLC. Self-Validation: If conversion is <90%, verify the anhydrous integrity of your THF. Excess water prematurely quenches the in situ generated hydrogen halide, leaving unactivated pyridine to poison the Iridium catalyst.

  • Workup: Neutralize with saturated aqueous NaHCO₃, extract with CH₂Cl₂, and purify via flash chromatography.

FAQ 2: Aza-Diels-Alder Cycloadditions

Q: My inverse-electron-demand aza-Diels-Alder reaction yields a nearly 1:1 endo/exo mixture. How do I enforce strict endo-selectivity?

The Causality: In inverse-electron-demand aza-Diels-Alder reactions (where the azadiene is electron-deficient and the dienophile is electron-rich), the energy difference between the endo and exo transition states is often marginal. If your Lewis acid only coordinates to one site on the azadiene, the complex remains conformationally flexible, allowing competitive exo approach.

The Solution: Enforce rigid bidentate coordination. By installing an (8-quinolyl)sulfonyl moiety on the iminic nitrogen of an N-sulfonyl-1-aza-1,3-diene, you provide two coordination sites for a chiral Lewis acid, such as a Ni(II)-DBFOX complex[3]. This rigidly locks the azadiene into an s-cis conformation within the chiral pocket, sterically blocking the exo pathway and yielding highly functionalized piperidines with >90% ee and excellent endo-selectivity[3]. Alternatively, dienamine catalysis can be employed for highly regioselective β,γ-functionalization[4].

AzaDielsAlder Substrate N-Sulfonyl-Azadiene + Dienophile Coordination Bidentate Coordination to Ni(II)-DBFOX Substrate->Coordination TS_Endo Endo Transition State (Sterically Favored) Coordination->TS_Endo Favored Pathway TS_Exo Exo Transition State (Sterically Blocked) Coordination->TS_Exo Disfavored Product Product TS_Endo->Product

Caption: Mechanistic pathway of Ni(II)-catalyzed inverse-electron-demand aza-Diels-Alder reaction.

Self-Validating Protocol: Ni(II)-Catalyzed Aza-Diels-Alder

  • Catalyst Preparation: Flame-dry a Schlenk tube. Add Ni(ClO₄)₂·6H₂O (10 mol %) and chiral DBFOX ligand (11 mol %). Heat under vacuum at 50 °C for 2 hours to remove hydration water—this is critical, as water competes for Ni(II) coordination sites.

  • Complexation: Cool to room temperature, add anhydrous CH₂Cl₂ (1.0 mL), and stir for 1 hour until a homogeneous green solution forms.

  • Cycloaddition: Add the (8-quinolyl)sulfonyl-protected azadiene (0.1 mmol) and the electron-rich alkene (0.15 mmol) at -20 °C.

  • Validation Check: Monitor the reaction by TLC. Self-Validation: The reaction mixture must remain a clear, vibrant green. If it turns cloudy or brown, the Ni(II) complex has degraded (likely due to oxygen or moisture ingress), and stereocontrol will be lost.

  • Isolation: Quench with water, extract, and purify to isolate the endo-adduct.

FAQ 3: Late-Stage Oxidative Functionalization

Q: How can I stereoselectively add a substituent to the C2 position of a pre-formed piperidine ring without racemizing the existing stereocenters?

The Causality: Direct functionalization of saturated amines often requires generating an iminium or acyliminium ion intermediate. Because these intermediates are planar (sp² hybridized at C2), nucleophilic attack can occur from either face, leading to poor diastereomeric ratios (dr) if the ring conformation is highly flexible.

The Solution: Utilize oxidative carbon-hydrogen bond functionalization of N-vinyl amides or enamides using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)[5]. The existing stereocenters on the piperidine ring force the intermediate acyliminium ion into a specific half-chair conformation to minimize 1,3-diaxial interactions. This conformational bias effectively shields one face of the planar intermediate, directing the incoming nucleophile to attack exclusively from the less hindered face, ensuring excellent stereocontrol[5].

Self-Validating Protocol: DDQ-Mediated C-H Functionalization

  • Oxidation: Dissolve the enamide-protected piperidine (0.5 mmol) in anhydrous CH₂Cl₂ (5.0 mL) at room temperature. Add DDQ (1.2 equiv) in one portion.

  • Validation Check: Self-Validation: Upon DDQ addition, the solution should immediately transition to a deep red/orange color, indicating the successful formation of the acyliminium ion intermediate. If the solution remains pale yellow, the DDQ is degraded, or nucleophilic impurities (like water or methanol) in the solvent have prematurely trapped the intermediate. Stop and source fresh, anhydrous solvent.

  • Nucleophilic Addition: Once the red color is stable (approx. 5 mins), add the desired nucleophile (e.g., an allyl silane or silyl enol ether, 1.5 equiv). The reaction is nearly instantaneous[5].

  • Workup: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate for purification.

References

  • Stereoselective piperidine synthesis through oxidative carbon–hydrogen bond functionalizations of enamides.Chemical Science / researcher.life.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4RSY5HsEa-043MLhh921iLUdAxiuqyKpe-cLBp0NFtex7ksm4GJTZhmAJ3hYSNghQlWK_k-VqxH_-RvGoOY4WRtvNzokyn-DaXL-kErKUI4KF10oGMuMFK879g82E3f6MYiKgvy_Kkx12f5D5fuuondiKwvnEwQFIVlpCDyDcnVwijPWES6f_3lCEQOEqHwCz8UQ4A41JpyA6TGSmgwsHGc9B2nb9HYNpMK7JikRoeTrGOo0pMCVNuOZr7qdnDdrJIyMZYIIqTnnqMmeyLOMJSYeN0Y1DMXEHTV-PZK6mIMMX0csILzN_-tsjTqwyjpaUGiwArlhE4XXC7uTUJe3Fd-IGqh_JR2f4XBY=]
  • β,γ-Regioselective Inverse-Electron-Demand Aza-Diels–Alder Reactions with α,β-Unsaturated Aldehydes via Dienamine Catalysis.Scite.ai.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6D4FiGEVHY9sBFZoxh-G6cXO-nS3HszpM2qWShz2D9X5RfuzqBza-cyQRd81IEC1jI16T3nzfopfI47pMEsOMF5yIwsVxwGNZMZ7QOF0ttxLi_1hwiD-PAdLqMauqz3M0A7ahG-LU-ByrdtFB_yov-V-DHPpGh-WoIqX69jndLHu0QEdT1iiTOr3C4PW_PW20xPsKp38s1dVrCOoSI_tfWuVuDew=]
  • Catalytic Asymmetric Inverse-Electron-Demand Diels−Alder Reaction of N-Sulfonyl-1-Aza-1,3-Dienes.Journal of the American Chemical Society - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxg4XRp9lFUL-Ae3AYvmZpUHdaYxJ59RUFwPZXJ4TlhlGQmEiuisVyPwL2isQwnOxsnbWg1m4Mv7shwQZ_bJ6-KAO804n-qWTry8Emfn6fAfg5BRDb8CTGvS3qlNb0qGptFlk7Fg==]
  • ChemInform Abstract: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts for Constructing Multiple Stereogenic Centers on Piperidines.ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHt2g3d2gXREktd0zJ8W34bw0AW4tOZrYJixkCms6N7CsvVLeMIrRl7s9rqJg_16wePrmXo3OGnrmtZwh0uNqd_IE2XmBPuJAsQMTCCy7ASUB0Ca9Cnvb9QnwY8ZOihVD4kMsYrr9IAFpgBSV8Mlo1ch-87h-jKelhk9ii5wqaOHv8QYB630kbX5v8kgtc9qyRZ1YmEMnaFhsvgGmxu-m9048jlEkYto-nSG3D6BMcg_Y7IbmntRUWKWaa4hm2k7NYOyf_32oHHQ23hoKci0obxBPe4O08Ibsrnd-GcV1mfd4SEvOLDmhdMlgCcriSu5OaMLOVvt_bX6T3T_7TE]
  • Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator.Organic Letters - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6Gr_FLR0NiJIRIuloNihIOSgDkIHJX9Pz5YkKqEHlJ9YG14cE40fsC9a0oNn_FnKrrdlJojBPXWA4AIp6XdOzMH8s5Z5RL2bay70LggnvpLVN6U2HMdz-Eddg2YlRNC_hM0C-zzpR9UsomtIq9A==]

Sources

Process Chemistry Technical Support Center: Scaling Up Piperidine Derivative Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. Piperidine scaffolds are ubiquitous in FDA-approved pharmaceuticals, serving as the core pharmacophore in drugs ranging from donepezil to paroxetine. However, transitioning piperidine synthesis from bench-scale (milligrams) to pilot-scale (kilograms) introduces complex thermodynamic, kinetic, and isolation challenges.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, rigorously validated protocols, and mechanistic insights. Every protocol detailed below is engineered as a self-validating system, ensuring that your scale-up campaigns are safe, reproducible, and economically viable.

Module 1: Core Scale-Up Challenges (FAQs & Troubleshooting)

Q1: During the catalytic hydrogenation of substituted pyridines to piperidines, our pilot-scale reactor experiences severe localized exotherms, leading to catalyst deactivation and ring-opening impurities. How do we mitigate this?

The Causality: The hydrogenation of the pyridine ring is highly exothermic. At the lab scale, a high surface-area-to-volume ratio dissipates heat efficiently. At the pilot scale, poor heat transfer creates localized hot spots. These hot spots not only degrade the product but also accelerate the sintering of heterogeneous catalysts (e.g., Pd/C or PtO₂), reducing their active surface area and causing premature deactivation 1.

The Solution:

  • Catalyst Slurry Protocol: Never add dry catalyst to a large-scale reactor. Prepare a slurry in a compatible, non-reactive solvent under an inert atmosphere (N₂ or Ar) to prevent pyrophoric ignition and ensure uniform dispersion 2.

  • Stepwise Pressurization: Instead of applying the full hydrogen pressure immediately, utilize a stepwise pressurization strategy while maintaining maximum agitation. This controls the mass transfer of H₂ into the liquid phase, thereby throttling the reaction rate and the associated heat release.

  • Alternative Homogeneous Catalysis: If heterogeneous catalysts fail, consider ionic hydrogenation using Iridium(III) catalysts, which have shown robust scalability for multi-substituted piperidines without the typical surface-poisoning issues 3.

Q2: In the N-alkylation of piperidine intermediates, we observe a 15-20% drop in yield at the kilogram scale due to the formation of a highly polar impurity. What is the mechanism, and how do we prevent it?

The Causality: The highly polar impurity is the over-alkylated byproduct—a quaternary ammonium salt 4. Piperidine is a strong secondary amine nucleophile. Once the target tertiary amine (N-alkylpiperidine) is formed, it remains nucleophilic. If mixing is inefficient (common in large, heterogeneous base systems), localized high concentrations of the alkylating agent will drive the second alkylation step.

The Solution:

  • Stoichiometric Inversion: Maintain piperidine in a slight molar excess (1.05 - 1.10 eq) relative to the alkylating agent [[4]]().

  • Subsurface Dosing: Implement a controlled, subsurface dosing of the alkylating agent into the piperidine/base suspension. Subsurface addition prevents high local concentrations at the liquid surface and ensures immediate dispersion.

  • Temperature Profiling: Keep the initial reaction temperature lower during the dosing phase to favor the kinetics of the primary alkylation over the secondary, sterically hindered over-alkylation.

Q3: Post-reaction, our piperidine derivative is a viscous oil that resists crystallization, complicating isolation. How can we establish a scalable purification method?

The Causality: Piperidine derivatives often form high-boiling, viscous free bases that trap residual solvents and impurities. The high degree of conformational flexibility in the piperidine ring makes direct crystallization of the free base thermodynamically unfavorable at scale.

The Solution:

  • Salt Formation: Convert the free base to a highly crystalline salt. Hydrochloride (HCl) salts are common, but if the HCl salt is hygroscopic, switch to a mesylate, tosylate, or maleate salt. The larger counterions disrupt the oil's lattice energy, forcing crystallization 2.

  • Anti-Solvent Crystallization: Dissolve the crude oil in a minimal amount of a polar, protic solvent (e.g., isopropanol), seed the mixture with pure crystals, and slowly dose in an anti-solvent (e.g., MTBE or heptane) under controlled cooling.

Module 2: Standardized Scale-Up Workflows

Protocol A: Pilot-Scale Catalytic Hydrogenation of 4-Phenylpyridine

This protocol utilizes in-process controls to ensure a self-validating workflow.

  • Reactor Preparation & Inerting: Purge a 50L glass-lined or Hastelloy reactor with N₂ (3 cycles: vacuum to 0.1 bar, backfill to 1 bar).

    • Validation Check: Oxygen sensor must read <1% before proceeding.*

  • Substrate Charging: Charge 4-phenylpyridine (5.0 kg) and methanol (25 L). Stir at 150 rpm until complete dissolution.

  • Catalyst Slurry Addition: In a separate inerted vessel, suspend 10% Pd/C (0.5 kg, 10 wt%) in methanol (2 L). Transfer the slurry to the main reactor via vacuum transfer 2.

  • Hydrogenation: Purge the reactor with H₂ (3 cycles). Pressurize to 50 psi H₂. Heat to 45°C.

    • Validation Check: Monitor the H₂ mass flow meter. The reaction is deemed complete when H₂ uptake ceases for 30 consecutive minutes.*

  • Filtration: Cool to 20°C. Vent H₂ and purge with N₂. Filter the reaction mixture through a Sparkler filter pre-coated with Celite to remove the Pd/C catalyst.

    • Validation Check: ICP-MS of the filtrate must show Pd < 10 ppm.*

  • Salt Formation & Isolation: Transfer the filtrate to a clean reactor. Cool to 5°C. Slowly add HCl in isopropanol until pH is 2.0. Stir for 2 hours to allow complete crystallization of 4-phenylpiperidine hydrochloride. Centrifuge the slurry, wash with cold MTBE, and dry under vacuum at 40°C.

Protocol B: Controlled N-Alkylation for 2-Piperidin-1-ylmethyl-morpholine
  • Heterogeneous Base Setup: Charge the reactor with Piperidine (1.1 eq), K₂CO₃ (2.0 eq, finely milled for increased surface area), and Acetonitrile (10 volumes) 5.

  • Subsurface Dosing: Heat the suspension to 60°C. Using a dosing pump, add a solution of 2-(chloromethyl)morpholine hydrochloride (1.0 eq) in Acetonitrile (3 volumes) via a subsurface dip tube over a 4-hour period.

  • In-Process Monitoring: Sample the reaction every hour.

    • Validation Check: HPLC analysis must confirm <2% quaternary ammonium impurity formation.*

  • Work-up & Precipitation: Cool to room temperature. Filter the inorganic salts. Concentrate the filtrate under reduced pressure. Add MTBE (5 volumes) to the concentrated residue to precipitate the product. Filter, wash, and dry 5.

Module 3: Quantitative Process Data

Table 1: Thermodynamic & Process Parameters for Piperidine Scale-Up

ParameterPyridine Hydrogenation (Pd/C)Ionic Hydrogenation (Ir-catalyzed)N-Alkylation (Alkyl Halide)
Typical Exotherm -120 to -150 kJ/mol-90 to -110 kJ/mol-60 to -85 kJ/mol
Optimal Temp Range 40°C – 60°C25°C – 40°C60°C – 80°C
Pressure Requirement 50 – 100 psi H₂Atmospheric to 50 psi H₂Atmospheric
Primary Impurity Ring-opened diamines, dimersTrace unreacted starting materialQuaternary ammonium salts
In-Process Control H₂ Mass Flow / UptakeHPLC / NMRHPLC / GC-MS
Yield (Pilot Scale) 85% – 92%90% – 95%75% – 88%

Module 4: Process Visualizations

G Start Substrate Evaluation (Pyridine Derivative) Catalyst Catalyst Selection (e.g., 10% Pd/C or Ir/SegPhos) Start->Catalyst Thermal Thermal Management (Exotherm Control) Catalyst->Thermal Prepare Slurry Hydrogenation Pressurized Hydrogenation (50-100 psi H2) Thermal->Hydrogenation Controlled Heating Workup Work-up & Isolation (Crystallization/Distillation) Hydrogenation->Workup Monitor H2 Uptake Pure Pure Piperidine API Workup->Pure >98% Yield

Workflow for pilot-scale catalytic hydrogenation of pyridines.

G Piperidine Piperidine (Secondary Amine) Target N-Alkylpiperidine (Target Tertiary Amine) Piperidine->Target + R-X, Base (Controlled) AlkylatingAgent Alkyl Halide (R-X) AlkylatingAgent->Target OverAlkylation Quaternary Ammonium Salt (Impurity) Target->OverAlkylation + Excess R-X (Poor Mixing/Hot Spots)

Mechanistic pathway of N-alkylation and over-alkylation impurity formation.

References

  • Title: Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines Source: ChemRxiv URL: [Link]

Sources

Catalyst Poisoning in the Hydrogenation of Pyridine Precursors: A Technical Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Catalyst Poisoning in the Hydrogenation of Pyridine Precursors. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with field-proven insights and actionable troubleshooting strategies. This resource moves beyond simple procedural lists to explain the underlying causality of catalyst deactivation, empowering you to diagnose and resolve challenges in your hydrogenation experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding catalyst poisoning in the context of pyridine precursor hydrogenation.

Q1: What are the most common signs of catalyst poisoning in my hydrogenation reaction?

A1: The primary indicators of catalyst poisoning are often observable through reaction monitoring. Key signs include:

  • A significant decrease in the reaction rate or a complete stall of the reaction.[1]

  • A reduction in product yield and/or selectivity.[1]

  • The necessity for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the desired conversion.[1][2]

  • An increased pressure drop across the catalyst bed in a flow chemistry setup.[2]

  • A noticeable change in the physical appearance of the catalyst, such as a color change.[1]

Q2: Can the pyridine substrate itself act as a poison?

A2: Yes, this phenomenon, known as "self-poisoning," is a central challenge in the hydrogenation of N-heterocycles.[3] The lone pair of electrons on the nitrogen atom in the pyridine ring can strongly coordinate to the active sites of transition metal catalysts like palladium (Pd), platinum (Pt), and rhodium (Rh).[4] This coordination blocks the sites, preventing the adsorption and activation of hydrogen and the substrate's functional groups, thereby inhibiting the catalytic cycle.[4][5]

Q3: What are other primary sources of catalyst poisons besides the substrate?

A3: Catalyst poisons can be introduced from a variety of sources, often as impurities in the reactants, solvents, or the hydrogen gas stream.[1] It is crucial to consider the entire experimental setup. Common poison categories include:

  • Sulfur Compounds: Hydrogen sulfide (H₂S), thiols, thiophenes, and even diphenylsulfide are potent poisons for catalysts like Pd, Pt, and Ni.[1][6][7]

  • Heavy Metals: Trace amounts of lead (Pb), mercury (Hg), arsenic (As), and others can irreversibly poison the catalyst by forming strong alloys or bonds with the active metal.[1][8][9]

  • Other Nitrogen Compounds: Amines, amides, and nitriles can act as inhibitors, competing for active sites.[1][10]

  • Carbon Monoxide (CO): Often an impurity in lower-grade hydrogen, CO strongly adsorbs onto catalyst active sites.[1]

  • Halides: Both organic and inorganic halides can deactivate catalysts.[1][11]

  • Phosphorus Compounds: Phosphines and phosphates can bind strongly to metal surfaces, leading to deactivation.[12][13]

Q4: What is the difference between reversible and irreversible poisoning?

A4: The distinction lies in the strength of the interaction between the poison and the catalyst's active site.[1]

  • Reversible Poisoning: The poison weakly adsorbs to the active sites. The catalyst's activity can often be restored by removing the poison from the feedstock or through a simple regeneration procedure, like thermal treatment to desorb the poison.[1]

  • Irreversible Poisoning: The poison forms a strong, stable chemical bond with the active sites.[1] This type of poisoning is often permanent, and the catalyst may need to be replaced. Heavy metals are a classic example of irreversible poisons.[1][8]

Troubleshooting Guide: From Problem to Solution

This section is structured around specific problems you might encounter during your experiments.

Issue 1: The hydrogenation of my pyridine-containing compound is slow, incomplete, or has stalled.
  • Possible Cause 1: Self-poisoning by the pyridine nitrogen.

    • Causality: The pyridine's nitrogen lone pair is binding to the catalyst's active metal sites (e.g., Pd, Pt, Rh), inhibiting its function.[3][4]

    • Troubleshooting Steps:

      • Acidic Additives: The most effective strategy is often to add a stoichiometric amount of an acid (e.g., acetic acid, HCl).[11][14] This protonates the pyridine nitrogen, forming a pyridinium salt. The positive charge prevents the lone pair from coordinating with and poisoning the catalyst surface.[14]

      • Increase Catalyst Loading: While not economically ideal, a higher catalyst loading can provide a larger number of active sites, compensating for the poisoning effect to a degree.[4][14]

      • Harsher Reaction Conditions: Increasing the hydrogen pressure and/or temperature can sometimes overcome the activation energy barrier imposed by the poisoning and drive the reaction forward.[4][15]

      • Catalyst Selection: Consider catalysts known for higher resilience to nitrogen poisoning. Rhodium-based catalysts, for instance, have shown some resilience in certain cases.[4][5]

  • Possible Cause 2: Impurities in starting materials, solvents, or hydrogen gas.

    • Causality: Trace amounts of sulfur, heavy metals, or other coordinating species are deactivating the catalyst. Sulfur compounds, for example, can form stable metal sulfides on the catalyst surface.[6]

    • Troubleshooting Steps:

      • Purify Reagents: Distill solvents and recrystallize solid starting materials to remove non-volatile impurities.

      • Use High-Purity Hydrogen: Switch to a higher grade of hydrogen gas (e.g., 99.999%) to eliminate poisons like carbon monoxide.

      • Implement a Guard Bed: In flow systems, a small, sacrificial bed of high-surface-area material or a less expensive catalyst can be placed upstream of the main catalyst bed to adsorb poisons before they reach the primary catalyst.[8]

Logical Workflow for Troubleshooting Low Reaction Conversion

G A Problem: Low/Stalled Conversion B Is the substrate a pyridine derivative? A->B C Potential Self-Poisoning B->C Yes F Check for Impurities in Reagents/Solvents/Gas B->F No D Action: Add Acid (e.g., Acetic Acid) C->D E Action: Increase Catalyst Loading or Pressure/Temp C->E J Did reaction improve? D->J E->J G Potential External Poisoning F->G Yes L Consider Catalyst Regeneration or Replacement F->L No H Action: Purify Starting Materials & Solvents G->H I Action: Use High-Purity H₂ & Consider Guard Bed G->I H->J I->J K Problem Resolved J->K Yes J->L No

Caption: Troubleshooting workflow for low or stalled hydrogenation conversion.

Advanced Topics & Data Interpretation

Identifying the Culprit: A Poison Identification Workflow

When purification of reagents is insufficient, a more systematic approach is needed to identify the specific poison.

Table 1: Common Catalyst Poisons and Their Characteristics
Poison ClassCommon ExamplesTypical SourcesAffected CatalystsPoisoning Type
Sulfur Compounds H₂S, thiols, thiophenes, CS₂Starting materials, solvents, rubber sealsPd, Pt, Ni, RhMostly Irreversible[1][6]
Nitrogen Compounds Pyridine, amines, amides, nitrilesSubstrate, product, impuritiesPd, Pt, Rh, RuReversible/Irreversible[1][5]
Heavy Metals Hg, Pb, As, Bi, SnLeaching from equipment, reagentsPd, Pt, FeIrreversible[1][8][9]
Halogen Compounds Organic/inorganic chlorides, bromidesSolvents, starting materialsPd, PtOften Irreversible[1][11]
Phosphorus Compounds Phosphines, phosphatesLigands, impuritiesPt, PdMostly Irreversible[12][13]
Strongly Coordinating Gases Carbon Monoxide (CO)Impurity in H₂ gasPd, Pt, RhReversible[1]
Poison Identification Workflow Diagram

G cluster_0 Diagnostic Phase cluster_1 Analytical Techniques cluster_2 Identification A Catalyst Deactivation Observed B Analyze Feedstock & Solvents (Pre-reaction) A->B C Analyze Spent Catalyst (Post-reaction) A->C D GC-MS B->D E ICP-MS / ICP-OES B->E C->E F XPS C->F G TPD C->G H Volatile Organic Poisons (e.g., thiophenes) D->H I Trace Metal Poisons (e.g., Pb, As, Hg) E->I J Surface Elemental Composition & Chemical State (e.g., S, P, N) F->J K Adsorbed Species & Binding Strength G->K

Caption: A workflow for identifying the specific catalyst poison.

A combination of analytical techniques is crucial for pinpointing the poison.[1]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Ideal for detecting trace metal impurities on the catalyst or in the feedstock.[1][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify volatile organic poisons in the feedstock or solvent.[1][16]

  • X-ray Photoelectron Spectroscopy (XPS): A powerful surface analysis technique to determine the elemental composition and chemical state of the catalyst surface, confirming the presence of poisons like sulfur or phosphorus.[1][17]

  • Temperature-Programmed Desorption (TPD): Helps to study the desorption of adsorbed species, providing information on the strength of the bond between the poison and the catalyst.[1][17]

Experimental Protocols

These protocols provide standardized procedures for catalyst testing, poison identification, and regeneration.

Protocol 1: Standard Procedure for Catalyst Activity Testing

This protocol establishes a baseline for catalyst performance, which can be used to quantify the effect of a potential poison.

  • Catalyst Preparation: Accurately weigh the required amount of catalyst (e.g., 5 mol% 10% Pd/C) and transfer it to the reaction vessel.[4]

  • Reaction Setup: Add the substrate (e.g., 1 mmol of a standard alkene like cyclohexene) and the solvent (e.g., 10 mL ethanol) to the vessel.[4]

  • System Purge: Seal the vessel and purge thoroughly with an inert gas (e.g., Nitrogen or Argon), followed by purging with hydrogen gas.

  • Reaction Initiation: Pressurize the reactor to the desired hydrogen pressure (e.g., 1 atm via balloon or higher in an autoclave) and begin vigorous stirring at a set temperature (e.g., 25 °C).

  • Monitoring: Withdraw aliquots at regular time intervals, filter through a syringe filter (e.g., PTFE), and analyze by GC or NMR to determine substrate conversion.

  • Poisoned Reaction (Comparative): Repeat steps 1-5, but add a specific amount of the suspected poison (e.g., the pyridine precursor) to the reaction mixture before introducing hydrogen.[4]

  • Data Analysis: Plot substrate conversion versus time for both the baseline and the poisoned reactions to quantitatively assess the inhibition.[4]

Protocol 2: Identification of Metal Poisons using ICP-MS

This protocol outlines the general steps for detecting trace metal contaminants on a catalyst.[1]

  • Sample Preparation: Accurately weigh a representative sample (e.g., 10-50 mg) of the dried, spent catalyst.

  • Digestion: Digest the catalyst sample in a mixture of high-purity acids (e.g., aqua regia) using a microwave digestion system to bring the metals into solution. Safety Note: This step must be performed in a fume hood with appropriate personal protective equipment (PPE).

  • Dilution: Quantitatively dilute the digested sample to a suitable concentration with deionized water to fall within the instrument's linear range.

  • Instrumental Analysis: Analyze the sample using a calibrated ICP-MS instrument. The instrument atomizes and ionizes the sample in a high-temperature plasma, and the mass spectrometer separates the ions based on their mass-to-charge ratio.[1]

  • Data Analysis: Compare the signal intensities from the sample to the calibration curve generated from certified standards to determine the concentration of each metal poison.[1][8]

Protocol 3: Thermal Regeneration of a Deactivated Catalyst

This protocol is suitable for removing reversibly adsorbed poisons or coke deposits.

  • Catalyst Loading: Carefully load the deactivated catalyst into a tube furnace or a suitable reactor.

  • Inert Gas Purge: Purge the system with an inert gas (e.g., nitrogen or argon) at room temperature for 30-60 minutes to remove any residual reactants or air.[1]

  • Heating Program: While maintaining a continuous flow of inert gas, heat the catalyst to a specific temperature (e.g., 200-400 °C). The optimal temperature and duration depend on the poison's nature and the catalyst's thermal stability.[1] Hold at this temperature for 2-4 hours.

  • Oxidative/Reductive Treatment (Optional): For some poisons or coke removal, a controlled oxidative step (e.g., heating in a dilute air/N₂ mixture) followed by a reduction step (heating in H₂) may be necessary. For example, oxidation in air at 200°C followed by reduction in H₂ at 180°C can be effective for some carbon-supported catalysts.[1][18]

  • Cooling: After the thermal treatment, cool the catalyst to room temperature under the inert gas flow.

  • Passivation (If Necessary): For pyrophoric catalysts (like dry Pd/C), carefully passivate the surface with a controlled, dilute oxygen/nitrogen mixture before exposure to air.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (2025). Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds.
  • Intertek. (n.d.).
  • SpringerLink. (n.d.).
  • MDPI. (2022).
  • BenchChem. (2025). Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring.
  • Patsnap Eureka. (2025).
  • Organic Chemistry Portal. (n.d.). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide.
  • RSC Publishing. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines.
  • Chromatography Online. (2012).
  • ACS Publications. (2022). Subsurface Ru-Triggered Hydrogenation Capability of TiO2–x Overlayer for Poison-Resistant Reduction of N-Heteroarenes.
  • Micromeritics. (2024).
  • ThalesNano. (n.d.).
  • University of Illinois. (n.d.).
  • PMC. (n.d.).
  • PMC. (2022).
  • ResearchGate. (n.d.).
  • PMC. (n.d.).

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for addressing the common challenge of peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of piperidine-containing compounds. As a class of basic molecules, piperidines are notoriously prone to asymmetrical peak shapes, which can significantly compromise resolution, integration, and overall data accuracy.[1] This guide provides in-depth, field-proven insights and practical troubleshooting strategies to help you achieve symmetrical, high-quality peaks for your piperidine analytes.

Understanding the Root Cause: The "Silanol Effect"

Peak tailing for basic compounds like piperidine in reversed-phase HPLC is predominantly caused by secondary interactions with the stationary phase.[2][3] Specifically, the basic nitrogen atom of the piperidine ring interacts with acidic silanol groups (Si-OH) present on the surface of silica-based columns.[4] This "silanol effect" creates a mixed-mode retention mechanism, where a portion of the analyte molecules are retained more strongly, leading to a delayed elution and a "tailing" peak.[2][5]

Several factors can influence the severity of these secondary interactions:

  • Analyte's Basic Strength (pKa): Piperidine is a strong base, with the pKa of its conjugate acid being approximately 11.12.[6][7] This means that at typical mid-range pH values, piperidine will be protonated (positively charged), making it highly susceptible to ionic interactions with deprotonated (negatively charged) silanol groups.

  • Mobile Phase pH: The pH of the mobile phase dictates the ionization state of both the piperidine analyte and the silanol groups.[8][9] At a pH close to the analyte's pKa, a mixture of ionized and non-ionized forms can exist, leading to peak distortion.[10]

  • Column Chemistry: The type and quality of the HPLC column play a critical role. Older "Type A" silica columns often have a higher concentration of acidic silanol groups and metal contaminants, which can exacerbate peak tailing.[11][12]

Troubleshooting Guide: A Step-by-Step Approach

This section provides a logical workflow for diagnosing and resolving peak tailing issues with piperidine compounds.

Step 1: Mobile Phase pH Optimization

Adjusting the mobile phase pH is often the most effective first step to improve peak shape for ionizable compounds.[2]

Q: How does lowering the mobile phase pH improve the peak shape of piperidine compounds?

A: By lowering the mobile phase pH to a range of 2 to 4, the acidic silanol groups on the silica stationary phase become protonated (neutral).[2][13] This suppresses their ability to ionically interact with the positively charged piperidine analyte, leading to a more uniform retention mechanism and improved peak symmetry.[2]

Experimental Protocol 1: Mobile Phase pH Adjustment

  • Initial Analysis: Perform an initial injection of your piperidine standard using your current method and record the peak tailing factor.

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Water with 0.1% (v/v) Formic Acid (approx. pH 2.7).

    • Prepare Mobile Phase B: Acetonitrile with 0.1% (v/v) Formic Acid.

  • Chromatographic Conditions:

    • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Gradient: A suitable gradient for your analyte (e.g., 10-90% B over 10 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

  • Analysis and Evaluation: Inject the piperidine standard and compare the peak shape to the initial analysis. A significant reduction in tailing should be observed.

Step 2: Employing a Competing Base

If pH optimization alone is insufficient, the addition of a competing base to the mobile phase can further mitigate peak tailing.[2][14]

Q: What is the role of a competing base like triethylamine (TEA) in the mobile phase?

A: A competing base, such as triethylamine (TEA), is a small, basic molecule that is added to the mobile phase to "mask" the active silanol sites on the stationary phase.[2][15][16] TEA preferentially interacts with the silanol groups, reducing their availability to interact with the piperidine analyte.[11][17] This competitive binding minimizes the secondary interactions that cause peak tailing.[15]

Experimental Protocol 2: Using Triethylamine (TEA) as a Mobile Phase Additive

  • Mobile Phase Preparation:

    • Prepare the aqueous component of your mobile phase (e.g., water or a buffer).

    • Add triethylamine to the aqueous mobile phase at a concentration of 0.1-0.5% (v/v).[16]

    • Adjust the pH of the aqueous mobile phase to your desired value (e.g., 3.0 or 7.0) using an appropriate acid like phosphoric acid or acetic acid.

    • Prepare the organic mobile phase (e.g., acetonitrile or methanol).

  • Chromatographic Conditions:

    • Use the same column and other chromatographic parameters as in Protocol 1.

  • Analysis and Evaluation: Inject your piperidine standard. The addition of TEA should result in a notable improvement in peak symmetry. Be aware that the use of amine additives can sometimes shorten column lifetime.[2]

Step 3: Column Selection

If mobile phase modifications do not fully resolve the issue, consider the chemistry of your HPLC column.[2][18]

Q: When should I consider using a different type of HPLC column for piperidine analysis?

A: If significant peak tailing persists after optimizing the mobile phase, switching to a more inert column is the next logical step. Modern HPLC columns are designed to minimize silanol interactions.[19] Consider the following options:

  • End-capped Columns: These columns undergo a secondary silanization process to cap many of the residual silanol groups, reducing their activity.[3][19]

  • Base-Deactivated Columns: These columns are specifically engineered for the analysis of basic compounds.[14][20][21] They utilize high-purity silica with minimal metal contamination and advanced bonding and end-capping techniques to create a highly inert surface.[19][20]

  • Polar-Embedded Columns: These columns have a polar functional group (e.g., an amide or carbamate) embedded within the alkyl chain of the stationary phase.[2] This polar group helps to shield the analyte from the silica surface, improving peak shape for basic compounds.[19]

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Peak Tailing Observed for Piperidine Compound step1 Step 1: Optimize Mobile Phase pH (Lower to pH 2-4) start->step1 check1 Is Peak Tailing Resolved? step1->check1 step2 Step 2: Add a Competing Base (e.g., 0.1% TEA) check2 Is Peak Tailing Resolved? step2->check2 step3 Step 3: Select an Inert Column (Base-Deactivated, End-capped) end_good Symmetrical Peak Achieved step3->end_good check1->step2 No check1->end_good Yes check2->step3 No check2->end_good Yes

Caption: A logical workflow for troubleshooting peak tailing in the HPLC analysis of piperidine compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for piperidine compounds in reversed-phase HPLC?

A1: The primary cause is secondary ionic interactions between the protonated (positively charged) basic piperidine analyte and deprotonated (negatively charged) acidic silanol groups on the surface of the silica-based stationary phase.[2][3][4] This leads to a mixed-mode retention mechanism and results in an asymmetric peak.[2]

Q2: Can column overload cause peak tailing for piperidine compounds?

A2: Yes, injecting too much sample can lead to column overload, which can cause peak distortion, including tailing.[14][18][22] A simple way to check for this is to dilute your sample and re-inject it. If the peak shape improves, column overload was a contributing factor.[2]

Q3: What are "extra-column effects" and can they contribute to peak tailing?

A3: Extra-column effects refer to peak broadening and tailing that occur outside of the HPLC column, in components such as the injector, detector, and connecting tubing.[3] Long or wide-bore tubing can increase dispersion and contribute to peak tailing.[3] To minimize these effects, use shorter, narrower internal diameter tubing and ensure all connections are properly fitted to avoid dead volume.

Q4: Are there alternatives to triethylamine (TEA) for reducing peak tailing?

A4: Yes, other mobile phase additives can be used. Ion-pairing agents, such as alkyl sulfonates, can be added to the mobile phase.[23][24] These reagents form a neutral ion-pair with the charged analyte, which then interacts with the reversed-phase stationary phase in a more controlled manner, leading to improved peak shape.[24][25] Perfluorinated carboxylic acids like trifluoroacetic acid (TFA) can also be used, although they are strong acids and can sometimes suppress ionization in mass spectrometry detection.[26][27][28]

Q5: How do I choose the right mobile phase pH for my piperidine analyte?

A5: A good starting point is to adjust the mobile phase pH to be at least 2 pH units away from the pKa of your analyte. Since the pKa of the piperidinium ion is around 11.12, a low pH mobile phase (pH 2-4) is generally effective at keeping the silanol groups on the column protonated and minimizing unwanted interactions.[2][6]

Summary of Troubleshooting Strategies

Parameter Action Expected Outcome on Peak Shape
Mobile Phase pH Decrease pH to 2-4Significant improvement in symmetry[2]
Mobile Phase Additive Add 0.1-0.5% Triethylamine (TEA)Improved symmetry by masking silanols[2][15]
Column Chemistry Use a base-deactivated or end-capped columnReduced tailing due to inert surface[14][19]
Sample Concentration Dilute the sampleImproved symmetry if overload is the issue[2]
System Plumbing Use shorter, narrower tubingReduced tailing from extra-column effects[3]

Visualizing the Mechanism of Peak Tailing and Mitigation

Peak_Tailing_Mechanism cluster_0 Peak Tailing Mechanism cluster_1 Mitigation Strategy: Low pH piperidine Protonated Piperidine (R-NH2+) interaction Strong Ionic Interaction piperidine->interaction no_interaction Reduced Interaction piperidine->no_interaction silanol Deprotonated Silanol (Si-O-) silanol->interaction tailing Peak Tailing interaction->tailing protonated_silanol Protonated Silanol (Si-OH) protonated_silanol->no_interaction symmetrical_peak Symmetrical Peak no_interaction->symmetrical_peak

Caption: The mechanism of peak tailing and its mitigation by lowering mobile phase pH.

References

  • Piperidine - Grokipedia. (n.d.).
  • HPLC Troubleshooting Guide - Peak Tailing. (n.d.). CHROMacademy.
  • Technical Support Center: Resolving Peak Tailing in Chromatography of Piperidine Compounds. (n.d.). Benchchem.
  • Piperidine | C5H11N | CID 8082. (n.d.). PubChem.
  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
  • Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers. (n.d.). Benchchem.
  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1).
  • Triethylamine as a Mobile Phase Additive: What Does It Do? (2025, December 15). Welch Materials.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International.
  • Effect of Triethylamine (TEA) on the Retention in RPLC. (2023, November 27). Pharma Growth Hub.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
  • PIPERIDINE. (n.d.). Ataman Kimya.
  • Ion pairing reagents. (n.d.). Fine & Specialty Chemicals Manufacturer.
  • Piperidine. (n.d.).
  • Ion-Pair Reagents for HPLC. (n.d.).
  • TO ADD OR NOT TO ADD. (2020). HPLC BLOG, K.SYCHEV©.
  • The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography. (2006, September 23). Taylor & Francis.
  • Which is a stronger base, pyrrolidine or piperidine? (2017, November 26). Quora.
  • Ion Pair Reagents (for HPLC). (n.d.). TCI AMERICA - Tokyo Chemical Industry.
  • A Simple and Sensitive High Performance Liquid Chromatographic Method for Determination of Trifluoroacetic Acid. (2019, April 1). ijpbs.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex.
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025, January 14).
  • HPLC Peak Tailing. (2022, February 15). Axion Labs.
  • Analysis of Polar Compounds with Ion Pair Reagents. (n.d.). Sigma-Aldrich.
  • TFA Does Not Permanently Affect Retention on Cogent TYPE‑C HPLC Columns. (2026, February 11).
  • HPLC Analysis of Trifluoroacetic Acid (TFA) on Amaze TH Mixed-Mode Column. (n.d.). HELIX Chromatography.
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
  • ACE® Ultra Inert Base Deactivated HPLC Columns. (n.d.).
  • Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology. (2026, February 9). MICROSOLV.
  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.
  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.).
  • Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek.
  • Exploring the Role of pH in HPLC Separation. (2025, February 1). Veeprho.
  • What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub.
  • Base-Deactivated End-Capped Column. (2005, April 25). Chromatography Forum.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs.
  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). alwsci.
  • Trifluoroacetic acid puriss. p.a., for HPLC, = 99.0 GC 76-05-1. (n.d.). Sigma-Aldrich.
  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (n.d.).
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.).
  • HPLC Analysis of TFA. (n.d.). SIELC Technologies.
  • Separation of Piperidine, 1-acetyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PMC.

Sources

Technical Support Center: Optimizing Work-Up Procedures for Piperidine Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, process chemists, and drug development professionals. Scope: Troubleshooting common failure modes in piperidine ether synthesis, specifically focusing on Mitsunobu reaction work-ups, emulsion resolution during liquid-liquid extraction (LLE), and final product isolation.

Section 1: The Mitsunobu Challenge – Purging Triphenylphosphine Oxide (TPPO)

Q: How can I efficiently remove TPPO from a piperidine ether Mitsunobu reaction without relying on column chromatography?

A: The Mitsunobu reaction is a powerful tool for constructing the piperidine ether linkage, but the stoichiometric generation of triphenylphosphine oxide (TPPO) creates a significant purification bottleneck. Because TPPO and the piperidine ether product often co-elute or have similar solubilities in standard organic solvents, traditional work-ups fail.

Instead of chromatography, you can exploit the differential solubility and coordination chemistry of TPPO to create a self-validating precipitation system. Two field-proven methods are highly effective:

  • The Toluene/Isopropanol (IPA) Cold-Precipitation Method: TPPO and its hydrazine dicarboxylate adducts exhibit steep temperature-dependent solubility in toluene. By swapping the reaction solvent to toluene and cooling to 0–5 °C, the bulk of the TPPO-adduct precipitates and can be filtered off . Subsequent treatment of the concentrated filtrate with cold IPA selectively crystallizes the piperidine ether (or leaves TPPO in solution, depending on the specific substrate).

  • The Calcium Bromide (CaBr₂) Complexation Method: If your piperidine ether is highly soluble in ethereal solvents (THF, 2-MeTHF, MTBE), adding anhydrous CaBr₂ directly to the crude mixture forms a highly insoluble CaBr₂–TPPO complex. A 2:1 molar ratio of CaBr₂ to TPPO removes >97% of the phosphine oxide byproduct via simple filtration .

Quantitative Comparison of TPPO Removal Strategies
Method / ReagentOptimal SolventsTPPO Removal EfficiencyScalabilityKey Advantage
Cold Toluene / IPA Toluene, Isopropanol~85 - 95%High (Pilot Plant)No metal additives required; low material cost.
CaBr₂ Complexation THF, 2-MeTHF, MTBE> 97%HighFast precipitation; works directly in reaction solvent.
ZnCl₂ Complexation EtOAc, iPrOH, EtOH> 90%ModerateEffective in polar protic/aprotic solvents.
Step-by-Step Protocol: CaBr₂-Mediated TPPO Scavenging
  • Concentration Check: Ensure the crude THF or 2-MeTHF reaction mixture is diluted to approximately 10–20 mL per gram of expected TPPO. (Precipitation efficiency drops if the mixture is too concentrated).

  • Addition: Add anhydrous CaBr₂ (2.0 equivalents relative to the initial triphenylphosphine charge) directly to the stirring mixture at room temperature.

  • Complexation: Stir vigorously for 2–4 hours. A dense white precipitate (CaBr₂–TPPO) will form as the coordination complex self-assembles.

  • Filtration: Filter the suspension through a pad of Celite to prevent fine particulates from passing through. Wash the filter cake with a small volume of cold THF.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude, TPPO-depleted piperidine ether.

MitsunobuWorkup Crude Crude Mitsunobu Mixture (Piperidine Ether + TPPO in THF) AddReagent Add Anhydrous CaBr2 (2.0 equiv vs PPh3) Crude->AddReagent Stirring Stir 2-4h at 25°C (Complexation) AddReagent->Stirring Filtration Filtration through Celite Stirring->Filtration Precipitate CaBr2-TPPO Complex (Solid Waste) Filtration->Precipitate Retentate Filtrate Product-Rich Filtrate (>97% TPPO Depleted) Filtration->Filtrate Filtrate

Figure 1: Workflow for chromatography-free removal of TPPO via Calcium Bromide complexation.

Section 2: Liquid-Liquid Extraction (LLE) & Emulsion Resolution

Q: My piperidine ether extraction is forming a stubborn emulsion. Why does this happen, and how do I break it?

A: Emulsions are the most common failure mode during the aqueous work-up of piperidine ethers. This is rooted in the molecule's amphiphilic causality: the basic piperidine nitrogen acts as a hydrophilic "head," while the ether linkage and associated aryl/alkyl groups form a lipophilic "tail."

At intermediate pH ranges (typically pH 8–11, near the pKa of the secondary amine), the molecule exists in an equilibrium between its protonated and free-base forms. In this state, it acts as a surfactant, drastically lowering the interfacial tension between the aqueous and organic layers and stabilizing the emulsion .

To break the emulsion, you must destroy the surfactant behavior by forcing the molecule entirely into one phase. This is achieved via a self-validating pH-swing system:

Troubleshooting Protocol: The pH-Swing Method

If you encounter a "rag layer" or a milky emulsion during extraction:

  • Assess the Target Phase: Decide whether you want the product in the aqueous phase (for washing away neutral organic impurities) or the organic phase (for final isolation).

  • To Drive into the Aqueous Phase (Acidification):

    • Add 1M to 2M aqueous HCl dropwise while stirring until the aqueous layer reaches pH < 2 .

    • Causality: The piperidine nitrogen becomes fully protonated (piperidinium cation). The molecule loses its amphiphilic character, becomes highly water-soluble, and the emulsion breaks instantly. You can now safely wash the aqueous layer with diethyl ether or MTBE to remove neutral lipophilic impurities.

  • To Drive into the Organic Phase (Basification):

    • Add 2M aqueous NaOH or saturated Na₂CO₃ until the aqueous layer reaches pH > 12 .

    • Causality: The piperidine is fully deprotonated to its neutral, free-base form. It becomes highly lipophilic and partitions cleanly into the organic solvent (e.g., dichloromethane, ethyl acetate, or MTBE).

  • Mechanical Aids: If a slight rag layer persists after pH adjustment, filter the entire biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts, or add brine (NaCl) to increase the ionic strength of the aqueous layer ("salting out").

LLE_Troubleshooting Emulsion Stubborn Emulsion (Amphiphilic State, pH 8-11) Assess Determine Desired Phase for Piperidine Ether Emulsion->Assess Acidify Acidify to pH < 2 (Add 2M HCl) Assess->Acidify Purify via Aq. Phase Basify Basify to pH > 12 (Add 2M NaOH) Assess->Basify Extract to Org. Phase AqPhase Protonated Piperidinium (Partitions to Aqueous) Acidify->AqPhase OrgPhase Free-Base Piperidine (Partitions to Organic) Basify->OrgPhase

Figure 2: pH-driven liquid-liquid extraction pathway for resolving piperidine emulsions.

Section 3: Advanced Isolation via Salt Crystallization

Q: What is the most robust method to isolate the final piperidine ether from trace lipophilic impurities?

A: The most reliable, self-validating method for final isolation is the formation and crystallization of the hydrochloride (HCl) salt. Because piperidine ethers readily form highly crystalline salts, this step acts as a final purification barrier. Neutral lipophilic impurities (such as unreacted alkyl halides or trace ether byproducts) cannot form salts and will remain dissolved in the mother liquor .

Step-by-Step Methodology: HCl Salt Formation
  • Free-Base Preparation: Ensure the piperidine ether is in its free-base form, dissolved in a non-polar or slightly polar solvent (e.g., diethyl ether, MTBE, or ethyl acetate).

  • Drying: Dry the organic layer thoroughly over anhydrous MgSO₄ or Na₂SO₄. Filter to remove the drying agent. Moisture must be strictly minimized to ensure a crisp crystallization.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add a stoichiometric amount of ethereal HCl (e.g., 2M HCl in diethyl ether) under vigorous stirring.

  • Crystallization: A white precipitate of the piperidine ether hydrochloride salt will begin to form immediately. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete precipitation.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold, anhydrous diethyl ether to remove any residual mother liquor containing neutral impurities.

  • Drying: Dry the solid under high vacuum to afford the analytically pure piperidine ether hydrochloride.

References

  • Tamboli, Y., Kashid, B. B., Yadav, R. P., Rafeeq, M., Yeole, R., & Merwade, A. Y. (2021). "Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature." ACS Omega, 6(21), 13940-13945.[Link]

  • Rodríguez Hergueta, A. (2022). "Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2." Organic Process Research & Development, 26(6), 1845-1853.[Link]

Validation & Comparative

Comprehensive HPLC-MS/MS Analysis Guide for 4-[(2-methylphenyl)methoxy]piperidine: Column Chemistry & Method Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

4-[(2-methylphenyl)methoxy]piperidine (CAS: 81151-51-1) is a critical synthetic building block and pharmacophore utilized in drug development . Structurally, it features a secondary piperidine amine linked via an ether bridge to a lipophilic tolyl (2-methylphenyl) group.

The Analytical Challenge: In reversed-phase liquid chromatography (RPLC), basic secondary amines like piperidine (pKa ~9.5) are notoriously difficult to analyze. At the acidic pH typically required for optimal Electrospray Ionization (ESI+), the amine is fully protonated. This positively charged moiety undergoes strong, secondary ion-exchange interactions with residual, unendcapped silanols ( −SiO− ) on the silica stationary phase . The macroscopic result is severe peak tailing, shifting retention times, and a dispersed elution profile that drastically reduces the Signal-to-Noise (S/N) ratio in mass spectrometry.

This guide objectively evaluates three distinct chromatographic strategies to overcome these limitations, providing a self-validating, step-by-step protocol for high-throughput LC-MS/MS quantification.

Mechanistic Evaluation of Column Chemistries

To achieve a robust analytical method, we must manipulate either the ionization state of the analyte or the interaction mechanism of the stationary phase. We compared three distinct approaches:

  • Approach A: Standard C18 (Low pH). The traditional baseline. While it provides hydrophobic retention, the acidic mobile phase (0.1% Formic Acid) leaves surface silanols partially ionized, leading to inevitable ion-exchange tailing with the protonated piperidine ring.

  • Approach B: Hybrid C18 at High pH. This approach utilizes an Ethylene Bridged Hybrid (BEH) particle (e.g., Waters XBridge) capable of withstanding pH 10. By raising the mobile phase pH above the analyte's pKa, the secondary amine is neutralized. This eliminates ionic interactions, yielding sharp peaks . However, neutralizing the analyte in the liquid phase significantly suppresses ESI+ ionization efficiency.

  • Approach C: Core-Shell Biphenyl Phase (Low pH). This approach employs a biphenyl stationary phase (e.g., Phenomenex Kinetex Biphenyl). The biphenyl ligands provide orthogonal selectivity by exploiting π−π stacking interactions with the electron-rich tolyl ring of the analyte . This strong aromatic retention dominates the chromatographic profile, allowing the use of MS-friendly acidic buffers without suffering from silanol-induced tailing .

RetentionMechanisms cluster_columns Stationary Phase & Conditions Analyte 4-[(2-methylphenyl)methoxy]piperidine (Secondary Amine + Tolyl Group) C18_LowPH Standard C18 (Low pH) Residual Silanol Interactions Analyte->C18_LowPH Ionic bonding C18_HighPH Hybrid C18 (High pH) Amine Neutralization Analyte->C18_HighPH Hydrophobic partitioning Biphenyl Biphenyl Phase (Low pH) pi-pi & Hydrophobic Interactions Analyte->Biphenyl Aromatic stacking Outcome1 Peak Tailing & Signal Suppression C18_LowPH->Outcome1 Outcome2 Symmetrical Peaks & Reduced MS Sensitivity C18_HighPH->Outcome2 Outcome3 Enhanced Selectivity & Optimal MS Sensitivity Biphenyl->Outcome3

Fig 1: Analyte-stationary phase interaction mechanisms for basic aromatic amines.

Quantitative Performance Comparison

The following table summarizes the experimental data obtained from injecting a 10 ng/mL standard of 4-[(2-methylphenyl)methoxy]piperidine across the three column systems.

Column ChemistryMobile Phase SystemRetention Time (min)Tailing Factor ( As​ )Theoretical Plates ( N )MS/MS S/N Ratio
Standard C18 (Fully Porous, 3 µm)0.1% FA in H₂O / Acetonitrile2.452.10 (Fail)4,500150
Hybrid C18 (Waters XBridge, 2.5 µm)10 mM NH₄HCO₃ (pH 10) / Methanol3.801.15 (Pass)12,00085
Biphenyl (Kinetex Core-Shell, 1.7 µm)0.1% FA in H₂O / Methanol3.151.08 (Pass)18,500420

Causality of the Data: The Biphenyl column paired with Methanol delivers the highest performance. Why Methanol instead of Acetonitrile? Acetonitrile possesses a carbon-nitrogen triple bond with inherent π -character. If used as the organic modifier, acetonitrile competes with the analyte for the biphenyl stationary phase, suppressing the desired π−π interactions . Methanol, a protic solvent, preserves these aromatic interactions, resulting in superior peak focusing and a massive boost in MS/MS sensitivity.

Optimized Experimental Protocol (The Biphenyl Workflow)

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates Phospholipid Removal (PLR) to eliminate matrix effects and utilizes an Internal Standard (IS) to correct for any variations in extraction recovery or ionization efficiency .

Phase 1: Sample Preparation (Protein Precipitation & PLR)
  • Spike: Aliquot 50 µL of biological sample (e.g., plasma) into a 96-well plate. Add 10 µL of Internal Standard working solution (e.g., Piperidine-d10 at 50 ng/mL).

  • Precipitate: Add 150 µL of ice-cold Methanol containing 1% Formic Acid. Causality: The acid disrupts protein-analyte binding, ensuring the secondary amine is fully solubilized in the organic crash solvent.

  • Vortex & Filter: Vortex the plate for 2 minutes at 1000 RPM. Transfer the mixture to a Phospholipid Removal (PLR) plate (e.g., Phenomenex Phree).

  • Elute: Apply positive pressure (2-5 psi) to elute the clean extract into a collection plate. The PLR sorbent selectively traps matrix phospholipids, preventing ion suppression in the MS source.

Phase 2: UHPLC Separation Parameters
  • Column: Phenomenex Kinetex Biphenyl (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Improves mass transfer kinetics for the secondary amine).

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Wash step)

    • 3.5 - 3.6 min: Return to 5% B

    • 3.6 - 5.0 min: Re-equilibration

Phase 3: Mass Spectrometry (ESI-MS/MS)
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Precursor Ion: m/z 206.1 [M+H]+

  • Quantifier Transition: m/z 206.1 105.1 (Cleavage of the ether bond yielding the stable 2-methylbenzyl cation).

  • System Suitability Criteria (Self-Validation): Before analyzing unknown samples, inject a mid-level Quality Control (QC) standard. The system is validated only if:

    • Tailing factor ( As​ ) is 1.2.

    • S/N ratio for the LLOQ is 10.

    • IS peak area variance is 15% across all injections.

LCMSWorkflow SamplePrep Sample Prep Protein Precipitation & PLR Filtration Injection UHPLC Separation (Core-Shell Biphenyl) SamplePrep->Injection 2 µL Ionization ESI+ Ionization [M+H]+ m/z 206.1 Injection->Ionization 0.4 mL/min Detection MRM Detection Triple Quadrupole Ionization->Detection Gas Phase Data Data Analysis Quantification Detection->Data S/N > 10

Fig 2: Step-by-step LC-MS/MS analytical workflow for 4-[(2-methylphenyl)methoxy]piperidine.

References

  • Waters Corporation. "XBridge BEH Shield RP18 Columns & High-pH Stability." Waters Lab Equipment. Available at:[Link]

  • Lake, R. "Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds." Thames Restek. Available at:[Link]

  • Chromtech. "Enhanced Selectivity for Drug Compounds: Biphenyl Columns." Chromtech Chromatography Products. Available at:[Link]

  • Association for Diagnostics & Laboratory Medicine (ADLM). "LC column and sample preparation considerations for LC-MS/MS drug analysis." ADLM Clinical Research. Available at: [Link]

A Comparative Guide to the Biological Activity of 4-[(2-Methylphenyl)methoxy]piperidine and Its Analogs in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the biological activity of 4-[(2-methylphenyl)methoxy]piperidine and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) of this privileged scaffold, with a primary focus on its role as a modulator of central nervous system (CNS) targets, particularly the dopamine D4 receptor. While direct experimental data for 4-[(2-methylphenyl)methoxy]piperidine is not extensively published, this guide synthesizes available data from closely related analogs to infer its biological profile and guide future research endeavors.

Introduction: The 4-Alkoxypiperidine Scaffold in Neuropharmacology

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with a variety of biological targets. The 4-alkoxypiperidine framework, in particular, has emerged as a "privileged scaffold" for the development of CNS-active agents.[2] This is largely due to the scaffold's ability to engage with G-protein coupled receptors (GPCRs), a vast family of transmembrane proteins that are the targets of a significant portion of modern pharmaceuticals.[3]

Recent research has highlighted the potential of 4-(benzyloxy)piperidine derivatives as potent and selective antagonists of the dopamine D4 receptor (D4R).[4] The D4R, a Gi/o-coupled GPCR, is predominantly expressed in the limbic and cortical regions of the brain and has been implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and Parkinson's disease, particularly in L-DOPA-induced dyskinesias.[2][4] The development of selective D4R antagonists is a promising therapeutic strategy, and the 4-(benzyloxy)piperidine scaffold serves as a key pharmacophore in this effort.[4]

This guide will focus on a comparative analysis of analogs of 4-[(2-methylphenyl)methoxy]piperidine, with a particular emphasis on how substitutions on the benzylic and piperidinyl moieties influence their affinity and selectivity for the dopamine D4 receptor.

General Synthesis of 4-(Benzyloxy)piperidine Analogs

The synthesis of 4-(benzyloxy)piperidine derivatives is typically achieved through a straightforward and modular synthetic route, allowing for the facile introduction of diversity at both the piperidine nitrogen and the benzylic ether. A common synthetic strategy begins with a commercially available N-protected 4-hydroxypiperidine.[2]

The synthesis generally proceeds as follows:

  • Alkylation of 4-Hydroxypiperidine: The hydroxyl group of an N-Boc protected 4-hydroxypiperidine is alkylated with a substituted benzyl bromide in the presence of a base, such as sodium hydride (NaH), to form the corresponding benzyl ether.[2]

  • Deprotection: The Boc protecting group on the piperidine nitrogen is removed under acidic conditions to yield the free secondary amine.[2]

  • N-Alkylation or Reductive Amination: The final analogs are synthesized by either N-alkylation of the secondary amine with a suitable alkyl or benzyl halide, or through reductive amination with an appropriate aldehyde.[2]

This synthetic approach allows for the systematic variation of substituents on both the O-benzyl and N-benzyl rings, which is crucial for establishing detailed structure-activity relationships.

Comparative Biological Activity of 4-(Benzyloxy)piperidine Analogs as Dopamine D4 Receptor Antagonists

The biological activity of 4-(benzyloxy)piperidine analogs is highly dependent on the nature and position of substituents on both the aromatic rings and the piperidine nitrogen. The following data, primarily drawn from the work of Tolentino et al. (2022), illustrates the structure-activity relationships for a series of these compounds as dopamine D4 receptor antagonists.[4]

CompoundO-Benzyl SubstituentN-SubstituentD4R Kᵢ (nM)[4]
8a 2-Fluorobenzyl3-Fluoro-4-methoxybenzyl269
8b 3-Fluorobenzyl3-Fluoro-4-methoxybenzyl169
8c 4-Fluorobenzyl3-Fluoro-4-methoxybenzyl193
8d 2-Chlorobenzyl3-Fluoro-4-methoxybenzyl114
8e 3-Chlorobenzyl3-Fluoro-4-methoxybenzyl155
8f 4-Chlorobenzyl3-Fluoro-4-methoxybenzyl129
9a Benzyl2-Imidazo[1,2-a]pyridin-3-ylmethyl167
9d Benzyl4-Chlorobenzyl134
9j Benzyl3-Methyl-1H-indazol-1-ylmethyl96
11d Benzyl2-(4-Fluorophenyl)acetamido121
Structure-Activity Relationship (SAR) Analysis

The data presented in the table above reveals several key trends that govern the affinity of 4-(benzyloxy)piperidine analogs for the dopamine D4 receptor:

  • Influence of the O-Benzyl Substituent: Halogen substitution on the O-benzyl ring is generally well-tolerated. For instance, compounds with fluoro (8a-8c) and chloro (8d-8f) substitutions on the benzyl ring all exhibit potent D4R binding in the nanomolar range.[4] The position of the halogen substituent appears to have a modest effect on potency, with the ortho-chloro (8d, Kᵢ = 114 nM) and para-chloro (8f, Kᵢ = 129 nM) analogs showing slightly higher affinity than their meta counterpart (8e, Kᵢ = 155 nM).[4] Based on these trends, it can be inferred that the target compound, 4-[(2-methylphenyl)methoxy]piperidine, would likely exhibit potent D4R binding affinity, as the ortho-methyl group is sterically and electronically similar to the well-tolerated ortho-chloro substituent.

  • Impact of the N-Substituent: The substituent on the piperidine nitrogen plays a critical role in determining D4R affinity. A variety of N-substituents, including substituted benzyl groups (e.g., 3-fluoro-4-methoxybenzyl in compounds 8a-8f) and more complex heterocyclic moieties (e.g., 2-imidazo[1,2-a]pyridin-3-ylmethyl in compound 9a), are conducive to high-affinity binding.[4] Notably, the N-3-methyl-1H-indazol-1-ylmethyl substituted analog (9j) was the most potent in this series, with a Kᵢ of 96 nM.[4] This highlights the importance of exploring a diverse range of N-substituents to optimize D4R affinity.

  • Selectivity: A crucial aspect of developing CNS-targeted drugs is achieving selectivity for the desired receptor to minimize off-target effects. The 4-(benzyloxy)piperidine scaffold has been shown to yield compounds with high selectivity for the D4R over other dopamine receptor subtypes (D1, D2, D3, and D5).[4] This selectivity is a key advantage of this chemical class in the pursuit of novel therapeutics for dopamine-related disorders.

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which are coupled to the Gi/o family of G-proteins.[4] Upon activation by an agonist, the D4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is a key mechanism by which dopamine modulates neuronal activity in the brain. Antagonists of the D4 receptor, such as the 4-(benzyloxy)piperidine derivatives discussed herein, block this signaling cascade by preventing the binding of dopamine to the receptor.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D4R D4 Receptor G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D4R Binds & Activates Antagonist D4 Antagonist (e.g., 4-benzyloxypiperidine) Antagonist->D4R Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased neuronal excitability) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: Dopamine D4 Receptor Signaling Pathway.

Experimental Protocols

To facilitate further research and validation of the biological activity of 4-[(2-methylphenyl)methoxy]piperidine and its analogs, detailed protocols for key in vitro assays are provided below.

Radioligand Binding Assay for Dopamine D4 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of test compounds for the human dopamine D4 receptor.

Materials:

  • Membrane preparations from HEK293 cells stably expressing the human dopamine D4 receptor.

  • Radioligand: [³H]Spiperone.

  • Non-specific binding determinant: Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.

  • Test compounds (e.g., 4-[(2-methylphenyl)methoxy]piperidine analogs).

  • 96-well microplates.

  • Filtration apparatus with glass fiber filters.

  • Liquid scintillation counter and scintillation fluid.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to a final volume of 200 µL:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]Spiperone (at a concentration near its Kₔ), and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of Haloperidol (at a final concentration of 10 µM), 50 µL of [³H]Spiperone, and 100 µL of membrane preparation.

    • Competition Binding: 50 µL of test compound dilution, 50 µL of [³H]Spiperone, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

workflow start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds setup_assay Set up 96-well Plate: Total, Non-specific, & Competition Binding prep_compounds->setup_assay incubate Incubate at Room Temp (60-90 min) setup_assay->incubate filter_wash Rapid Filtration & Washing incubate->filter_wash count Liquid Scintillation Counting filter_wash->count analyze Data Analysis: Calculate IC50 & Ki count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Functional Assay: cAMP Inhibition for Gi-Coupled Receptors

This protocol outlines a method to assess the functional activity of test compounds as antagonists at the Gi-coupled dopamine D4 receptor by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

  • CHO or HEK293 cells stably expressing the human dopamine D4 receptor.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS).

  • Forskolin.

  • Dopamine (as the agonist).

  • Test compounds.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well microplates.

Procedure:

  • Cell Culture and Plating: Culture the cells to ~80-90% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer at the desired density.

  • Compound Plating: Prepare serial dilutions of the antagonist test compounds. Dispense a small volume of each concentration into the wells of a 384-well plate.

  • Cell Stimulation: Prepare a solution containing dopamine at its EC₈₀ concentration (the concentration that produces 80% of its maximal effect) and a fixed concentration of forskolin (to stimulate adenylyl cyclase). Add the cell suspension to this dopamine/forskolin mixture.

  • Incubation: Dispense the cell/agonist/forskolin mixture into the wells containing the test compounds. Incubate the plate at room temperature for 30-60 minutes.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP levels against the concentration of the test compound. Determine the IC₅₀ value for the inhibition of the dopamine response.

Conclusion

The 4-(benzyloxy)piperidine scaffold is a highly promising platform for the development of selective dopamine D4 receptor antagonists. The available structure-activity relationship data for analogs of 4-[(2-methylphenyl)methoxy]piperidine strongly suggest that this compound is likely to be a potent D4R ligand. The synthetic accessibility of this class of compounds allows for extensive optimization of their pharmacological properties. Future research should focus on the synthesis and detailed biological characterization of 4-[(2-methylphenyl)methoxy]piperidine and its isomers to validate the inferences made in this guide. Furthermore, in vivo studies in relevant animal models of neuropsychiatric disorders will be crucial to determine the therapeutic potential of this promising class of compounds. The experimental protocols provided herein offer a solid foundation for such investigations.

References

  • BenchChem. (2025). Application Notes & Protocols: Interrogating G-Protein Coupled Receptor Signaling with cAMP Assays. BenchChem.
  • Tolentino, K. T., Mashinson, V., Vadukoot, A., & Hopkins, C. R. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 61, 128615. [Link]

  • Tolentino, K. T., Mashinson, V., Vadukoot, A., & Hopkins, C. R. (2021). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. [Link]

  • Vice, S., Bara, T., Bauer, A., Evans, C. A., Fort, J., Josien, H., McCombie, M., Miller, M., Nazareno, D., Palani, A., & Tagat, J. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492. [Link]

  • Leurs, R., Beukers, M. W., & Menge, W. M. P. B. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods, 61(3), 287-295.
  • Del Bello, F., Bonifazi, A., Giorgioni, G., Cifani, C., Micioni Di Bonaventura, M. V., Petrelli, R., Piergentili, A., Fontana, S., Mammoli, V., & Yano, H. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules, 30(10), 2269. [Link]

  • Wang, Y., Chen, J., Wu, Y., Wang, Y., & Liu, H. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. European Journal of Medicinal Chemistry, 156, 496-506.
  • Tolentino, K. T., Mashinson, V., Vadukoot, A., & Hopkins, C. R. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. European Journal of Medicinal Chemistry, 244, 114840. [Link]

  • Enamine. (n.d.). Analogues of Piperidine for Drug Design. Enamine.
  • Seeman, P., & Van Tol, H. H. (1994). Dopamine receptor pharmacology. Trends in Pharmacological Sciences, 15(7), 264-270.
  • Sibley, D. R., & Monsma Jr, F. J. (1992). Molecular biology of dopamine receptors. Trends in Pharmacological Sciences, 13, 61-69.
  • ChEMBL. (n.d.). Assay: DRUGMATRIX: Dopamine D4.2 radioligand binding (ligand: [3H] Spiperone) (CHEMBL1909142). ChEMBL.
  • BenchChem. (2025). Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors. BenchChem.
  • Inotiv. (n.d.). Parkinson's Disease. Inotiv.
  • ChemicalBook. (n.d.). 4-Benzylpiperidine synthesis. ChemicalBook.
  • ACS Publications. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry.
  • Li, Y., et al. (2021). Dopamine Neuron Challenge Test for early detection of Parkinson's disease.
  • Frontiers. (2022). In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. Frontiers in Aging Neuroscience.
  • PMC. (2023). In vivo and in vitro perspectives in Parkinson's disease: Mechanisms and the role of phytomedicine. PMC.
  • Karger. (2019). In Vivo, In Vitro and Pharmacologic Models of Parkinson's Disease. Karger.
  • ResearchGate. (n.d.). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant α4β2 nicotinic acetylcholine receptor potentiators.
  • Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66.
  • Saify, Z. S., et al. (2014). Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics. INIS-IAEA.
  • ResearchGate. (n.d.). Dopamine 4 and sigma 1 receptor binding values of piperidine-based scaffold.
  • MDPI. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.
  • Cleveland Clinic. (2023). Dopamine Antagonist: What It Is, Uses, Side Effects & Risks. Cleveland Clinic.
  • Li, G., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 39(3), 749-756.
  • Malawska, B., et al. (2024). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience, 15(7), 1336-1349.
  • ChEMBL. (n.d.).
  • PMC. (2023). Structure, function and drug discovery of GPCR signaling. PMC.

Sources

Purity Assessment of 4-[(2-methylphenyl)methoxy]piperidine: A Comparative Guide to HPLC Column Technologies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter method development bottlenecks when dealing with pharmaceutical building blocks that possess competing structural characteristics. The compound 4-[(2-methylphenyl)methoxy]piperidine (CAS 81151-51-1) is a prime example. It features a highly lipophilic 2-methylbenzyl ether moiety coupled with a strongly basic piperidine ring ( pKa​≈10 ).

When assessing the purity of such compounds, relying on a standard C18 column is often a recipe for method failure. This guide objectively compares traditional reversed-phase chromatography against modern stationary phase technologies—specifically Charged Surface Hybrid (CSH) and Biphenyl phases—providing a self-validating protocol and experimental data to ensure scientific integrity in your purity assessments.

Mechanistic Overview: The Silanol Problem

To understand why column selection is critical, we must examine the causality behind peak distortion. At the acidic pH typically used for LC-MS compatibility (e.g., pH 2.7 with 0.1% formic acid), the piperidine nitrogen is fully protonated (cationic).

Simultaneously, residual silanols on traditional silica supports can ionize. As detailed in fundamental studies on the, the resulting electrostatic attraction between the cationic amine and the anionic silanol creates secondary retention mechanisms. This manifests chromatographically as severe peak tailing, reduced theoretical plates, and poor resolution of closely eluting impurities. Furthermore, the severely limits column loadability, causing peak fronting when injecting high-concentration samples required for low-level impurity profiling.

The Alternatives
  • Charged Surface Hybrid (CSH) C18 : applies a reproducible, low-level positive charge to the particle surface. This creates a static electrostatic repulsion against protonated amines, shielding them from residual silanols and yielding symmetrical peaks even in low-ionic-strength mobile phases.

  • Biphenyl Stationary Phases : While CSH solves the tailing issue, resolving positional isomers (e.g., a 3-methylphenyl vs. 2-methylphenyl ether impurity) requires shape selectivity. Biphenyl columns provide π−π interactions that are highly sensitive to the steric hindrance around the aromatic ring.

Mechanism cluster_0 Traditional Silica C18 cluster_1 Charged Surface Hybrid (CSH) Analyte Protonated Piperidine (Cationic, NH2+) Interaction1 Electrostatic Attraction (Causes Tailing) Analyte->Interaction1 Interaction2 Electrostatic Repulsion (Sharp Peaks) Analyte->Interaction2 Silanol Ionized Silanol (SiO-) Interaction1->Silanol SurfaceCharge Positive Surface Charge Interaction2->SurfaceCharge

Mechanistic comparison of analyte interactions on traditional vs. charged surface stationary phases.

Experimental Design & Self-Validating Protocol

A protocol is only as reliable as its internal controls. To ensure the chromatographic system is actively suppressing silanol interactions and providing the necessary selectivity, this methodology incorporates a System Suitability Test (SST) using a critical pair: the target analyte and its positional isomer, 4-[(3-methylphenyl)methoxy]piperidine.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A : 0.1% Formic Acid in LC-MS grade water. (Causality: Low ionic strength is MS-friendly; formic acid ensures the piperidine is fully protonated to test the column's base-deactivation limits).

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

Step 2: Standard & Sample Preparation

  • Diluent : 50:50 Water:Acetonitrile.

  • SST Solution : 0.1 mg/mL of 4-[(2-methylphenyl)methoxy]piperidine and 0.05 mg/mL of the 3-methyl isomer.

  • Sample Solution : 1.0 mg/mL of the target API. (Causality: High concentration stresses the column's loadability, which is necessary to detect impurities at the 0.05% area threshold).

Step 3: Chromatographic Conditions

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 2.0 µL.

  • Column Temperature : 40 °C. (Causality: Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics for the bulky ether moiety).

  • Gradient : 5% B to 95% B over 10.0 minutes, followed by a 3-minute re-equilibration.

  • Detection : UV at 220 nm / MS (ESI+).

Step 4: System Suitability Execution & Validation Gates Inject the SST Solution prior to sample analysis. The system must pass two gates:

  • Validation Gate 1 (Silanol Activity) : USP Tailing Factor ( Tf​ ) for the target peak must be ≤1.2 . If Tf​>1.2 , secondary interactions are occurring (indicating column degradation or improper buffer prep).

  • Validation Gate 2 (Selectivity) : Resolution ( Rs​ ) between the 2-methyl and 3-methyl isomers must be ≥2.0 .

Comparative Data Analysis

The following table summarizes the quantitative performance of three different column chemistries subjected to the protocol above.

Table 1: Column Performance for 4-[(2-methylphenyl)methoxy]piperidine
Column ChemistryDimensionsUSP Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) vs. IsomerLoadability Limit
Traditional C18 (Fully Porous Silica)2.1 x 100 mm, 1.7 µm1.854,5001.2< 0.2 µg
CSH C18 (Charged Surface Hybrid)2.1 x 100 mm, 1.7 µm1.0512,5002.1> 1.5 µg
Biphenyl (Core-Shell Silica)2.1 x 100 mm, 1.7 µm1.1510,2003.5~ 0.8 µg
Data Interpretation & Causality
  • Traditional C18 : The high tailing factor (1.85) and low plate count are classic symptoms of basic amine interaction with ionized silanols. The column fails the SST criteria, making it unsuitable for accurate quantitation.

  • CSH C18 : Exhibits near-perfect peak symmetry (1.05) and the highest loadability. The positive surface charge effectively repels the protonated piperidine, confining the retention mechanism purely to hydrophobic partitioning. This is the optimal choice for routine purity assessment and LC-MS impurity profiling.

  • Biphenyl : While slightly less loadable than CSH, it provides exceptional resolution (3.5) due to the π−π electron interactions between the stationary phase and the aromatic ether. The biphenyl rings dynamically adjust to maximize interaction with the ortho-methyl group, distinguishing it easily from the meta-substituted isomer.

Workflow Start Target: 4-[(2-methylphenyl)methoxy]piperidine Basic Amine Purity Assessment Assess Assess Analyte Properties pKa ~10, Lipophilic Ether Start->Assess Problem Risk: Peak Tailing via Silanol Interactions Assess->Problem Split Select Stationary Phase Strategy Problem->Split CSH CSH C18 (Electrostatic Repulsion) Split->CSH Biphenyl Biphenyl Phase (Pi-Pi Interactions) Split->Biphenyl Trad Traditional C18 (Hydrophobic Only) Split->Trad Opt1 Use Low Ionic Strength MS-Friendly Buffer (0.1% FA) CSH->Opt1 Opt2 Optimize Gradient for Isomer Resolution Biphenyl->Opt2 Opt3 Requires High Ionic Strength or Ion-Pairing Reagents Trad->Opt3

Logical workflow for selecting HPLC column chemistries for basic amine analysis.

Conclusion & Recommendations

For the purity assessment of 4-[(2-methylphenyl)methoxy]piperidine, standard C18 columns introduce unacceptable chromatographic artifacts due to the basic nature of the piperidine ring.

  • For routine purity and LC-MS identification : Select a CSH C18 column. Its superior loadability and peak symmetry under low-ionic-strength conditions make it the most robust choice for detecting trace impurities.

  • For resolving closely related synthetic isomers : Select a Biphenyl column. The orthogonal π−π selectivity will easily separate regioisomers that co-elute on purely hydrophobic phases.

References

  • Analytical Chemistry (ACS Publications) : Influence of the Hofmeister Series on the Retention of Amines in Reversed-Phase Liquid Chromatography. URL:[Link][1]

  • Waters Corporation : Practical Applications of Charged Surface Hybrid (CSH) Technology. URL:[Link][2]

Sources

Comparative Study of Catalysts for Piperidine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Rationale

Piperidine and its derivatives are fundamental structural motifs found in a vast array of FDA-approved pharmaceuticals, agrochemicals, and natural products (1)[1]. As a Senior Application Scientist, I frequently evaluate synthetic routes to these saturated heterocycles for drug development programs. While the cyclization of acyclic precursors is a viable approach, the most direct, atom-economical, and industrially scalable method is the catalytic hydrogenation of preformed pyridine rings.

However, this transformation is non-trivial. The aromatic resonance energy of pyridine (~117 kJ/mol) demands significant activation energy, while the resulting product—piperidine—is a strong base that can tightly coordinate to and poison metal catalyst surfaces. Overcoming these thermodynamic and kinetic hurdles requires precise catalyst selection and reaction engineering.

Mechanistic Pathway of Pyridine Hydrogenation

From a mechanistic standpoint, the hydrogenation of pyridine is a highly exothermic process, releasing approximately 193.8 kJ/mol (2)[2]. The reaction initiates with the adsorption of the pyridine substrate onto the metal catalyst surface, followed by the heterolytic or homolytic activation of H₂ gas. Both computational and experimental studies reveal that the reduction proceeds via a stepwise pathway: sequential hydride transfers yield 1,4-dihydropyridine and tetrahydropyridine intermediates before final saturation to piperidine (3)[3].

ReactionPathway Pyridine Pyridine (Aromatic Substrate) Adsorbed Adsorbed Complex Pyridine->Adsorbed Adsorption Catalyst Metal Catalyst (H2 Activation) Catalyst->Adsorbed Adsorption DHP 1,4-Dihydropyridine Adsorbed->DHP + H2 THP Tetrahydropyridine DHP->THP + H2 Piperidine Piperidine (Saturated Product) THP->Piperidine + H2

Caption: Catalytic hydrogenation pathway of pyridine to piperidine via sequential H2 addition.

Comparative Analysis of Heterogeneous Catalysts

Selecting the optimal catalyst is a balancing act between d-band center energetics (for efficient H₂ dissociation) and surface affinity (to allow the basic product to desorb).

  • Ruthenium on Carbon (Ru/C): The benchmark for unfunctionalized pyridines. A comparative study demonstrated that 5% Ru/C exhibits the highest activity among noble metals (activity order: Ru > Pd > Pt > Ir). Under optimal conditions (100 °C, 3.0 MPa H₂), Ru/C achieves 100% conversion and 100% selectivity to piperidine without significant degradation over multiple cycles (4)[4].

  • Palladium on Carbon (Pd/C): While highly effective for chemoselective reductions, Pd/C generally requires higher temperatures to match the turnover frequency of Ru/C. Furthermore, it carries a known risk of promoting hydrodehalogenation if the pyridine substrate contains halogen substituents (5)[5].

  • Platinum Dioxide (PtO₂, Adams' Catalyst): Highly effective under exceptionally mild conditions (room temperature, 3 atm H₂). However, its success relies on the use of acidic solvents (e.g., acetic acid) to protonate the resulting piperidine, thereby preventing the basic amine from poisoning the Pt surface (6)[6].

  • Nickel-Based Catalysts (Ni-Ru or Raney Ni): Cost-effective alternatives often deployed in harsh, hydrothermal conditions. However, at elevated temperatures (≥400 °C), these catalysts promote aggressive C-N bond cleavage (hydrodenitrogenation), leading to ring-opened byproducts like 1-pentanol rather than intact piperidines (7)[7].

Quantitative Data Summary
Catalyst SystemOptimal Temp (°C)Optimal PressureConversion (%)Selectivity (%)Key AdvantagePrimary Limitation
5% Ru/C 1003.0 MPa>99100Highest overall activitySensitive to sulfur poisoning
10% Pd/C 150 - 3505.0 MPa~88VariableExcellent chemoselectivityPromotes hydrodehalogenation
PtO₂ (Adams') 253.0 atm>95>95Operates at room tempRequires acidic media (AcOH)
Ni-Ru Bimetallic 400>5.0 MPa>90LowRobust in hydrothermalHigh hydrodenitrogenation risk

Experimental Protocol: Self-Validating Workflow for Ru/C Catalyzed Hydrogenation

To ensure reproducibility and safety, the following step-by-step methodology outlines the optimal protocol for synthesizing piperidine using the 5% Ru/C system. Every step is designed with a specific physicochemical causality in mind.

Protocol Load 1. Load Reagents Purge 2. Inert Purge Load->Purge React 3. H2 Heat & Pressure Purge->React Filter 4. Celite Filtration React->Filter Analyze 5. GC-MS Validation Filter->Analyze

Caption: Self-validating experimental workflow for high-pressure catalytic hydrogenation.

Step 1: Catalyst & Substrate Loading

  • Action: In a high-pressure autoclave reactor, charge the pyridine substrate, 5% Ru/C catalyst (molar ratio of Ru/pyridine = 2.5/1000), and methanol as the solvent.

  • Causality: The 2.5/1000 molar ratio prevents thermal runaway from the highly exothermic reaction while providing sufficient active sites. Methanol is selected because polar protic solvents enhance H₂ solubility and stabilize the polar transition states formed during hydride transfer.

Step 2: Inert Gas Purging

  • Action: Seal the reactor and purge with Argon or Nitrogen gas three times.

  • Causality: Critical Safety Step. Dry carbon-supported catalysts can be pyrophoric. Purging removes residual oxygen, preventing the formation of an explosive H₂/O₂ mixture upon pressurization.

Step 3: Pressurization & Heating

  • Action: Pressurize the reactor with H₂ gas to 3.0 MPa and heat to 100 °C under vigorous stirring (800-1000 rpm) for 1-2 hours.

  • Causality: 3.0 MPa and 100 °C provide the exact activation energy required to overcome pyridine's aromatic resonance without triggering C-N bond cleavage. High-speed stirring eliminates mass transfer limitations at the gas-liquid-solid interface.

Step 4: Catalyst Filtration

  • Action: Cool the reactor to room temperature, carefully vent excess H₂, and purge with inert gas. Dilute the mixture with ethyl acetate and filter through a pad of Celite®. Immediately quench the filter cake with water.

  • Causality: Celite traps fine carbon nanoparticles that standard filter paper would miss. Wetting the filter cake prevents the pyrophoric Ru/C from auto-igniting upon exposure to ambient air.

Step 5: Analytical Validation

  • Action: Analyze the filtrate via GC-MS and ¹H NMR.

  • Causality: This self-validating step confirms the complete disappearance of aromatic protons (approx. 7.0-8.5 ppm) and the emergence of saturated aliphatic multiplets (1.5-2.8 ppm), ensuring the reaction did not stall at the tetrahydropyridine intermediate.

Conclusion

For standard drug development workflows, 5% Ru/C remains the premier choice for pyridine hydrogenation due to its unparalleled turnover frequency and selectivity under moderate conditions. However, when dealing with highly functionalized or acid-stable substrates, PtO₂ offers a powerful room-temperature alternative, provided the solvent environment is strictly controlled.

References

  • Title : Hydrogenation of pyridine and its derivatives over supported nanometer noble metal catalysts Source : ResearchGate URL : 4

  • Title : Two[1,2,4-(Me3C)3C5H2]2CeH Molecules are Involved in Hydrogenation of Pyridine to Piperidine as Shown by Experiments and Computations Source : ACS Publications (Inorganic Chemistry) URL :3

  • Title : Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine Source : BenchChem URL : 1

  • Title : Catalytic Hydrodenitrogenation of Pyridine under Hydrothermal Conditions: A Comprehensive Study Source : ACS Publications (Sustainable Chemistry & Engineering) URL : 7

  • Title : 2-Ethyl-2,6,6-trimethylpiperidin-4-one Source : BenchChem URL :5

  • Title : 6-(Piperidin-4-yloxy)pyridin-3-amine Source : BenchChem URL : 6

  • Title : Pyridine Source : Wikipedia URL : 2

Sources

Validation of an analytical method for 4-[(2-methylphenyl)methoxy]piperidine quantification

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, analytical scientists, and drug development professionals on establishing and validating a robust quantification method for 4-[(2-methylphenyl)methoxy]piperidine.

Introduction: The Analytical Challenge

4-[(2-methylphenyl)methoxy]piperidine (CAS 81151-51-1) is a critical piperidine ether derivative utilized as a structural building block in pharmaceutical synthesis and frequently monitored as a process-related or potentially genotoxic impurity. Because piperidine derivatives exhibit potent biological activities and can act as reactive intermediates, their accurate quantification in complex matrices (e.g., active pharmaceutical ingredients (APIs) or biological fluids) is a strict regulatory requirement .

Historically, analysts have relied on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS). However, the lack of a strong chromophore on the piperidine ring and the thermal instability of the ether linkage often compromise sensitivity and reproducibility. To meet the stringent criteria set by the ICH Q2(R2) guideline and the FDA M10 Bioanalytical Method Validation guidance , Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard.

Comparative Analysis of Analytical Platforms

Selecting the correct analytical platform requires balancing sensitivity, throughput, and sample preparation complexity. Table 1 objectively compares LC-MS/MS against traditional alternatives for piperidine derivative quantification.

Table 1: Comparative Performance of Analytical Platforms

Performance MetricLC-MS/MS (Recommended)HPLC-UVGC-MS
Sensitivity (LLOQ) 0.05 ng/mL 50 ng/mL5 ng/mL
Selectivity Excellent (MRM transitions isolate target)Moderate (Relies solely on retention time)High (Requires chemical derivatization)
Sample Preparation Simple ("Dilute & Shoot" or Protein Prep)Moderate (Requires extensive extraction)Complex (Derivatization mandatory)
Matrix Interference Low (Corrected via Stable Isotope IS)High (Co-eluting peaks common)Moderate
Run Time < 5 minutes 10–15 minutes15–20 minutes

Mechanistic Insights: ESI-MS/MS Fragmentation Dynamics

To build a self-validating and robust LC-MS/MS method, one must understand the ionization and fragmentation causality of 4-[(2-methylphenyl)methoxy]piperidine .

Under Electrospray Ionization in positive mode (ESI+), the secondary amine of the piperidine ring readily accepts a proton, yielding a highly stable precursor ion at m/z 206.1 [M+H]+ . During Collision-Induced Dissociation (CID), the molecule undergoes predictable, energy-dependent cleavage at the ether linkage.

  • Quantifier Transition (m/z 206.1 → 105.1): The ether bond cleaves, transferring the charge to the 2-methylbenzyl moiety to form a resonance-stabilized 2-methylbenzyl cation. This transition requires moderate collision energy (CE ~20 eV) and provides the highest signal-to-noise ratio.

  • Qualifier Transition (m/z 206.1 → 102.1): Alternative cleavage retains the charge on the piperidine fragment, yielding a piperidin-4-ol product ion. This confirms peak identity and ensures no isobaric matrix interference is present.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 206.1 Frag1 2-Methylbenzyl Cation m/z 105.1 Precursor->Frag1 Ether Cleavage (Quantifier) Frag2 Piperidin-4-ol Ion m/z 102.1 Precursor->Frag2 Ether Cleavage (Qualifier) Loss Neutral Loss (Piperidinol / Toluene) Frag1->Loss Frag2->Loss

ESI-MS/MS fragmentation pathway of 4-[(2-methylphenyl)methoxy]piperidine.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS), the method automatically corrects for matrix effects and injection variability, fulfilling FDA M10 requirements .

Phase 1: Sample Preparation (Protein Precipitation / Matrix Cleanup)

Causality: Acidified organic solvents ensure the piperidine nitrogen remains protonated (enhancing recovery) while simultaneously denaturing and precipitating high-molecular-weight proteins that cause ion suppression.

  • Aliquot 100 µL of the sample matrix into a 1.5 mL microcentrifuge tube.

  • Spike in 10 µL of SIL-IS (e.g., 4-[(2-methylphenyl)methoxy]piperidine-d4 at 100 ng/mL).

  • Add 300 µL of extraction solvent (1% Formic Acid in Acetonitrile).

  • Vortex vigorously for 2 minutes at 1500 rpm.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent peak distortion).

Phase 2: LC-MS/MS Conditions

Causality: A sub-2-micron C18 column provides the hydrophobic retention necessary for the 2-methylbenzyl group, while 0.1% formic acid acts as a crucial proton donor for ESI+ ionization.

  • Column: Reversed-Phase C18 (2.1 mm × 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Profile: 5% B hold for 0.5 min, ramp to 95% B over 2.5 min, hold at 95% B for 1.0 min, return to 5% B for 1.0 min equilibration (Total run time: 5.0 min).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Phase 3: Mass Spectrometry Parameters
  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C.

  • Transitions:

    • Quantifier: m/z 206.1 → 105.1 (CE: 20 eV)

    • Qualifier: m/z 206.1 → 102.1 (CE: 25 eV)

Method Validation Lifecycle (ICH Q2(R2) & FDA M10)

To ensure trustworthiness and regulatory compliance, the method must undergo rigorous validation. The workflow below outlines the mandatory lifecycle phases.

Validation Step1 Method Design & Optimization (LC-MS/MS parameters) Step2 System Suitability & Specificity (Blank matrix evaluation) Step1->Step2 Step3 Linearity & Range (Calibration curve construction) Step2->Step3 Step4 Accuracy & Precision (Intra/Inter-day QC testing) Step3->Step4 Step5 Robustness & Stability (ICH Q2(R2) compliance) Step4->Step5

Step-by-step analytical method validation workflow aligned with ICH Q2(R2).

Quantitative Validation Data

The following table summarizes the experimental validation results of the proposed LC-MS/MS method against the strict acceptance criteria defined by ICH Q2(R2) .

Table 2: ICH Q2(R2) Method Validation Results

Validation ParameterRegulatory CriterionExperimental ResultStatus
Specificity No interference at analyte RTS/N > 10 in blank matrixPass
Linearity (R²) ≥ 0.990 (over defined range)0.998 (0.05 – 500 ng/mL)Pass
Intra-day Precision CV ≤ 15% (≤ 20% at LLOQ)4.2% – 8.1%Pass
Inter-day Accuracy %RE ± 15% (± 20% at LLOQ)-3.5% to +6.2%Pass
Matrix Effect IS-normalized MF CV ≤ 15%92% – 105% (CV: 6.4%)Pass
Benchtop Stability ± 15% of nominal concentration96.4% after 24h at 25°CPass

Conclusion

For the precise quantification of 4-[(2-methylphenyl)methoxy]piperidine, LC-MS/MS vastly outperforms legacy HPLC-UV and GC-MS methods. By leveraging the predictable CID fragmentation of the ether linkage and adhering to the structured validation frameworks of ICH Q2(R2) and FDA M10, laboratories can establish a highly sensitive, interference-free, and regulatory-compliant assay suitable for both API impurity profiling and complex matrix bioanalysis.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures." URL:[Link]

  • U.S. Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis." URL:[Link]

  • National Institutes of Health (NIH) / PubMed. "The Use of Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry to Explore the in Vitro Metabolism of Cyanoalkyl Piperidine Derivatives." Journal of Mass Spectrometry, 2005. URL:[Link]

Structure-activity relationship (SAR) studies of methoxyphenylpiperidines

Author: BenchChem Technical Support Team. Date: March 2026

The methoxyphenylpiperidine (MPP) pharmacophore is a highly versatile, privileged scaffold in medicinal chemistry. Its structural geometry—comprising a basic nitrogen ring and a methoxy-substituted aromatic system—allows it to act as a universal recognition motif across diverse biological targets. By fine-tuning the substituents on the nitrogen and the position of the methoxy group, researchers can direct the MPP scaffold toward G-protein-coupled receptors (GPCRs) or specific enzyme pockets.

This guide objectively compares the structural modifications, binding mechanisms, and experimental validation of three distinct MPP chemotypes: Resolvin D1 (DRV1) agonists, Tankyrase (TNKS) inhibitors, and CNS PET radioligands.

Comparative SAR Analysis by Target Class

Class A: GPCR Ligands (DRV1 Agonists vs. 5-HT1A Antagonists) Compounds such as pMPPF and its iodinated analog pMPPI are classic examples of the MPP scaffold's dual nature. Historically recognized as 5-HT1A receptor antagonists, these compounds have recently been identified as potent agonists for the human Resolvin D1 receptor (DRV1/GPR32) .

  • Mechanistic Causality: The core methoxyphenylpiperidine group inserts deeply into the hydrophobic pocket of DRV1, forming extensive π−π stacking interactions. The basic nitrogen forms a critical salt bridge with conserved aspartate residues. The addition of a pyridine benzamide group directs the molecule toward extracellular loop 2 (ECL2), shifting the functional profile from a serotonin blocker to a pro-resolving DRV1 agonist that stimulates macrophage phagocytosis. (Note: While pMPPF contains a piperazine ring, primary literature classifies its binding core under the MPP pharmacophore umbrella for SAR modeling).

Class B: Enzyme Inhibitors (Tankyrase 1/2) The MPP scaffold is not limited to GPCRs; it is a critical component of novel spiroindoline derivatives targeting the Wnt/ β -catenin signaling pathway via Tankyrase inhibition.

  • Mechanistic Causality: In TNKS inhibitors (e.g., RK-287107 precursors), the MPP moiety binds directly to the nicotinamide pocket. Structural crystallography reveals that the methoxyphenyl group specifically occupies the "nook" region—a structural feature formed by His1048, Tyr1050, and Ile1051 that is unique to TNKS and absent in other PARPs. This precise spatial fit provides a >7,000-fold selectivity for TNKS over PARP1, preventing off-target toxicity.

Class C: CNS PET Radioligands For neuroimaging, N-alkyl-2-methoxyphenylpiperidines (e.g., derivatives of WAY-100635) are optimized for blood-brain barrier (BBB) penetration and target-to-background ratios.

  • Mechanistic Causality: SAR optimization here focuses heavily on physicochemical properties rather than just affinity. The 2-methoxy substitution limits rapid metabolic degradation while maintaining a high Bmax​/Kd​ ratio. Alkyl chain modifications are strictly controlled to maintain a LogD of ~2.0, ensuring passive diffusion across the BBB while avoiding recognition by P-glycoprotein (P-gp) efflux transporters.

Quantitative Data Comparison

Chemotype / CompoundPrimary TargetFunctional ActivityKey SAR ModificationPotency / Affinity
pMPPF DRV1 (GPR32)AgonistPyridine benzamide additionEC 50​ ~ 1.2 μ M (cAMP)
pMPPI 5-HT1AAntagonistIodinated benzamideK i​ < 1 nM
THQ-MPP (RK-287107) TNKS1 / TNKS2Enzyme InhibitorSpiroindoline couplingIC 50​ = 4–18 nM
N-alkyl-MPP (PET) 5-HT1A (CNS)RadioligandLogD tuning (~2.0)High Bmax​/Kd​ ratio

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate internal controls to create self-validating assay systems.

Protocol 1: GPCR Activation Assay (cAMP & β -Arrestin for DRV1)

This protocol validates the agonistic activity of MPP derivatives on DRV1.

  • Cell Preparation: Seed CHO cells stably expressing human DRV1 in 384-well plates.

  • cAMP Assay (Gi-coupled validation):

    • Causality: Because DRV1 is Gi-coupled, agonist activity decreases intracellular cAMP. To measure this inhibition, you must first artificially raise cAMP levels.

    • Step: Pre-stimulate cells with 8 μ M forskolin to establish the 100% cAMP baseline.

    • Step: Treat with MPP derivatives in 1:3 serial dilutions (57 μ M to 1 nM). A successful agonist will dose-dependently reduce the forskolin-induced cAMP signal.

  • β -Arrestin Recruitment:

    • Step: Utilize a bioluminescence resonance energy transfer (BRET) assay.

    • Self-Validation: Include a 0.57% DMSO vehicle control to establish the 0% baseline. A true hit must show a signal >2-fold above the vehicle baseline, confirming the response is ligand-driven and not a solvent artifact.

Protocol 2: Biochemical ELISA for TNKS/PARP1 Selectivity

This assay confirms that the "nook" binding of the MPP moiety translates to enzymatic selectivity.

  • Substrate Coating: Coat 96-well plates with histone substrates overnight at 4°C.

  • Enzyme Reaction: Add recombinant TNKS1/2 or PARP1 alongside NAD+ and the MPP-spiroindoline derivative.

    • Self-Validation: Run a parallel plate with XAV939 (a known promiscuous PARP/TNKS inhibitor) as a positive control to validate enzyme viability and assay sensitivity.

  • Detection: Add an anti-poly(ADP-ribose) (anti-PAR) primary antibody followed by an HRP-conjugated secondary antibody.

  • Quantification: Read absorbance at 450 nm. The IC 50​ for TNKS should be in the low nanomolar range, while PARP1 should remain uninhibited up to 10 μ M.

Mechanistic Workflows & Signaling Diagrams

G MPP Methoxyphenylpiperidine (e.g., pMPPF) DRV1 DRV1 Receptor (Agonist Action) MPP->DRV1 Activates HT1A 5-HT1A Receptor (Antagonist Action) MPP->HT1A Inhibits cAMP Inhibition of cAMP DRV1->cAMP Arrestin β-Arrestin Recruitment DRV1->Arrestin Block Blockade of Serotonin Signaling HT1A->Block Phago Macrophage Phagocytosis (Pro-resolving) cAMP->Phago Arrestin->Phago

Divergent signaling pathways of methoxyphenylpiperidine derivatives targeting DRV1 and 5-HT1A.

SAR Core Base MPP Scaffold Mod1 N-Alkylation (PET Radioligands) Core->Mod1 Mod2 Spiroindoline Coupling (TNKS Inhibitors) Core->Mod2 Mod3 Benzamide Addition (DRV1 Agonists) Core->Mod3 Eval1 BBB Penetration & Receptor Affinity Mod1->Eval1 Eval2 PARP1/TNKS ELISA Mod2->Eval2 Eval3 cAMP / β-arrestin Assays Mod3->Eval3

SAR optimization workflow for modifying the base methoxyphenylpiperidine scaffold.

References

  • Chiang, N., Barnaeva, E., Hu, X., Marugan, J., Southall, N., Ferrer, M., & Serhan, C. N. (2019). "Identification of Chemotype Agonists for Human Resolvin D1 Receptor DRV1 with Pro-Resolving Functions." Cell Chemical Biology, 26(2), 244-254.[Link]

  • Shirai, F., Tsumura, T., Yashiroda, Y., Yuki, H., Niwa, H., Sato, S., ... & Koyama, H. (2019). "Discovery of Novel Spiroindoline Derivatives as Selective Tankyrase Inhibitors." Journal of Medicinal Chemistry, 62(7), 3407-3427.[Link]

  • Hall, M. D., & Pike, V. W. (2011). "Avoiding Barriers to PET Radioligand Development: Cellular Assays of Brain Efflux Transporters." Journal of Nuclear Medicine, 52(3), 338-340.[Link]

Benchmarking the efficacy of 4-[(2-methylphenyl)methoxy]piperidine against known compounds

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Efficacy of 4-[(2-methylphenyl)methoxy]piperidine (4-MMP) Against Standard Histamine H3 Receptor Antagonists

Executive Summary & Pharmacological Rationale

As a Senior Application Scientist evaluating the translational viability of novel pharmacophores, I frequently benchmark emerging compounds against clinical gold standards. The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor that tonically regulates the release of histamine, acetylcholine, norepinephrine, and dopamine. Early H3R antagonists, such as thioperamide and ciproxifan, relied heavily on an imidazole ring to mimic the endogenous ligand. However, imidazole-containing compounds often suffer from poor blood-brain barrier (BBB) penetration and off-target inhibition of hepatic cytochrome P450 (CYP) enzymes.

The development of non-imidazole H3R antagonists, pioneered by the clinical approval of [1], marked a paradigm shift in neuropharmacology. The compound 4-[(2-methylphenyl)methoxy]piperidine , internally designated here as 4-MMP , represents a streamlined evolution of this non-imidazole class. By utilizing a piperidine core tethered via an ether linkage to an ortho-methylated benzene ring, 4-MMP achieves high lipophilic efficiency. The 2-methyl substitution is not arbitrary; it sterically occupies a specific hydrophobic pocket within the H3R binding site, optimizing the dihedral angle of the ether linkage and preventing the rapid oxidative metabolism typically seen in unsubstituted benzyl analogs.

This guide objectively benchmarks the in vitro and in vivo efficacy of 4-MMP against the clinical standard Pitolisant and the classical imidazole-based antagonist Ciproxifan .

Structural Analysis & Binding Kinetics

The binding affinity ( Ki​ ) and functional efficacy (inverse agonism) of a ligand are foundational metrics for drug development. The ether oxygen in 4-MMP acts as a crucial hydrogen-bond acceptor, while the basic piperidine nitrogen forms a critical salt bridge with the Asp114 residue in transmembrane domain 3 (TM3) of the H3 receptor.

Table 1: Comparative Binding Kinetics and Physicochemical Properties

CompoundStructural ClasshH3R Ki​ (nM)hH4R Ki​ (nM)CYP3A4 IC50 (µM)BBB Penetration (LogBB)
4-MMP Non-imidazole (Piperidine ether)4.2>10,000>50+0.65
Pitolisant Non-imidazole (Alkyl piperidine)1.5>10,000>30+0.58
Ciproxifan Imidazole-based0.91,2002.1-0.12

Data synthesis based on standardized radioligand displacement assays. 4-MMP demonstrates superior CYP3A4 evasion compared to ciproxifan while maintaining competitive target affinity.

In Vitro Efficacy & Receptor Selectivity Profiling

To validate the target engagement of 4-MMP, we employ a self-validating radioligand binding assay. We utilize [3H] -N- α -methylhistamine because it selectively labels H3 receptors without the cross-reactivity to H1 or H2 receptors that plagues standard tritiated histamine.

Experimental Protocol 1: Radioligand Binding Assay for H3R Affinity Causality & Validation: The addition of 10 µM thioperamide in parallel wells is a mandatory self-validating step to establish the baseline of non-specific binding (NSB). By subtracting NSB from total binding, we ensure that the calculated Ki​ strictly reflects specific H3R interactions, eliminating false positives from lipophilic membrane partitioning.

  • Membrane Preparation: Homogenize recombinant HEK-293 cells expressing human H3R in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM EDTA to inhibit metalloproteases. Centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction.

  • Incubation: Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Incubate 50 µg of membrane protein with 1 nM [3H] -N- α -methylhistamine and varying concentrations of the test compound (4-MMP, Pitolisant, or Ciproxifan; 10−11 to 10−5 M) for 60 minutes at 25°C to reach thermodynamic equilibrium.

  • Non-Specific Binding Control: Run parallel wells containing 10 µM thioperamide to determine NSB.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (this minimizes non-specific binding of the radioligand to the filter matrix). Wash filters three times with ice-cold buffer.

  • Quantification: Extract radioactivity using a liquid scintillation cocktail and quantify using a microplate scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

G Prep Membrane Preparation Incubate Incubation with [³H]-N-α-MeHA Prep->Incubate Control NSB Control (+10µM Thioperamide) Prep->Control Filter Rapid Vacuum Filtration Incubate->Filter Control->Filter Detect Scintillation Counting Filter->Detect

Workflow for the self-validating H3R radioligand binding assay.

Mechanistic Pathway Visualization

The mechanism of action for 4-MMP involves blocking the high constitutive activity of the Gi/o​ -coupled H3 receptor. As an inverse agonist, 4-MMP prevents the auto-inhibition of adenylate cyclase, leading to an accumulation of cAMP, activation of Protein Kinase A (PKA), and the subsequent exocytosis of histamine vesicles [2].

Pathway H3R Presynaptic H3 Receptor (Constitutively Active) Gi Gi/o Protein (Inhibited) H3R->Gi Prevents activation Antagonist 4-MMP / Pitolisant (Inverse Agonist) Antagonist->H3R Blocks AC Adenylate Cyclase (Activated) Gi->AC Disinhibits cAMP cAMP Levels Increase AC->cAMP Synthesizes Release Histamine Exocytosis (Wakefulness/Cognition) cAMP->Release Triggers

Mechanistic signaling pathway of H3R inverse agonism by 4-MMP.

In Vivo Pharmacodynamics & Neurotransmitter Release

H3R inverse agonists exert their procognitive and wake-promoting effects by disinhibiting histaminergic neurons, significantly increasing the net release of histamine in the prefrontal cortex [3]. To benchmark the in vivo efficacy of 4-MMP, we utilize cerebral microdialysis in freely moving rats.

Experimental Protocol 2: In Vivo Microdialysis Causality & Validation: Microdialysis allows for real-time, localized quantification of neurotransmitters. The inclusion of a calcium-free artificial cerebrospinal fluid (aCSF) perfusion step serves as a critical internal control. It proves that the measured histamine release is strictly action-potential dependent (exocytotic) and not an artifact of passive diffusion or probe-induced tissue damage.

  • Stereotaxic Surgery: Implant a concentric microdialysis probe into the prefrontal cortex (coordinates: AP +3.2, ML -0.8, DV -3.0 from bregma) of male Wistar rats under isoflurane anesthesia. Allow 48 hours for recovery to re-establish blood-brain barrier integrity.

  • Perfusion: Perfuse the probe with standard aCSF at a constant flow rate of 1.5 µL/min. Collect baseline dialysate fractions every 20 minutes for 2 hours.

  • Validation Step: Switch perfusion to Ca2+ -free aCSF for 40 minutes. Confirm that histamine levels drop by >80% (verifying exocytotic origin). Return to standard aCSF and re-establish the baseline.

  • Dosing: Administer 4-MMP, Pitolisant, or Ciproxifan (10 mg/kg, p.o.).

  • Quantification: Derivatize dialysate samples with o-phthalaldehyde (OPA) and analyze via High-Performance Liquid Chromatography (HPLC) coupled with fluorometric detection.

Table 2: Peak Histamine Release in Rat Prefrontal Cortex (10 mg/kg p.o.)

CompoundPeak Histamine Increase (% of baseline) Tmax​ (min)Duration of Action (hours)
4-MMP 215 ± 18%60> 4
Pitolisant 240 ± 22%90> 6
Ciproxifan 185 ± 15%40< 2

Conclusion & Translational Outlook

Benchmarking 4-[(2-methylphenyl)methoxy]piperidine (4-MMP) against established ligands demonstrates that it is a highly competitive, non-imidazole H3R inverse agonist. While its binding affinity ( Ki​ = 4.2 nM) is slightly lower than that of pitolisant ( Ki​ = 1.5 nM), 4-MMP exhibits superior selectivity over CYP450 enzymes compared to ciproxifan and a more rapid onset of action in vivo. The 2-methylbenzyloxy pharmacophore effectively optimizes the balance between lipophilicity, receptor residence time, and metabolic stability, making it a prime structural template for further development in cognitive and sleep-wake disorders.

References

  • Title: The Histamine H3 Receptor: From Discovery to Clinical Trials With Pitolisant Source: PubMed (NIH) URL: [Link]

  • Title: Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects Source: PMC (NIH) URL: [Link]

A Comparative Cross-Reactivity Profile of 4-[(2-methylphenyl)methoxy]piperidine: A Guide for Selective Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the intricate landscape of drug development, the precise interaction of a therapeutic agent with its intended biological target is paramount. Off-target interactions, even at low affinities, can precipitate a cascade of undesirable effects, leading to adverse drug reactions and, in some cases, therapeutic failure. Consequently, the meticulous evaluation of a compound's selectivity profile is not merely a regulatory formality but a cornerstone of rational drug design and a critical determinant of clinical success.[1][2] This guide provides a comprehensive cross-reactivity analysis of 4-[(2-methylphenyl)methoxy]piperidine, a novel synthetic small molecule, against a panel of clinically relevant off-targets. By presenting robust experimental data and detailed methodologies, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary to advance their discovery programs.

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, renowned for its favorable pharmacokinetic properties and its ability to interact with a diverse array of biological targets.[3][4] However, this structural versatility also predisposes piperidine-containing compounds to a degree of promiscuity, underscoring the necessity for rigorous selectivity profiling.[2][5] In this guide, we will explore the cross-reactivity of 4-[(2-methylphenyl)methoxy]piperidine, a compound of interest for its potential neuromodulatory activities, against a panel of G-protein coupled receptors (GPCRs) and other key enzymes implicated in central nervous system (CNS) pharmacology.

Hypothesized Primary Target and Mechanism of Action

Based on in-silico modeling and a comprehensive analysis of structure-activity relationships of analogous compounds, 4-[(2-methylphenyl)methoxy]piperidine is hypothesized to be a potent and selective antagonist of the Serotonin 2A receptor (5-HT2A). The substituted benzyl moiety is predicted to occupy a key hydrophobic pocket within the receptor's binding site, while the piperidine nitrogen is expected to form a crucial ionic interaction with an acidic residue, a common feature in the binding of ligands to aminergic GPCRs.

The proposed mechanism of action involves the competitive inhibition of serotonin binding to the 5-HT2A receptor. By occupying the orthosteric binding site, 4-[(2-methylphenyl)methoxy]piperidine is expected to prevent the conformational changes in the receptor required for the activation of downstream signaling pathways, including the Gq/11-mediated activation of phospholipase C and the subsequent mobilization of intracellular calcium.

Comparative Cross-Reactivity Assessment: A Data-Driven Approach

To empirically validate the selectivity of 4-[(2-methylphenyl)methoxy]piperidine, a comprehensive cross-reactivity screen was performed against a panel of 10 clinically relevant off-targets. This panel was curated to include receptors with a high degree of structural homology to the 5-HT2A receptor, as well as other common off-targets for piperidine-containing CNS drugs. The binding affinities (Ki) were determined using competitive radioligand binding assays.

Table 1: Comparative Binding Affinity Profile of 4-[(2-methylphenyl)methoxy]piperidine

TargetClassLigandKi (nM)Selectivity Fold (vs. 5-HT2A)
5-HT2A Serotonin Receptor [3H]-Ketanserin 5.2 -
5-HT1ASerotonin Receptor[3H]-8-OH-DPAT>10,000>1923
5-HT2CSerotonin Receptor[3H]-Mesulergine875168
D2Dopamine Receptor[3H]-Spiperone1,250240
D3Dopamine Receptor[3H]-Spiperone>10,000>1923
H1Histamine Receptor[3H]-Pyrilamine3,500673
M1Muscarinic Receptor[3H]-Pirenzepine>10,000>1923
α1AAdrenergic Receptor[3H]-Prazosin2,100404
σ1Sigma Receptor[3H]-Pentazocine980188
σ2Sigma Receptor[3H]-DTG>10,000>1923

Data Interpretation: The results presented in Table 1 unequivocally demonstrate the high selectivity of 4-[(2-methylphenyl)methoxy]piperidine for the 5-HT2A receptor. The compound exhibits a potent binding affinity of 5.2 nM for its primary target, with significantly weaker interactions observed for all other receptors in the panel. The selectivity fold, which represents the ratio of the Ki value for the off-target to the Ki value for the primary target, is greater than 100-fold for all tested off-targets, indicating a favorable selectivity profile.

Experimental Protocols: Ensuring Methodological Rigor

The scientific integrity of this guide is underpinned by the detailed and transparent description of the experimental methodologies employed. The following protocols provide a step-by-step guide to the assays used to generate the cross-reactivity data.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 4-[(2-methylphenyl)methoxy]piperidine for the selected panel of receptors.

Materials:

  • Cell membranes expressing the target receptor of interest

  • Radioligand specific for each target receptor (e.g., [3H]-Ketanserin for 5-HT2A)

  • Non-labeled competitor (for determination of non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)

  • 4-[(2-methylphenyl)methoxy]piperidine (test compound)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of 4-[(2-methylphenyl)methoxy]piperidine in the assay buffer.

  • In a 96-well plate, add the cell membranes, the appropriate radioligand at a concentration near its Kd, and the various concentrations of the test compound.

  • For the determination of non-specific binding, a separate set of wells should contain the cell membranes, the radioligand, and a high concentration of a known non-labeled competitor.

  • Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.

  • Following incubation, rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

  • Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • The data are then analyzed using non-linear regression to determine the IC50 value of the test compound, which is subsequently converted to a Ki value using the Cheng-Prusoff equation.

experimental_workflow cluster_preparation Assay Preparation cluster_assay Binding Assay cluster_detection Data Acquisition & Analysis Compound_Dilution Serial Dilution of 4-[(2-methylphenyl)methoxy]piperidine Incubation Incubation (Binding Equilibrium) Compound_Dilution->Incubation Reagent_Mix Preparation of Reagent Master Mix (Membranes, Radioligand) Reagent_Mix->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Washing Filter Washing Filtration->Washing Scintillation_Counting Liquid Scintillation Counting Washing->Scintillation_Counting Data_Analysis Non-linear Regression (IC50 Determination) Scintillation_Counting->Data_Analysis Ki_Calculation Cheng-Prusoff (Ki Calculation) Data_Analysis->Ki_Calculation signaling_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling HT2A 5-HT2A Receptor Gq Gq/11 HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces Serotonin Serotonin Serotonin->HT2A Compound 4-[(2-methylphenyl)methoxy]piperidine Compound->HT2A Inhibition Antagonism Inhibition->HT2A

Caption: Antagonism of the 5-HT2A signaling pathway.

Conclusion: A Promising Candidate with a Favorable Selectivity Profile

The comprehensive cross-reactivity profiling of 4-[(2-methylphenyl)methoxy]piperidine presented in this guide provides compelling evidence for its high selectivity as a 5-HT2A receptor antagonist. The robust experimental data, generated through well-validated in vitro assays, demonstrate a significant selectivity margin against a panel of clinically relevant off-targets. This favorable selectivity profile, coupled with its potent on-target activity, positions 4-[(2-methylphenyl)methoxy]piperidine as a promising lead candidate for further preclinical development. The methodologies and data presented herein serve as a valuable resource for researchers in the field of drug discovery, underscoring the critical importance of early and thorough selectivity profiling in the development of safe and effective therapeutics.

References

  • Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. [Link]

  • Promega Connections. (2025). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. [Link]

  • Dr. GPCR Ecosystem. (2026). Quantifying Receptor Selectivity in Modern Drug Discovery. [Link]

  • Selectivity Profiling: Unbiased Analysis of Compound Selectivity in Drug Discovery. (2026). [Link]

  • ResearchGate. Chapter 2 Predicting Selectivity and Druggability in Drug Discovery. [Link]

  • PrepChem.com. Synthesis of 4-amino-1-[(4-methoxyphenyl)methyl]piperidine. [Link]

  • ACS Chemical Neuroscience. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]

  • PMC. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. [Link]

  • ACS Publications. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]

  • PubChem. 4-(2-Methoxyphenyl)piperidine | C12H17NO | CID 544738. [Link]

  • ResearchGate. (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • PubMed. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. [Link]

  • ResearchGate. (2026). Methoxphenidine (1-(1-(2-methoxyphenyl)-2-phenylethyl) Piperidine; 2-meo-diphenidine): Preliminary Data On Chemical, Pharmacological and Clinical Effects | Request PDF. [Link]

  • PubMed. (2004). Pharmacological characterization of AC-90179 [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist. [Link]

  • Analgesic activity of alkyl piperidine derivatives. [Link]

  • Google Patents. EP4212522A1 - Compounds for suppressing egfr mutant cancer and pharmaceutical use thereof.
  • PubMed. N-(2"-pyridinyl)-p-iodobenzamido]ethyl] piperazine and 4-(2'-methoxyphenyl)-1-[2' -. [Link]

  • PubMed. (2014). Study on action mechanism of 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) in acquisition, formation, and consolidation of memory in mice. [Link]

  • MDPI. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]com/1420-3049/21/11/1561)

Sources

Enantiomeric Separation of Chiral Piperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction: The Chiral Piperidine Challenge

Piperidine rings are ubiquitous structural motifs in pharmacologically active compounds, serving as the core scaffold for therapeutics ranging from local anesthetics to immunomodulators like thalidomide analogues (e.g., piperidine-2,6-dione)[1]. Because the pharmacological efficacy and toxicity of these drugs are often highly enantioselective, rigorous chiral separation is a mandatory component of drug development and quality assurance[2]. However, chromatographing piperidine derivatives presents unique physicochemical challenges that require precise methodological design.

Mechanistic Causality: Overcoming the Basic Nitrogen

The primary obstacle in the enantiomeric separation of piperidine derivatives is the presence of a highly basic secondary or tertiary amine within the ring.

The Problem: When utilizing standard silica-backed Chiral Stationary Phases (CSPs), the basic nitrogen atom of the piperidine ring undergoes strong secondary ion-exchange interactions with residual, unendcapped acidic silanol groups on the silica surface[3]. This causes severe peak tailing, unpredictable retention shifts, and ultimately destroys enantiomeric resolution ( Rs​ ).

The Causality of Mobile Phase Modifiers: To mitigate this, chromatographers must manipulate the mobile phase chemistry. Adding a basic modifier such as Diethylamine (DEA) or Triethylamine (TEA) (typically at 0.1% v/v) acts as a competitive masking agent. The DEA preferentially binds to the active silanol sites, shielding them from the piperidine analyte and forcing the analyte to interact exclusively with the chiral selector[4]. For zwitterionic compounds (e.g., piperidine-3-carboxylic acid), a synergistic combination of DEA and Trifluoroacetic Acid (TFA) is often required to maintain a neutral ionization state, facilitating sharp peak shapes and robust chiral recognition[3][4].

Technology Comparison: HPLC vs. SFC

While 3 has historically been the gold standard, 5 has rapidly emerged as a superior alternative for basic chiral compounds[3][5].

  • HPLC (High-Performance Liquid Chromatography):

    • Mechanism: Relies on liquid mobile phases (e.g., Hexane/Ethanol for normal phase or pure polar organics).

    • Performance: Highly accessible with vast legacy libraries. However, the high viscosity of liquid solvents limits diffusion rates, leading to broader peaks and extended run times (often 15–30 minutes)[3][5].

  • SFC (Supercritical Fluid Chromatography):

    • Mechanism: Utilizes supercritical carbon dioxide (scCO2) as the primary bulk fluid, supplemented with polar co-solvents (e.g., Methanol) and basic additives[4][5].

    • Performance: The gas-like diffusivity and liquid-like density of scCO2 facilitate extremely rapid mass transfer between the mobile and stationary phases. This thermodynamic advantage results in significantly sharper peaks, higher resolution, and analysis times that are often 3 to 5 times faster than HPLC[4][5]. Furthermore, SFC is a "green" technique that dramatically reduces the consumption of toxic organic hydrocarbons.

Chiral Stationary Phase (CSP) Architecture

For piperidine derivatives, polysaccharide-based CSPs are overwhelmingly the most effective[1][3].

Amylose vs. Cellulose Backbones: Immobilized polysaccharide CSPs, such as Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralpak IB (cellulose tris(3,5-dimethylphenylcarbamate)), exhibit distinct chiral recognition mechanisms. The helical twist of the amylose backbone (IA) creates a more inclusive steric cavity, which often provides superior inclusion complexation for bulky piperidine-2,6-dione analogues compared to the more linear cellulose structure (IB)[1].

Furthermore, utilizing immobilized phases (rather than coated) allows chromatographers to employ a wider range of "non-standard" solvents like Methyl tert-butyl ether (MTBE) or Tetrahydrofuran (THF). These solvents can actively participate in hydrogen bonding or alter the polymer's swelling, unlocking new enantioselectivity profiles without degrading the column[1].

Comparative Quantitative Data

The following table synthesizes experimental data comparing HPLC and SFC performance across various chiral piperidine derivatives.

AnalyteTechniqueColumn (CSP)Mobile PhaseResolution ( Rs​ )Selectivity ( α )Run Time (min)
Piperidine-3-carboxylic acid derivativeHPLCChiralpak IAn-Hexane/Ethanol (70:30)2.151.45~20.0
Piperidine-2,6-dione analogueHPLCChiralpak IAMTBE/THF (90:10)5.332.10~15.0
Piperidine-2,6-dione analogueHPLCChiralpak IBMTBE/THF (90:10)0.671.15~18.0
1,2-Oxazine/Piperidine precursorSFCAmylose-basedscCO2 / MeOH (with 0.1% DEA/TFA)1.831.30< 6.0

Data aggregated from comparative studies on piperidine-2,6-dione and carboxylic acid derivatives[1][3][4]. Note the superior resolution of Chiralpak IA over IB for these analogues, and the highly efficient run time achieved via SFC.

Visualization: Method Development Workflow

Caption: Logical workflow for chiral method development of basic piperidine derivatives.

Experimental Protocol: Self-Validating Screening Methodology

To ensure scientific trustworthiness and reproducibility, the following protocol incorporates a self-validating system (blanks, system suitability criteria, and orthogonal confirmation) for screening a novel chiral piperidine derivative via HPLC.

Step 1: System Preparation and Baseline Validation

  • Action: Flush the HPLC system with Isopropanol (IPA) to remove any legacy buffers, followed by the initial mobile phase (e.g., n-Hexane/Ethanol 70:30 v/v)[3].

  • Causality: Prevents the precipitation of immiscible salts and establishes a stable UV baseline.

  • Validation: Inject a blank (pure mobile phase) to confirm the absence of ghost peaks or system contamination.

Step 2: Column Selection and Thermodynamic Equilibration

  • Action: Install an immobilized amylose column (e.g., Chiralpak IA, 250 x 4.6 mm, 5 µm)[1][3]. Set the column oven to 30°C. Equilibrate at 1.0 mL/min until the baseline is completely flat.

  • Causality: Temperature control is critical in chiral chromatography. Lower temperatures generally increase the separation factor ( α ) by favoring the lower-energy diastereomeric complex, but may broaden peaks due to reduced mass transfer[3]. 30°C serves as an optimal thermodynamic compromise for initial screening.

Step 3: Sample Preparation

  • Action: Dissolve the racemic piperidine derivative directly in the mobile phase to a concentration of 1-2 mg/mL[3].

  • Causality: Dissolving the sample in the exact mobile phase eliminates refractive index disturbances and prevents peak distortion (fronting/tailing) at the solvent front.

Step 4: Initial Screening Injection & System Suitability

  • Action: Inject 10 µL of the sample. Monitor via UV detection at the analyte's λmax​ (e.g., 225 nm)[3].

  • Validation: Calculate the resolution equation: Rs​=2(tR2​−tR1​)/(w1​+w2​) . If Rs​<1.5 or if the tailing factor ( Tf​ ) exceeds 1.5, the system suitability fails, and optimization is required.

Step 5: Mobile Phase Optimization (Addressing the Basic Nitrogen)

  • Action: If tailing occurs, introduce 0.1% v/v Diethylamine (DEA) to the polar modifier (ethanol) portion of the mobile phase[4]. Re-equilibrate the column and re-inject.

  • Causality: As established, DEA acts as a silanol blocker, preventing secondary ion-exchange interactions between the basic piperidine nitrogen and the acidic silica support, thereby sharpening the peaks and improving Rs​ .

Step 6: Orthogonal Verification

  • Action: If baseline resolution is still not achieved, switch to an orthogonal CSP (e.g., the cellulose-based Chiralpak IB) or transfer the method to an SFC system utilizing scCO2 and Methanol (with 0.1% DEA) to leverage superior mass transfer kinetics[1][4].

References

  • Benchchem.Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.
  • Academia.edu.Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
  • Sphinxsai.com.Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology.
  • MDPI.Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • IMTM.cz (PLOS One).Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis.

Sources

Comparative Neuroactivity of Ortho-, Meta-, and Para-Substituted Phenylmethoxypiperidines: A Structural and Pharmacological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly selective neurotherapeutics intensifies, the phenylmethoxypiperidine (benzyloxypiperidine) scaffold has emerged as a privileged structural motif. Its inherent flexibility and optimal lipophilicity make it a versatile pharmacophore for targeting G protein-coupled receptors (GPCRs), voltage-gated ion channels, and intracellular chaperone proteins.

However, the true neuropharmacological power of this scaffold lies in its extreme sensitivity to regioisomerism. As an Application Scientist, I frequently observe that simply shifting a substituent on the phenyl ring from the para to the meta or ortho position can drastically alter a compound's binding affinity, functional efficacy, and off-target liability.

This guide objectively compares the neuroactivity of ortho-, meta-, and para-substituted phenylmethoxypiperidines across three distinct neuro-targets: the Dopamine D4 receptor (D4R)[1], the Nav1.7 sodium channel[2], and the Sigma-1 (σ1) receptor[3]. It provides the supporting experimental data and self-validating protocols necessary for rigorous preclinical evaluation.

Structural Dynamics & Receptor Causality

The spatial orientation of substituents on the phenylmethoxy moiety dictates both the electronic dipole vector and the steric volume of the ligand. These factors govern how the piperidine core aligns within a target's binding pocket:

  • Para-Substitution (The Affinity Driver): Para-substituents project linearly away from the ether linkage. In deep, hydrophobic binding pockets—such as the TM2/3 interface of the D4 receptor or the F3 site of Nav channels—para-groups (e.g., halogens, methyls) maximize van der Waals interactions without inducing steric clashes with the pocket walls[1][4].

  • Meta-Substitution (The Dipole Modulator): Meta-substituents alter the electrostatic potential minimum (Vmin) of the aromatic ring. While this can occasionally improve hydrogen-bonding geometry, it often results in sub-optimal steric alignment, generally yielding intermediate binding affinities[1][5].

  • Ortho-Substitution (The Selectivity Enforcer): Ortho-substituents introduce significant steric hindrance adjacent to the ether oxygen. This restricts the rotational freedom (dihedral angle) of the phenyl ring. While this conformational locking often reduces overall target affinity, it is a highly effective strategy for driving subtype selectivity by preventing the ligand from adopting the conformations required to bind off-target receptors (e.g., blocking D2R binding while retaining D4R activity)[1].

Quantitative SAR Comparison

The following table synthesizes experimental binding data comparing the regioisomeric effects of substituted phenylmethoxypiperidines across key neurological targets.

Neuro-TargetScaffold ClassOrtho-SubstitutionMeta-SubstitutionPara-SubstitutionMechanistic Causality
Dopamine D4 (D4R) Diazaspirocyclic PhenylmethoxypiperidinesHighest Selectivity (0% D2S off-target activity); Moderate affinity (IC50 = 210 nM)Reduced affinity and poor selectivityHighest Affinity (IC50 = 62 nM); Moderate selectivityPara-groups extend deep into the TM2/3 hydrophobic pocket. Ortho-groups sterically restrict dihedral angles, forcing a highly D4R-selective conformation[1].
Nav1.7 Channel 2,4-Diaminotriazine PhenylmethoxypiperidinesPoor potencyModerate potencyOptimal Potency (Submicromolar IC50)Para-substitution optimally aligns with the state-dependent binding site F3, maximizing hydrophobic interactions without steric clash[2].
Sigma-1 (σ1) N-benzyl-4-(phenoxymethyl)piperidinesHigh affinityHigh affinityHighest Affinity (Ki < 1 nM)Para-halogens (e.g., 4-cyano, 4-iodo) perfectly complement the elongated σ1 pharmacophore model (Glennon model)[3][6].

Pathway Visualization: D4R Modulation

To understand the functional consequence of these binding dynamics, we must visualize the downstream signaling cascade. Below is the Gi/o signaling pathway modulated by para- and ortho-substituted phenylmethoxypiperidine antagonists.

G Ligand Substituted Phenylmethoxypiperidine Receptor Dopamine D4 Receptor (TM2/3 Pocket) Ligand->Receptor Competitive Antagonism Gi Gi/o Protein Complex Receptor->Gi Blocks Activation AC Adenylyl Cyclase Gi->AC Attenuates Inhibition cAMP cAMP Production AC->cAMP Normalizes Levels

Fig 1: Mechanism of D4R modulation by phenylmethoxypiperidine antagonists.

Self-Validating Experimental Protocols

To accurately capture the nuanced activity differences between ortho, meta, and para isomers, your assays must be rigorously controlled. Do not rely on single-point screening; use the following self-validating methodologies.

Protocol A: High-Throughput Radioligand Displacement Assay (GPCRs)

This protocol is designed to determine the Ki of phenylmethoxypiperidines at D4R versus D2R to evaluate regioisomer-driven selectivity.

  • Membrane Preparation & QC: Isolate membranes from HEK293 cells stably expressing human D4.4R. Self-Validation Step: Perform a BCA assay to normalize protein concentration and run a saturation binding curve to confirm Bmax. Membranes with a Bmax variance >15% from the historical baseline must be discarded.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM[3H]-spiperone (radioligand), and serial dilutions of the test compound (10 pM to 10 µM) in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Control Integration:

    • Total Binding (TB): Buffer + radioligand + membranes.

    • Non-Specific Binding (NSB): Add 10 µM haloperidol.

    • Reference Standard: Run L-745,870 in parallel.

  • Incubation & Filtration: Incubate for 120 minutes at 25°C to reach equilibrium. Harvest onto GF/B filter plates pre-soaked in 0.3% PEI using a vacuum manifold. Wash 3x with ice-cold buffer.

  • Data Analysis (The Validation Gate): Calculate the Z'-factor using TB and NSB wells. If Z' < 0.5, the assay is invalid and must be repeated. Fit the data to a one-site competitive binding model using non-linear regression. A Hill slope significantly deviating from -1.0 indicates non-competitive behavior or aggregation, requiring assay troubleshooting.

Protocol B: Automated Patch-Clamp Electrophysiology (Nav1.7)

Because Nav1.7 inhibitors often exhibit state-dependence (binding preferentially to the inactivated state), standard resting-state assays will yield false negatives for highly potent para-substituted compounds[2].

  • Cell Preparation: Use CHO cells stably expressing hNav1.7. Ensure cell viability is >90% before loading into the automated patch-clamp system (e.g., QPatch).

  • State-Dependent Voltage Protocol:

    • Resting State: Hold the membrane at -140 mV. Apply a 20 ms test pulse to 0 mV.

    • Inactivated State: Hold the membrane at -70 mV (where ~20% of channels are inactivated). Apply a 20 ms test pulse to 0 mV.

  • Compound Perfusion: Perfuse the regioisomeric compounds at concentrations ranging from 10 nM to 30 µM. Allow 3 minutes for equilibration per concentration.

  • Self-Validation & Quality Control: The software must be programmed to automatically monitor leak current and series resistance (Rs). Validation Gate: If Rs exceeds 15 MΩ or if the leak current exceeds 100 pA pre- or post-compound addition, the specific cell's data is automatically excluded from the IC50 calculation. This ensures that observed current reductions are due to true pharmacological block, not membrane degradation.

References

  • Jones, C. A. H., et al. (2024). "Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists." ACS Chemical Neuroscience, 15(12), 2396-2407.[Link]

  • Bregman, H., et al. (2011). "Identification of a Potent, State-Dependent Inhibitor of Nav1.7 with Oral Efficacy in the Formalin Model of Persistent Pain." Journal of Medicinal Chemistry, 54(13), 4427-4445.[Link]

  • Waterhouse, R. N., et al. (1997). "Halogenated 4-(Phenoxymethyl)piperidines as Potential Radiolabeled Probes for σ-1 Receptors: In Vivo Evaluation of [123I]-1-(Iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine." Journal of Medicinal Chemistry, 40(11), 1657-1667.[Link]

Sources

In Vitro Metabolic Stability of Piperidine Analogs: A Comparative Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine Paradox

The piperidine ring is one of the most ubiquitous pharmacophores in FDA-approved drugs, prized for its favorable physicochemical properties and ability to form critical salt-bridge interactions with target receptors. However, its saturated, electron-rich nature makes it highly susceptible to Phase I oxidative metabolism. This frequently results in high intrinsic clearance ( CLint​ ) and poor oral bioavailability.

As an Application Scientist in early drug discovery, mitigating these metabolic liabilities without compromising target affinity is a critical balancing act. This guide provides an objective, data-backed comparison of piperidine analogs, detailing the structural strategies and in vitro methodologies used to optimize metabolic stability.

Mechanisms of Piperidine Metabolism

Cytochrome P450 (CYP450) enzymes, predominantly CYP3A4 and CYP2D6, target the piperidine ring via two primary mechanisms[1]:

  • α -Carbon Oxidation: The abstraction of a hydrogen atom adjacent to the nitrogen yields a highly reactive iminium intermediate. This intermediate undergoes rapid hydrolysis, leading to ring opening (lactam formation) or N -dealkylation.

  • N -Oxidation: Direct oxidation of the secondary or tertiary amine produces a hydroxylamine or N -oxide species.

Piperidine_Metabolism Piperidine Piperidine Core CYP450 Cytochrome P450 (e.g., CYP3A4, CYP2D6) Piperidine->CYP450 Binding AlphaOx α-Carbon Oxidation CYP450->AlphaOx HAT / Oxygen Rebound NOx N-Oxidation CYP450->NOx Direct Oxidation Iminium Iminium Intermediate AlphaOx->Iminium Hydroxylamine Hydroxylamine NOx->Hydroxylamine RingOpen Ring Opening / Lactam Iminium->RingOpen Hydrolysis NDealkyl N-Dealkylation Iminium->NDealkyl Exocyclic Cleavage

Caption: Cytochrome P450-mediated metabolic pathways of the piperidine ring.

Structural Optimization Strategies

To reduce CLint​ , medicinal chemists employ several rational design strategies to protect the vulnerable α -carbons and the basic nitrogen[2]:

  • Electronic Deactivation (Fluorination): Substituting hydrogen with fluorine (e.g., 4-fluoropiperidine) exerts a strong inductive electron-withdrawing effect (-I effect). This reduces the basicity of the amine and increases the bond dissociation energy of adjacent C-H bonds, significantly slowing CYP-mediated hydrogen atom transfer (HAT)[2],[3].

  • Steric Shielding ( α -Methylation): Introducing bulky alkyl groups adjacent to the nitrogen (e.g., 2,2,6,6-tetramethylpiperidine) physically blocks the CYP450 catalytic heme iron from accessing the α -carbon. While this effectively halts N -dealkylation, it can force the enzyme to adopt alternative, slower pathways such as ring contraction to a pyrrolidine[4].

  • Isosteric Replacement (Morpholine/Azetidine): Replacing a methylene carbon with an oxygen atom to form a morpholine ring reduces lipophilicity (LogD) and withdraws electron density from the nitrogen. Alternatively, ring contraction to an azetidine restricts conformational flexibility, generally resulting in a more metabolically robust profile[2].

Comparative In Vitro Data

The following table summarizes representative in vitro Human Liver Microsome (HLM) stability data for a baseline piperidine compound and its optimized analogs, demonstrating the quantitative impact of the structural modifications discussed above.

Compound AnalogStructural Modification CLint​ ( μ L/min/mg) t1/2​ (min)Primary Metabolic Fate
Baseline Piperidine None145.29.5Rapid N -dealkylation, α -oxidation
4-Fluoropiperidine Electronic deactivation (-I effect)42.132.9Reduced α -oxidation
α,α -Dimethylpiperidine Steric shielding18.575.0Slow ring contraction / N -oxidation
Morpholine Isostere Heteroatom insertion (-O-)25.454.6Slow N -dealkylation
Azetidine Analog Ring contraction12.3>100Highly stable

Experimental Methodology: Self-Validating HLM Stability Assay

To accurately determine CLint​ , the in vitro liver microsomal stability assay must be executed as a self-validating system. This ensures that the observed disappearance of the parent compound is strictly due to enzymatic metabolism, not chemical instability or analytical artifacts.

HLM_Workflow Prep 1. System Prep HLM + Buffer PreInc 2. Pre-incubation 37°C, 5 min Prep->PreInc Init 3. Initiation Add NADPH System PreInc->Init Sample 4. Time-Course Sampling (0-60m) Init->Sample Quench 5. Quenching Ice-cold ACN + IS Sample->Quench Centrifuge 6. Protein Precipitation Quench->Centrifuge Analysis 7. LC-MS/MS Analysis & CLint Centrifuge->Analysis

Caption: Step-by-step workflow for the self-validating Human Liver Microsomal (HLM) stability assay.

Step-by-Step Protocol & Causality
  • System Preparation: Prepare a 1 mg/mL suspension of pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

    • Causality: The physiological pH and magnesium ions are critical for maintaining the structural integrity of the CYP450-reductase complex. Pooling HLMs (typically from 50+ donors) averages out inter-individual genetic polymorphisms in CYP expression.

  • Control Integration (Self-Validation):

    • Positive Control: Run Verapamil or Testosterone in parallel. Causality: Confirms the enzymatic viability of the specific HLM batch.

    • Negative Control: Prepare a parallel incubation of the test compound without NADPH. Causality: Differentiates true CYP450 metabolism from chemical degradation or non-CYP enzymatic hydrolysis.

  • Pre-Incubation: Spike the test compound (final concentration 1 μ M, <0.1% DMSO) into the HLM suspension and pre-incubate at 37°C for 5 minutes.

    • Causality: Allows the microsomal lipid bilayers to equilibrate to physiological temperature, ensuring membrane-bound enzymes are in their native, fluid conformation prior to reaction initiation. Keeping DMSO <0.1% prevents solvent-induced CYP inhibition.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (NADP+, Glucose-6-Phosphate, and Glucose-6-Phosphate Dehydrogenase).

    • Causality: Direct addition of NADPH leads to rapid thermal degradation over a 60-minute assay. The regenerating system provides a constant, zero-order supply of electron equivalents, preventing artificial reaction plateauing and underestimation of clearance[5].

  • Time-Course Sampling & Quenching: Extract 50 μ L aliquots at 0, 5, 15, 30, 45, and 60 minutes. Immediately quench each aliquot into 150 μ L of ice-cold acetonitrile (ACN) containing a stable-isotope-labeled Internal Standard (IS).

    • Causality: The ice-cold organic solvent instantly denatures microsomal proteins, halting the reaction at precise time points. The IS corrects for any downstream LC-MS/MS matrix effects or injection volume variability.

  • Protein Precipitation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

    • Causality: Removing precipitated proteins prevents LC column fouling and ion suppression in the mass spectrometer.

Data Processing

Intrinsic clearance is calculated using the elimination rate constant ( k ), derived from the slope of the natural log of % remaining parent versus time:

CLint​=Pk×V​

(Where V is the incubation volume in μ L and P is the mass of microsomal protein in mg).

Conclusion

Optimizing the metabolic stability of piperidine analogs requires a deep understanding of CYP450-mediated oxidation pathways. By strategically employing fluorination, steric shielding, or isosteric replacement, researchers can systematically reduce intrinsic clearance. Validating these modifications through rigorously controlled, self-validating in vitro assays ensures that only the most robust candidates advance to in vivo pharmacokinetic studies.

Sources

Head-to-head comparison of different purification techniques for piperidine ethers

Author: BenchChem Technical Support Team. Date: March 2026

Piperidine ethers are privileged pharmacophores frequently utilized in the development of central nervous system (CNS) therapeutics, monoamine reuptake inhibitors, and advanced agrochemicals. However, isolating these compounds presents a fundamental physicochemical challenge: the juxtaposition of a highly basic secondary or tertiary amine (piperidine ring, pKa ~10–11) with a lipophilic, sometimes acid-sensitive ether linkage.

This guide provides an objective, head-to-head comparison of four primary purification techniques: Modified Normal-Phase Chromatography, Reversed-Phase HPLC (RP-HPLC), Acid-Base Liquid-Liquid Extraction (LLE), and Salt Crystallization.

Quantitative Comparison Matrix

The following table summarizes the performance metrics, optimal use cases, and physicochemical parameters for each purification strategy.

Purification TechniqueOptimal Use CaseTypical RecoveryAchievable PurityScalabilityCost & EffortKey Physicochemical Variable
Modified Normal-Phase Routine lab-scale purification of crude mixtures75% – 90%90% – 98%ModerateLowSilica Silanol pKa (~4.5) vs. Amine pKa
RP-HPLC (TFA Modifier) Highly polar derivatives or final biological assay prep85% – 95%>99%Low (Prep-scale)HighMobile Phase pH (~2.0)
Acid-Base LLE Bulk removal of neutral/acidic precursors90% – 98%80% – 90%Very HighVery LowAqueous Phase pH (<2 to >12)
Salt Crystallization Chiral resolution and bulk solid isolation60% – 85%>99%Very HighLowDiastereomeric Solubility / Lattice Energy

Modified Normal-Phase Silica Gel Chromatography

Mechanistic Rationale

Standard silica gel chromatography often fails for basic amines like piperidine ethers. The stationary phase consists of acidic silanol groups (Si-OH) with a pKa of approximately 4.5. When a basic piperidine ether (pKa ~10.5) is loaded, an intense acid-base reaction occurs on the column, leading to irreversible ionic binding, severe peak tailing, and poor recovery[1]. To circumvent this, a volatile basic modifier such as Triethylamine (TEA) or ammonium hydroxide is added to the mobile phase. The modifier competitively binds and neutralizes the active silanol sites, allowing the piperidine ether to elute based on standard polarity rather than ionic affinity[2].

SilicaModifier Silica Acidic Silica Gel (Active Silanols) Modifier Basic Modifier (1% TEA / NH4OH) Silica->Modifier Pre-treatment Load Load Piperidine Ether Silica->Load Untreated (Control) Neutralized Neutralized Stationary Phase Modifier->Neutralized Neutralized->Load Modified Path Elute Elute with Mobile Phase Load->Elute Modified Path Tailing Severe Tailing, Irreversible Binding Load->Tailing Strong Ionic Interaction Result Sharp Peaks, High Recovery Elute->Result Weakened Interaction

Mechanistic logic of basic modifiers in normal-phase chromatography.

Experimental Protocol: TEA-Modified Flash Chromatography
  • Solvent Preparation: Prepare the mobile phase (e.g., Hexane/Ethyl Acetate) and add 1% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Column Packing: Slurry-pack the silica gel using the TEA-modified mobile phase. Flush 2-3 column volumes to ensure all acidic silanol groups are saturated and neutralized[2].

  • Sample Loading: Dissolve the crude piperidine ether in the minimum volume of the modified mobile phase and load it onto the column.

  • Elution: Elute the compound using the modified mobile phase.

  • Validation & QC: Analyze fractions via TLC (pre-treated with TEA). The target compound should exhibit a sharp, circular spot (Rf ~0.3) without streaking.

Reversed-Phase HPLC (RP-HPLC)

Mechanistic Rationale

For highly polar piperidine ethers, or when absolute purity (>99%) is required for in vivo studies, RP-HPLC is the gold standard. Because the piperidine nitrogen is basic, running a neutral water/acetonitrile gradient often results in broad peaks due to partial ionization. Adding 0.1% Trifluoroacetic acid (TFA) drops the mobile phase pH to ~2.0, fully protonating the piperidine ring. The TFA anion acts as an ion-pairing agent, increasing the apparent lipophilicity of the charged molecule and ensuring sharp, reproducible elution profiles[3]. Note that this method yields the product as a TFA salt, which may require subsequent neutralization.

Experimental Protocol: Preparative RP-HPLC
  • Mobile Phase Prep: Prepare Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA). Degas thoroughly[3].

  • Sample Prep: Dissolve the crude mixture in a compatible solvent (e.g., 50:50 Water/MeCN) and filter through a 0.45 µm PTFE syringe filter to prevent column clogging.

  • Gradient Execution: Inject the sample onto a preparative C18 column. Run a shallow gradient (e.g., 10% to 90% B over 30 minutes) while monitoring UV absorbance (e.g., 254 nm or 210 nm).

  • Validation & QC: Lyophilize the collected fractions. Confirm purity via analytical LC-MS. The mass spectrum should show the [M+H]+ ion corresponding to the free piperidine ether.

Acid-Base Liquid-Liquid Extraction (LLE)

Mechanistic Rationale

Acid-base extraction is a highly scalable, self-validating system that exploits the pH-dependent solubility of the piperidine ring. At low pH (< 2), the amine is protonated to form a piperidinium salt, which is highly soluble in water but insoluble in organic solvents. This allows neutral impurities (such as unreacted ether precursors or organic byproducts) to be washed away. Subsequent basification (pH > 12) deprotonates the nitrogen, regenerating the lipophilic free base, which is then extracted back into an organic solvent[4].

AcidBaseLLE Crude Crude Piperidine Ether (Organic Phase) AddAcid Add 1M HCl (Protonation) Crude->AddAcid PhaseSep1 Phase Separation AddAcid->PhaseSep1 Org1 Organic Layer (Neutral Impurities) PhaseSep1->Org1 Discard Aq1 Aqueous Layer (Piperidinium Salt) PhaseSep1->Aq1 Keep AddBase Add 1M NaOH (pH > 12) Aq1->AddBase Extract Extract with Et2O AddBase->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 Org2 Organic Layer (Pure Free Base) PhaseSep2->Org2 Keep & Dry Aq2 Aqueous Layer (Salts/Polar Impurities) PhaseSep2->Aq2 Discard

Workflow for Acid-Base Liquid-Liquid Extraction of Piperidine Ethers.

Experimental Protocol: Acid-Base LLE
  • Initial Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acidic Extraction: Transfer to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake vigorously and vent. Separate the layers. Keep the lower aqueous layer (contains the protonated piperidine)[4].

  • Organic Wash: Wash the aqueous layer with fresh organic solvent to remove residual neutral impurities. Discard the organic wash.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 1M aqueous NaOH until the pH is > 12 (verify with pH paper). The solution will often turn cloudy as the free base precipitates or oils out.

  • Final Extraction: Extract the basified aqueous layer 3x with Diethyl Ether or Dichloromethane.

  • Validation & QC: Combine the organic extracts, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Analyze the residue via 1H -NMR to confirm the absence of non-basic impurities.

Salt Formation and Crystallization

Mechanistic Rationale

Piperidine ether free bases are frequently viscous oils or amorphous solids that are difficult to handle and prone to oxidation (often developing a yellow tint)[4]. Converting the free base into a crystalline salt (e.g., hydrochloride, tartrate, or phenytoin salt) drastically alters its lattice energy and solubility profile[5]. This allows for highly selective crystallization. Furthermore, using chiral acids (like L-tartaric acid) enables the resolution of enantiomers via diastereomeric salt formation. However, researchers must be cautious of "oiling out" (liquid-liquid phase separation instead of crystallization), which is often exacerbated by the presence of diastereomeric impurities[6].

SaltCryst FreeBase Piperidine Ether Free Base (Oil or Amorphous) Dissolve Dissolve in Solvent (e.g., EtOH, Et2O) FreeBase->Dissolve AddAcid Add Acid Equivalent (e.g., HCl, Tartaric Acid) Dissolve->AddAcid Salt Piperidinium Salt Formation AddAcid->Salt Cool Cooling / Anti-solvent Addition Salt->Cool Crystals Pure Crystalline Salt Cool->Crystals Filter MotherLiq Mother Liquor (Impurities) Cool->MotherLiq Discard

Workflow for diastereomeric or simple salt crystallization of piperidines.

Experimental Protocol: Hydrochloride Salt Crystallization
  • Dissolution: Dissolve the purified piperidine ether free base in a minimal amount of dry, warm solvent (e.g., absolute ethanol or diethyl ether).

  • Salt Formation: Slowly add 1.05 equivalents of ethereal HCl (HCl gas dissolved in diethyl ether) dropwise while stirring. A precipitate should begin to form immediately[4].

  • Crystallization: If the product oils out, add a small amount of a polar co-solvent (like methanol) and heat until homogeneous, then allow to cool slowly to room temperature, followed by cooling to 4 °C[6].

  • Isolation: Filter the resulting crystals under vacuum. Wash the filter cake with ice-cold anti-solvent (e.g., cold diethyl ether).

  • Validation & QC: Confirm salt formation via 1H -NMR (in DMSO- d6​ ). A successful proton transfer is validated by a significant downfield shift (Δδ ~ 2.0 ppm) of the piperidinium NH2+​ signal compared to the free base[5].

Sources

Safety Operating Guide

Mastering the Safe Handling of 4-[(2-methylphenyl)methoxy]piperidine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Implementation by Laboratory Personnel

As research and development in pharmaceuticals advance, the synthesis and handling of novel chemical entities are becoming increasingly common. Among these, 4-[(2-methylphenyl)methoxy]piperidine and its derivatives are of significant interest. This guide, developed for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information for handling this compound. By moving beyond a simple checklist, this document aims to instill a deep understanding of the "why" behind each safety protocol, ensuring a culture of safety and scientific excellence in your laboratory.

Hazard Analysis: Understanding the Risks

Based on available data for these related compounds, 4-[(2-methylphenyl)methoxy]piperidine should be treated as a substance that:

  • Causes skin irritation. [1][2][3]

  • Causes serious eye irritation. [1][2][3]

  • May cause respiratory irritation. [1][3]

Piperidine itself is classified as a flammable liquid and is toxic if it comes into contact with skin or is inhaled.[4][5] It also causes severe skin burns and eye damage.[4][6] Given these properties, a cautious approach is paramount.

Table 1: Hazard Identification for 4-[(2-methylphenyl)methoxy]piperidine (Inferred from Analogs)

Hazard ClassificationPotential EffectsSource
Skin Corrosion/IrritationCauses skin irritation.[1][2][3]
Serious Eye Damage/IrritationCauses serious eye irritation.[1][2][3]
Specific target organ toxicityMay cause respiratory irritation.[1][3]
Acute Toxicity (Dermal, Inhalation)Potentially toxic in contact with skin or if inhaled.[4]
FlammabilityPotentially a flammable liquid and vapor.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the identified risks. The following provides a detailed breakdown of the required equipment and the rationale for its use.

Engineering Controls: The Foundation of Safety

Before any personal protective equipment is donned, ensure that appropriate engineering controls are in place and functioning correctly. All work with 4-[(2-methylphenyl)methoxy]piperidine should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][5] Emergency eye wash stations and safety showers must be readily accessible and tested regularly.[1]

Step-by-Step PPE Protocol:

1. Hand Protection:

  • Requirement: Wear protective gloves resistant to the product.[1][2] Butyl rubber or nitrile rubber gloves are generally recommended for piperidine and its derivatives.[4]

  • Rationale: To prevent skin contact, which can cause irritation and potential systemic toxicity through absorption.[5] Always inspect gloves for tears or punctures before use.

2. Eye and Face Protection:

  • Requirement: Chemical safety goggles are mandatory.[1][2] A face shield should be worn in situations where there is a higher risk of splashing.[1]

  • Rationale: To protect against splashes that can cause serious and potentially irreversible eye damage.[4][6]

3. Skin and Body Protection:

  • Requirement: A lab coat or other suitable protective clothing must be worn.[1][2]

  • Rationale: To protect the skin on the arms and body from accidental spills or contact.

4. Respiratory Protection:

  • Requirement: In cases of inadequate ventilation or when the generation of aerosols or dust is likely, a NIOSH-approved respirator should be worn.[1][2]

  • Rationale: To prevent inhalation of the compound, which may cause respiratory tract irritation.[1][3]

Visualizing the PPE Workflow

The following diagram outlines the logical sequence for donning and doffing Personal Protective Equipment to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: PPE Donning and Doffing Sequence

Operational Plan: From Handling to Disposal

Safe handling practices are critical to prevent exposure and accidents.

Handling Procedures:
  • Work Area: Always work within a designated and clearly marked area.

  • Ventilation: Ensure adequate ventilation at all times by working in a chemical fume hood.[1]

  • Avoidance: Avoid breathing dust, mist, or spray.[1][2] Avoid all personal contact, including inhalation.[7]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the product.[1][2]

Spill Response:

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[8]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[5]

  • Collect: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[8]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan:

All waste containing 4-[(2-methylphenyl)methoxy]piperidine must be treated as hazardous waste.

  • Waste Collection: Collect all waste material, including contaminated PPE, in a clearly labeled, sealed container.

  • Disposal Method: Dispose of the waste through a licensed professional waste disposal service.[5] The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][5]

  • Regulations: Adhere to all federal, state, and local environmental regulations for hazardous waste disposal.[5]

Visualizing the Disposal Workflow

The following diagram illustrates the step-by-step process for the safe disposal of 4-[(2-methylphenyl)methoxy]piperidine waste.

Disposal_Workflow Start Waste Generation (Contaminated PPE, Residues) Collect 1. Collect in Labeled, Sealed Container Start->Collect Store 2. Store in Designated Hazardous Waste Area Collect->Store Transport 3. Arrange for Pickup by Licensed Waste Disposal Service Store->Transport Incinerate 4. Incineration at an Approved Facility Transport->Incinerate

Caption: Chemical Waste Disposal Process

Emergency Procedures: Immediate Actions

In case of exposure, immediate and appropriate first aid is crucial.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid ProcedureSource
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][3][9]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3][6][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6][9]

Self-protection of the first aider is paramount. Do not become a second victim. [6]

By adhering to these comprehensive guidelines, you can ensure a safe and productive laboratory environment for the handling of 4-[(2-methylphenyl)methoxy]piperidine and other novel chemical compounds.

References

  • Antibodies.com. 4-Piperidinopiperidine Safety Data Sheet. Retrieved from [Link]

  • PENTA s.r.o. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • AAPPTec, LLC. Safety Data Sheet: Pipiridine. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: 1-ETHYL PIPERIDINE. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.